molecular formula C11H12O4 B030215 Methyl 4-(oxiran-2-ylmethoxy)benzoate CAS No. 5535-03-5

Methyl 4-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B030215
CAS No.: 5535-03-5
M. Wt: 208.21 g/mol
InChI Key: GVMPCQYYYYFGMV-UHFFFAOYSA-N
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Description

Methyl 4-(oxiran-2-ylmethoxy)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(oxiran-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMPCQYYYYFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378148
Record name methyl 4-(oxiran-2-ylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5535-03-5
Record name methyl 4-(oxiran-2-ylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-(oxiran-2-ylmethoxy)benzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is an epoxy-functionalized aromatic ester with significant applications as a chemical intermediate.[1][2] Its structure, featuring a benzoate core linked to a reactive glycidyl ether (oxirane) moiety, makes it a valuable building block in the development of advanced polymers, coatings, adhesives, and as a precursor in the synthesis of complex pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind key procedural steps. The methodology described is a variation of the Williamson ether synthesis, tailored for the creation of glycidyl ethers from phenolic compounds.[3][4]

Core Synthesis Pathway: An Overview

The synthesis of this compound is achieved through a robust, two-stage reaction sequence involving methyl 4-hydroxybenzoate and epichlorohydrin. The process is conducted under basic conditions, which are critical for both stages of the reaction.

  • Nucleophilic Addition and Halohydrin Formation : The process begins with the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate by a base, forming a potent phenoxide nucleophile. This phenoxide then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the opening of the ring and the formation of a chlorohydrin intermediate.[5]

  • Dehydrochlorination and Epoxide Formation : In the second stage, the newly formed alkoxide ion undergoes an intramolecular nucleophilic substitution reaction. It attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the final three-membered oxirane ring. This step is often referred to as dehydrochlorination or epoxidation.[3][5]

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 5535-03-5[1]
IUPAC Name This compound[1]
Appearance Varies (typically a liquid or low-melting solid)N/A
Synthesis Workflow Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Stages M4HB Methyl 4-hydroxybenzoate Stage1 Stage 1: Coupling Reaction (Base, Catalyst) M4HB->Stage1 Phenolic Nucleophile Epi Epichlorohydrin Epi->Stage1 Epoxide Electrophile Intermediate Chlorohydrin Intermediate Stage1->Intermediate Ring Opening Stage2 Stage 2: Dehydrochlorination (Base) Intermediate->Stage2 Intramolecular Substitution Product This compound Stage2->Product Ring Closure

Caption: Workflow of the two-stage synthesis of this compound.

Detailed Mechanism and Scientific Rationale

The efficiency of this synthesis hinges on the careful control of reaction conditions to favor the desired pathway and minimize side reactions.

Part 1: The Coupling Reaction - Formation of the Halohydrin

The initial step involves the reaction between methyl 4-hydroxybenzoate and an excess of epichlorohydrin.[5]

  • Role of the Base : A base, such as sodium hydroxide (NaOH), is introduced to deprotonate the weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate. This generates a sodium phenoxide intermediate, which is a much stronger nucleophile than the starting phenol.

  • Nucleophilic Attack : The generated phenoxide ion attacks one of the primary carbons of the epichlorohydrin's epoxide ring. This attack follows an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide.

  • Catalysis : While not always required, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetraethylammonium bromide) can be employed to accelerate the reaction, especially in a biphasic system.[6] The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin resides.

Part 2: Dehydrochlorination - Formation of the Glycidyl Ether

This step is an intramolecular Williamson ether synthesis.

  • Intramolecular Cyclization : The chlorohydrin intermediate formed in the first stage is not typically isolated. In the continued presence of a base, the hydroxyl group of the chlorohydrin is deprotonated, forming an alkoxide. This alkoxide then readily performs an intramolecular SN2 attack on the adjacent carbon bearing the chlorine atom.[5]

  • Driving Force : This ring-closing reaction is thermodynamically favorable due to the formation of a stable ether linkage and the release of a stable chloride leaving group. The result is the formation of the desired oxirane ring of this compound.[3] Using a strong base like NaOH ensures that this dehydrochlorination step proceeds to completion.[6]

Experimental Protocol

This protocol is a representative procedure based on established methods for glycidyl ether synthesis.[6] All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
Methyl 4-hydroxybenzoate152.1515.2 g0.11
Epichlorohydrin92.5246.3 g (39.2 mL)0.55
Sodium Hydroxide (NaOH)40.004.4 g0.111.1
Tetraethylammonium Bromide210.160.21 g0.0010.01
Deionized Water18.02As needed--
Toluene92.14100 mL--
Diethyl Ether74.12As needed--
Brine (sat. NaCl aq.)-As needed--
Anhydrous MgSO₄120.37As needed--
Step-by-Step Methodology
  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), epichlorohydrin (46.3 g, 0.5 mol), toluene (100 mL), and tetraethylammonium bromide (0.21 g, 0.001 mol).

  • Initial Reaction : Begin stirring the mixture and heat it to 60-70°C.

  • Base Addition : Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 15 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 60-70°C.

  • Reaction Completion : After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours to ensure the completion of the ring-closing reaction.

  • Workup - Phase Separation : Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing : Wash the organic layer sequentially with 50 mL of 5% NaOH solution, 50 mL of water, and 50 mL of brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess epichlorohydrin.

  • Purification : The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the final product must be rigorously characterized.

  • Spectroscopic Analysis : Confirmation of the chemical structure should be performed using ¹H NMR and ¹³C NMR spectroscopy. The presence of characteristic peaks for the oxirane ring protons and the aromatic protons of the benzoate group is expected.

  • Chromatographic Purity : The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]

  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product, matching the formula C₁₁H₁₂O₄.[2]

Conclusion

The synthesis of this compound from methyl 4-hydroxybenzoate and epichlorohydrin is a well-established and efficient process rooted in the principles of nucleophilic substitution. By carefully controlling the stoichiometry, temperature, and basic conditions, a high yield of the desired glycidyl ether can be achieved. The versatility of the terminal epoxide group makes the target molecule a valuable intermediate for further chemical transformations, particularly in materials science and medicinal chemistry.

References

  • Wikipedia. Phenyl glycidyl ether. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • Slideshare. Blr patent. [Link]

  • Justia Patents. Product of glycidyl ether of a mono or polyhydric phenol. [Link]

  • Eureka | Patsnap. Preparation method of plant monophenol glycidyl ether. [Link]

  • PubChem. Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate. [Link]

  • ChemBK. Methyl 4-(2-methyloxiran-2-yl)benzoate. [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

  • The Good Scents Company. methyl 4-methyl benzoate. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • Wikipedia. Methylparaben. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • PMC - NIH. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • FAO. METHYL p-HYDROXYBENZOATE. [Link]

  • TSI Journals. Organic CHEMISTRY. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

Sources

physicochemical properties of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a benzoate ester, a common pharmacophore, and a reactive epoxide (oxirane) ring, rendering it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, grounded in established scientific principles. The insights herein are curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is systematically identified by various nomenclature and registry systems.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 5535-03-5 PubChem[1]
Molecular Formula C₁₁H₁₂O₄ PubChem[1]

| Synonyms | Methyl 4-(2,3-Epoxypropoxy)benzoate, 4-(2-OXIRANYLMETHOXY)BENZOIC ACID METHYL ESTER, Esmolol Impurity 53 | PubChem[1] |

The molecule's architecture, featuring a para-substituted benzene ring, is key to its properties. The glycidyl ether linkage provides both flexibility and a site for nucleophilic attack, while the methyl ester group influences its polarity and solubility.

Caption: 2D structure of this compound.

Part 2: Core Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various environments, influencing everything from reaction kinetics to bioavailability. These parameters are critical for designing experiments and predicting the compound's suitability for specific applications.

Table 2: Physicochemical Data Summary

Property Value Significance in Research & Development
Molecular Weight 208.21 g/mol Essential for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.[1]
Exact Mass 208.0736 Da High-resolution mass spectrometry (HRMS) relies on this value for unambiguous identification.[1]
XLogP3 1.8 This computed value indicates moderate lipophilicity, suggesting reasonable solubility in both organic solvents and some potential for membrane permeability.
Hydrogen Bond Donors 0 The absence of donor groups limits its ability to form strong intermolecular hydrogen bonds, affecting its melting and boiling points.
Hydrogen Bond Acceptors 4 The four acceptor sites (two ester oxygens, one ether oxygen, one epoxide oxygen) influence its solubility in protic solvents and its interaction with biological targets.

| Rotatable Bonds | 5 | A higher number of rotatable bonds suggests molecular flexibility, which can be crucial for binding to target proteins but may also present challenges in crystallization. |

Part 3: Analytical Characterization & Protocols

Confirming the identity and purity of this compound is paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. For this molecule, ¹H and ¹³C NMR would provide a definitive fingerprint.

  • ¹H NMR: Expected signals would include doublets in the aromatic region (para-substitution), a singlet for the methyl ester protons, and a series of multiplets in the aliphatic region corresponding to the protons of the glycidyl ether moiety.

  • ¹³C NMR: Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the oxirane and methylene groups.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide fragmentation data to further support the proposed structure. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition by matching the exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. A reverse-phase method would be suitable for this molecule.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of a synthesized batch of this compound. The causality behind each step is explained to ensure methodological robustness.

  • Mobile Phase Preparation:

    • Action: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Causality: Acetonitrile serves as the organic modifier, and its ratio with water is optimized to achieve good separation and a reasonable retention time for this moderately polar compound. The solvents must be HPLC grade to avoid introducing impurities that could interfere with detection.

  • Sample Preparation:

    • Action: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Causality: Dissolving the sample in the mobile phase prevents solvent-related peak distortion. Accurate weighing is critical for quantitative analysis if a reference standard is used.

  • Instrumentation and Column:

    • Action: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the aromatic ring has strong absorbance (e.g., 254 nm).

    • Causality: A C18 column provides a nonpolar stationary phase suitable for retaining the analyte. The specified flow rate and column dimensions are standard for analytical separations, balancing resolution and analysis time. UV detection at 254 nm is effective due to the benzene ring chromophore.

  • Analysis and Data Interpretation:

    • Action: Inject 10 µL of the sample solution and record the chromatogram for at least 10 minutes.

    • Causality: The injection volume is chosen to avoid overloading the column. The run time is set to ensure all potential impurities have eluted. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >96% is often considered acceptable for many research applications.[2]

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result MobilePhase Prepare Mobile Phase (Acetonitrile/Water) SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) HPLC HPLC System (C18 Column, UV Detector) SamplePrep->HPLC Inject Inject 10 µL Sample HPLC->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: Workflow for HPLC purity analysis.

Part 4: Synthesis and Chemical Reactivity

This compound is typically synthesized via a Williamson ether synthesis.

Synthetic Pathway

The most common route involves the reaction of methyl 4-hydroxybenzoate with epichlorohydrin in the presence of a base.

  • Deprotonation: The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the least hindered carbon of epichlorohydrin, displacing the chloride ion in an Sₙ2 reaction. This step forms the glycidyl ether linkage.

G cluster_reaction Reaction Vessel Reactant1 Methyl 4-hydroxybenzoate Reflux Heat / Reflux Reactant1->Reflux Reactant2 Epichlorohydrin Reactant2->Reflux Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow.

Core Reactivity: Epoxide Ring-Opening

The chemical utility of this molecule is dominated by the reactivity of the oxirane ring. It is susceptible to ring-opening reactions by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reaction is the basis for its use as a monomer in polymerization or as a key step in the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.

Part 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information provided in Safety Data Sheets (SDS) is the primary source for these protocols.

  • Hazard Identification: While specific data for this exact compound is limited, related benzoate esters and epoxides can be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[3][4][5]

  • Handling Precautions:

    • Use in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Keep away from heat, sparks, and open flames.[4]

  • First Aid Measures:

    • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

    • Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Storage:

    • Keep the container tightly closed.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Trade Science Inc. (2010). A facile and alternate synthesis of Carvedilol, impurity B free approach. TSI Journals. Retrieved from [Link]

Sources

Methyl 4-(oxiran-2-ylmethoxy)benzoate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(oxiran-2-ylmethoxy)benzoate for Advanced Research and Development

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a benzoate ester moiety and a reactive epoxide (oxirane) ring, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, key applications in drug discovery, and essential safety protocols. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound featuring a glycidyl ether linkage to a methyl benzoate core. The presence of the strained three-membered oxirane ring is the primary source of its chemical reactivity, particularly towards nucleophiles.

The compound can exist as a racemic mixture or as individual enantiomers. It is crucial for researchers to use the correct CAS number corresponding to the specific stereoisomer required for their application, as stereochemistry is often critical in pharmacology.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 5535-03-5 (Racemate)[1][2][3]
154872-58-9 ((S)-enantiomer)[4]
Molecular Formula C₁₁H₁₂O₄[1][3][4]
Molecular Weight 208.21 g/mol [1][4]
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC2CO2[1]
InChIKey GVMPCQYYYYFGMV-UHFFFAOYSA-N[1]
Chemical Structure

The structure consists of a central benzene ring substituted at positions 1 and 4. The methyl ester group (-COOCH₃) is at position 1, and the oxiranylmethoxy group (-OCH₂-CH(O)CH₂) is at position 4.

Caption: 2D Structure of this compound.

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound is a variation of the Williamson ether synthesis. This involves the reaction of a phenolic precursor with an epoxide-containing alkylating agent, typically epichlorohydrin, under basic conditions.

Synthetic Pathway Overview

The synthesis starts from methyl 4-hydroxybenzoate. The phenolic hydroxyl group is deprotonated by a weak base, such as potassium carbonate, to form a nucleophilic phenoxide ion. This ion then attacks the least sterically hindered carbon of epichlorohydrin in an Sₙ2 reaction, displacing the chloride leaving group. The resulting intermediate subsequently forms the epoxide ring.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 Methyl 4-hydroxybenzoate Process Williamson Ether Synthesis (Reflux, 7h) Reactant1->Process Reactant2 Epichlorohydrin Reactant2->Process Base K₂CO₃ (Base) Base->Process Solvent Acetonitrile (Solvent) Solvent->Process Filtration Filtration Process->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Crystallization / Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on analogous syntheses.[5] Researchers must adapt it based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and a suitable solvent such as acetonitrile or acetone.

  • Addition of Reagent: Add epichlorohydrin (1.5-2.5 eq.) to the stirring mixture. The excess is used to ensure the complete consumption of the starting phenol.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 7-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride byproduct).

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure this compound.

Causality Note: The use of a polar aprotic solvent like acetonitrile is advantageous as it readily dissolves the reactants while not interfering with the nucleophilic attack. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not strong enough to promote significant side reactions like the opening of the epoxide ring.

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile synthetic intermediate. The epoxide ring is a potent electrophile, readily undergoing ring-opening reactions with a wide array of nucleophiles.

Core Reactivity and Application as a Building Block

The primary application is in the synthesis of β-amino alcohols, a core structural motif in many β-blocker pharmaceuticals.[6] An amine-based nucleophile attacks one of the epoxide carbons, leading to a highly regioselective ring-opening. This reaction is the cornerstone of synthesizing drugs like Esmolol, for which the target compound is a known impurity or intermediate.[1]

Application Intermediate This compound (Electrophile) Reaction Nucleophilic Ring-Opening Intermediate->Reaction Nucleophile Nucleophile (e.g., Primary/Secondary Amine, R-NH₂) Nucleophile->Reaction Product β-Amino Alcohol Derivative Reaction->Product Application Active Pharmaceutical Ingredients (e.g., β-Blockers) Product->Application

Caption: Role as an intermediate in pharmaceutical synthesis.

Specific Examples in Drug Discovery
  • β-Adrenergic Blockers: As mentioned, it is a key precursor for drugs that target β-adrenergic receptors to manage cardiovascular conditions. The synthesis of Carvedilol, for instance, involves the ring-opening of a similar carbazole-based epoxide with an amine.[6]

  • Polymer Chemistry: The epoxide functionality allows it to act as a monomer in polymerization reactions, particularly in creating bio-sourced materials and cross-linked polymers.[7]

  • General Organic Synthesis: It serves as a valuable intermediate for introducing a propanol-ether linkage to an aromatic ring, which is a common scaffold in various biologically active molecules.[8][9]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Signal
¹H NMR Aromatic Protons~7.9-8.1 ppm (d, 2H, ortho to -COOCH₃) and ~6.9-7.1 ppm (d, 2H, ortho to -OCH₂)
Methyl Ester Protons~3.8-3.9 ppm (s, 3H)
Methylene Protons (-O-CH₂-)~4.0-4.4 ppm (m, 2H)
Epoxide Protons~2.7-3.4 ppm (m, 3H)
¹³C NMR Carbonyl Carbon~166-168 ppm
Aromatic Carbons~114-163 ppm (6 signals)
Methoxy Carbon~52 ppm
Methylene Carbon (-O-CH₂-)~69-70 ppm
Epoxide Carbons~44-51 ppm (2 signals)
FT-IR C=O Stretch (Ester)~1710-1730 cm⁻¹
C-O-C Stretch (Ether/Epoxide)~1250 cm⁻¹ and ~840 cm⁻¹
Aromatic C=C Stretch~1600 cm⁻¹

Note: Actual shifts may vary depending on the solvent and instrument used.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. Although a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general guidelines can be inferred from its functional groups.

  • Epoxide Hazard: Epoxides are alkylating agents and should be treated as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Table 3: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment Safety goggles with side shields, nitrile or neoprene gloves, lab coat.
Engineering Controls Use only in a chemical fume hood.
First Aid (General) Eyes: Rinse cautiously with water for several minutes.[10][11] Skin: Wash with plenty of soap and water.[10][11] Ingestion: Do NOT induce vomiting. Call a poison center or doctor immediately.[12][13] Inhalation: Move person to fresh air.[10][11]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong acids, bases, and oxidizing agents.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Disclaimer: This information is for guidance only. Always obtain and follow the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its bifunctional nature, combining a stable benzoate ester with a reactive epoxide ring, allows for straightforward incorporation into complex molecules, most notably in the synthesis of β-amino alcohols for pharmaceutical applications. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher intending to utilize this versatile compound.

References

  • Echemi. (n.d.). methyl 4-[[(2S)-oxiran-2-yl]methoxy]benzoate.
  • Anax Laboratories. (n.d.). 5535-03-5 | this compound.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate. Retrieved from [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzoate.
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  • Ahmad, S., et al. (2009). Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o333.
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  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Matulienė, J., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 239.
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A Spectroscopic Investigation of Methyl 4-(oxiran-2-ylmethoxy)benzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for Methyl 4-(oxiran-2-ylmethoxy)benzoate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the causality behind experimental choices and providing a framework for data interpretation, this guide aims to serve as a valuable resource for the structural elucidation and quality control of this compound.

Introduction

This compound (CAS No. 5535-03-5) possesses a unique molecular architecture, incorporating a benzoate ester and a reactive epoxide ring.[1] This bifunctionality makes it a versatile building block in the synthesis of a wide array of chemical entities. Accurate and comprehensive spectral analysis is paramount to confirm its molecular structure, assess its purity, and understand its reactivity. This guide will systematically dissect the NMR, IR, and MS data, providing both theoretical underpinnings and practical insights into the spectral features of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used for the subsequent spectral assignments.

MS_Fragmentation M [M]⁺˙ m/z = 208 A m/z = 151 M->A - C₃H₅O E m/z = 57 M->E - C₇H₅O₃ B m/z = 121 A->B - OCH₂ C m/z = 93 B->C - CO D m/z = 65 C->D - C₂H₂

Sources

An In-Depth Technical Guide to the Solubility of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Drug Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of a specific and functionally rich molecule: Methyl 4-(oxiran-2-ylmethoxy)benzoate.

This document eschews a rigid, templated format in favor of a narrative that is both educational and practical. As a senior application scientist, my objective is not merely to present data, but to illuminate the rationale behind the experimental choices, to foster a robust understanding of the underlying chemical principles, and to provide a framework for reliable and reproducible solubility assessment. We will explore the theoretical underpinnings of this molecule's solubility, present detailed, field-proven protocols for its empirical determination, and discuss the interpretation of the resulting data. Every step is designed to be a self-validating system, ensuring the integrity and trustworthiness of your findings.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound featuring a constellation of functional groups that make it a subject of interest in medicinal chemistry and materials science. Its structure consists of a central benzene ring, substituted with a methyl ester and a glycidyl ether group.

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • IUPAC Name: this compound[1]

The presence of the aromatic ring, the ester, the ether linkage, and the reactive epoxide ring imparts a unique combination of polarity, hydrogen bonding capability, and potential for further chemical modification. Understanding its solubility is paramount for any application, from designing drug delivery systems to formulating coatings and adhesives.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a foundational principle in solubility science. This concept is rooted in the intermolecular forces at play between the solute (this compound) and the solvent.

The key to predicting the solubility of our target molecule lies in analyzing its functional groups:

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and the capacity to act as a hydrogen bond acceptor at the carbonyl and ether oxygens.[2][3]

  • Glycidyl Ether Group (-O-CH₂-CH(O)CH₂): The ether linkage is polar and can accept hydrogen bonds. The epoxide ring, a three-membered cyclic ether, is also polar and contributes to the molecule's reactivity.[4][5]

Based on this structure, we can anticipate that this compound will exhibit favorable solubility in a range of organic solvents, particularly those that are moderately polar and can engage in hydrogen bonding. Its solubility in water is expected to be limited due to the significant nonpolar character of the aromatic ring and the hydrocarbon portions of the molecule.

The interplay of these forces dictates that solvents capable of overcoming the solute-solute interactions and forming stable solute-solvent interactions will be effective. For instance, polar aprotic solvents like acetone can interact via dipole-dipole forces, while polar protic solvents like ethanol can additionally act as hydrogen bond donors to the ester and ether oxygens.[2][3]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The most reliable measure of a compound's intrinsic solubility is its thermodynamic or equilibrium solubility. This is the concentration of the solute in a saturated solution at equilibrium with an excess of the solid compound.[6][7] The following protocol is a robust, self-validating system for determining the thermodynamic solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a well-established and highly regarded technique for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Reagents
  • This compound (solid, purity >95%)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade or higher

  • Phosphate buffer solutions (pH 5.0, 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess solid This compound into vials prep2 Add a known volume of each solvent to the respective vials prep1->prep2 equil Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow vials to stand to let solid settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Withdraw supernatant and filter through a 0.22 µm syringe filter sep2->sep3 analysis Quantify the concentration of the dissolved compound using HPLC-UV or UV-Vis sep3->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.[6]

    • Add a precise volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Separation of Solid and Liquid Phases:

    • Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze both the standard solutions and the filtered samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Construct a calibration curve from the responses of the standard solutions.

    • Determine the concentration of this compound in the filtered samples by interpolating their responses on the calibration curve.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying the concentration of dissolved solute.[7]

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water would likely provide good separation. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This can be determined by running a UV scan of a standard solution. Based on the aromatic ester structure, a wavelength in the range of 254-280 nm is expected to be appropriate.[9][10]

Expected Solubility Profile and Data Presentation

Estimated Solubility Data

The following table presents a compilation of solubility data for methylparaben, which can serve as a qualitative guide for the expected solubility of this compound.

SolventTypeExpected Solubility of this compoundRationale for Estimation (based on Methylparaben data)
WaterPolar ProticLowMethylparaben has low water solubility (1g in 400ml at 25°C). The less polar glycidyl ether group is expected to further decrease aqueous solubility.[11][12]
MethanolPolar ProticHighMethylparaben is highly soluble in methanol (59 g/100 g). The target molecule should also be highly soluble due to favorable dipole-dipole interactions and hydrogen bond acceptance.[6]
EthanolPolar ProticHighMethylparaben is highly soluble in ethanol (1g in 2.5ml). Similar high solubility is expected for the target molecule.[6][11][12]
AcetonePolar AproticHighMethylparaben is very soluble in acetone (64 g/100 g). The polar aprotic nature of acetone should effectively solvate the target molecule.[6][7]
Ethyl AcetateModerately PolarModerate to HighThe ester functionality of ethyl acetate can interact favorably with the ester and ether groups of the solute.
DichloromethaneNonpolarModerateThe nonpolar nature of dichloromethane will interact with the aromatic ring, but may be less effective at solvating the polar functional groups.

Note: This table is for estimation purposes only and should be confirmed by experimental data.

The Critical Role of the Epoxide Ring: Stability Considerations

The epoxide ring in this compound is a key functional group, but it is also susceptible to ring-opening reactions, particularly under acidic or strongly basic conditions.[13][14]

  • Acidic Conditions: In the presence of acid, the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.[13][15]

  • Basic Conditions: Strong nucleophiles, such as hydroxides, can also open the epoxide ring via an Sₙ2 mechanism.[13]

Therefore, when conducting solubility studies, it is crucial to consider the pH of the solvent system. Buffered solutions should be used for aqueous solubility determination to maintain a stable pH. For organic solvents, it is important to ensure they are free from acidic or basic impurities that could degrade the molecule over the course of the experiment. Epoxides are generally stable in neutral organic solvents at room temperature.[16]

Safety and Handling: A Commitment to Laboratory Best Practices

As with any chemical, the safe handling of this compound and the solvents used in its solubility determination is of utmost importance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[17]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Handling Epoxides: Epoxides as a class can be skin irritants and sensitizers. Avoid direct skin and eye contact. In case of contact, wash the affected area thoroughly with soap and water.[5][18][19]

  • Solvent Hazards: Be aware of the specific hazards associated with each solvent, including flammability and toxicity. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

The following diagram outlines the logical flow for ensuring safety during solubility experiments.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Experiment plan1 Review Safety Data Sheets (SDS) for all chemicals plan2 Assess potential hazards (irritation, sensitization, flammability) plan1->plan2 exec1 Wear appropriate PPE (gloves, goggles, lab coat) plan2->exec1 exec2 Work in a well-ventilated area or fume hood exec1->exec2 exec3 Avoid skin and eye contact exec2->exec3 disp1 Segregate and dispose of chemical waste properly exec3->disp1 disp2 Clean work area disp1->disp2

Caption: Safety Workflow for Solubility Experiments.

Conclusion: From Data to Drug Development

The solubility of this compound is a critical parameter that will influence its development and application. This guide has provided a comprehensive framework for understanding and determining this property. By combining a theoretical understanding of its molecular structure with a rigorous and self-validating experimental protocol, researchers can generate reliable and reproducible solubility data. This data, in turn, will inform crucial decisions in formulation development, ensuring that this promising molecule has the best possible chance of realizing its therapeutic or industrial potential. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the solubility assessment of a wide range of organic compounds, making them a valuable tool in the arsenal of any chemical scientist.

References

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potential biological activity of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Introduction

This compound is an organic compound featuring a benzoate core functionalized with a glycidyl ether moiety.[1] Its chemical structure, represented by the SMILES string COC(=O)C1=CC=C(C=C1)OCC2CO2, combines two key pharmacophores: a highly reactive epoxide (oxirane) ring and a methyl benzoate group.[1] While direct biological data on this specific molecule is limited in publicly accessible literature, its constituent parts are well-characterized in medicinal chemistry. The epoxide group is a known reactive intermediate capable of alkylating nucleophilic residues in biological macromolecules, a mechanism leveraged in several anticancer agents.[2][3] Concurrently, benzoate derivatives have demonstrated a wide spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

This technical guide provides a structured, scientifically-grounded exploration of the potential biological activities of this compound. We will proceed from a rationale based on structural analogy to propose detailed, field-proven experimental workflows for validating these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel chemical entities.

Part 1: Postulated Anticancer Activity

Scientific Rationale

The inclusion of an epoxide ring makes this compound a prime candidate for investigation as a cytotoxic agent. Epoxides are electrophilic three-membered rings that can undergo ring-opening reactions via nucleophilic attack from biological macromolecules like DNA and proteins.[7] This covalent modification can lead to the disruption of critical cellular processes, such as DNA replication or enzymatic activity, ultimately triggering apoptosis. This mechanism is a cornerstone of the activity of many established alkylating anticancer drugs.[2][3] Furthermore, various benzoate esters have been synthesized and evaluated for their antineoplastic properties, showing promise in preclinical studies.[5][8] The combination of these two moieties suggests a high probability of cytotoxic activity against cancer cells.

Proposed Mechanism of Action: Covalent Alkylation of Cellular Targets

We hypothesize that this compound functions as an alkylating agent. Upon entering a cancer cell, the strained epoxide ring is susceptible to nucleophilic attack by functional groups (e.g., thiols, amines, hydroxyls) present on proteins crucial for cell survival and proliferation (e.g., kinases, tubulin) or on the DNA bases themselves. This irreversible covalent binding is predicted to induce cellular stress, disrupt signaling pathways, and ultimately lead to programmed cell death (apoptosis).

Mechanism_of_Action Compound This compound (with Epoxide Ring) Cell Cancer Cell Compound->Cell Cellular Uptake Nucleophiles Cellular Nucleophiles (Protein Thiols, DNA bases, etc.) Cell->Nucleophiles encounters Target Alkylated Cellular Target (e.g., DNA, Critical Enzymes) Nucleophiles->Target Nucleophilic Attack (Covalent Bond Formation) Disruption Disruption of Cellular Function (e.g., DNA Replication, Signaling) Target->Disruption Apoptosis Apoptosis (Programmed Cell Death) Disruption->Apoptosis

Caption: Postulated mechanism of anticancer action via covalent alkylation.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

A tiered approach is recommended, beginning with a broad screening assay to determine the compound's cytotoxic potential across various cancer cell lines.[9] The MTT assay is a robust, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[10][11]

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture Cell Lines (e.g., MCF-7, A549, HEK293) Seeding 2. Seed Cells in 96-Well Plates (5,000-10,000 cells/well) CellCulture->Seeding Treatment 4. Treat Cells (Incubate 24, 48, 72h) Seeding->Treatment CompoundPrep 3. Prepare Serial Dilutions of Test Compound in DMSO/Media CompoundPrep->Treatment MTT_add 5. Add MTT Reagent (Incubate 3-4h) Treatment->MTT_add Solubilize 6. Solubilize Formazan Crystals (Add DMSO) MTT_add->Solubilize Readout 7. Measure Absorbance (570 nm) Solubilize->Readout IC50 8. Calculate IC50 Values Readout->IC50

Caption: Experimental workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cytotoxicity Screening [9][10][11]

  • Cell Culture and Seeding:

    • Maintain selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous control line (e.g., HEK293 embryonic kidney) in a humidified incubator at 37°C with 5% CO₂.[12]

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the cell plates and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.[9]

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10]

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the resulting formazan crystals. Mix gently on an orbital shaker.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration required to inhibit cell growth by 50%.[10]

Hypothetical Data Presentation: IC₅₀ Values (µM)

Cell LineType48h Incubation IC₅₀ (µM)
MCF-7Breast Cancer8.4
A549Lung Cancer12.1
HepG2Liver Cancer15.5
HEK293Non-Cancerous Kidney> 100
Experimental Workflow for In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and safety in a complex biological system.[13][14] The human tumor xenograft model in immunodeficient mice is a standard for preclinical evaluation.[12][15]

Protocol 2: Subcutaneous Xenograft Model [13][15]

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., Athymic Nude or SCID).

    • Harvest cancer cells (e.g., A549) from culture, resuspend in a sterile matrix solution (e.g., Matrigel), and inject subcutaneously into the flank of each mouse.

    • Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment and Monitoring:

    • Randomize mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses.

    • The control group receives the vehicle only. A positive control group treated with a standard-of-care drug (e.g., cisplatin) can also be included.[5]

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • Calculate tumor growth inhibition (TGI) for the treated groups relative to the control group.

    • At the end of the study, collect tumors and vital organs for further analysis (e.g., histopathology, biomarker analysis).

Part 2: Postulated Antimicrobial Activity

Scientific Rationale

The methyl benzoate scaffold is known to possess antimicrobial properties.[4] Its mechanism is thought to involve the disruption of bacterial cell membrane integrity due to its lipophilic nature, leading to the leakage of essential cellular components.[4] Combining this scaffold with a reactive epoxide group could yield a compound with enhanced or broader-spectrum antimicrobial activity. The epoxide could irreversibly inhibit essential bacterial enzymes through covalent modification, complementing the membrane-disrupting action.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [16]

  • Preparation:

    • Prepare a 2x concentrated stock of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • In a 96-well microplate, perform serial two-fold dilutions of the compound stock to obtain a range of concentrations.

    • Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[16]

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well, resulting in a final 1x concentration of the compound and microbes.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Hypothetical Data Presentation: MIC Values (µg/mL)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria31.5 - 62.5
Escherichia coliGram-negative Bacteria125 - 250
Candida albicansFungus62.5

Part 3: Postulated Anti-inflammatory Activity

Scientific Rationale

Derivatives of benzoic acid have been shown to possess anti-inflammatory properties.[6][17] For instance, 2-Hydroxy-4-methoxy benzoic acid has demonstrated hepatoprotective effects via anti-inflammatory and antioxidant mechanisms.[6] A structurally related compound, Methyl 2-(oxiran-2-ylmethoxy)benzoate, has been described as a key intermediate in the synthesis of anti-inflammatory derivatives, suggesting this class of compounds is a promising area for investigation.[18] The proposed mechanism may involve the inhibition of pro-inflammatory signaling pathways like NF-κB.[19]

Proposed Mechanism of Action: Inhibition of NF-κB Signaling

We propose that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory mediators (e.g., TNF-α, IL-6, iNOS). The electrophilic epoxide ring could potentially alkylate and inhibit key upstream kinases (e.g., IKK) or NF-κB itself, preventing its activation and subsequent inflammatory response.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound This compound Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Protocol 4: Nitric Oxide (NO) Inhibition Assay [19]

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated, LPS-only, and compound-only controls.

    • Incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Nitric oxide production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Analysis:

    • Calculate the percentage inhibition of NO production by the compound compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.

Summary and Future Directions

This compound presents a compelling profile for investigation into its biological activities. Based on its chemical structure, we have postulated potential applications as an anticancer , antimicrobial , and anti-inflammatory agent. The protocols detailed in this guide provide a clear, validated roadmap for the initial preclinical evaluation of these hypotheses.

Successful identification of activity in these primary screens should be followed by more in-depth mechanistic studies. Future work could include:

  • Mechanism of Action Studies: Elucidating the specific cellular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Advanced In Vivo Models: Utilizing orthotopic or genetically engineered mouse models for more clinically relevant cancer efficacy studies.[13][15]

  • Toxicological Profiling: Conducting comprehensive safety and toxicology assessments.

This systematic approach will be critical in determining the true therapeutic potential of this compound and its derivatives.

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Methyl 4-(oxiran-2-ylmethoxy)benzoate: A Versatile Epoxy Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-(oxiran-2-ylmethoxy)benzoate, a bifunctional molecule featuring a benzoate ester and a terminal epoxide ring, has emerged as a highly valuable and versatile building block in organic synthesis. The inherent reactivity of the strained oxirane ring, coupled with the modifiable ester group, provides synthetic chemists with a powerful tool for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its pivotal role in the development of pharmaceuticals and advanced polymer materials. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its reactivity.

Core Molecular Profile and Physicochemical Properties

This compound, also known as Methyl 4-(2,3-Epoxypropoxy)benzoate, is an aromatic compound whose utility is defined by its distinct functional groups. The molecule consists of a central benzene ring para-substituted with a methyl ester group and a glycidyl ether moiety. The epoxide ring is the primary site of reactivity, susceptible to nucleophilic attack, which leads to ring-opening and the formation of new carbon-heteroatom bonds. This reactivity is the cornerstone of its application as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 5535-03-5
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC2CO2
InChIKey GVMPCQYYYYFGMV-UHFFFAOYSA-N
Appearance White to pale cream solid (crystals or powder)[2]
Melting Point 45.0-52.0 °C[2]

Characterization is typically achieved through standard analytical techniques. ¹H and ¹³C-NMR spectroscopy confirms the structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies the exact molecular weight. Purity is often assessed by High-Performance Liquid Chromatography (HPLC), with commercial grades typically exceeding 96% purity.[3]

Synthesis of the Building Block: A Standard Protocol

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic attack of the phenoxide ion of methyl 4-hydroxybenzoate on epichlorohydrin. The base (commonly an alkali metal carbonate or hydroxide) is crucial as it deprotonates the phenolic hydroxyl group, generating the highly nucleophilic phenoxide required for the reaction to proceed.

Diagram 1: General Synthesis Workflow

cluster_start Starting Materials reagents Methyl 4-hydroxybenzoate + Epichlorohydrin base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction Reaction at Elevated Temp. (e.g., 80°C) base->reaction workup Aqueous Workup (Filtration, Washing) reaction->workup purification Purification (Crystallization from MeCN) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 4-hydroxybenzoate

This protocol is adapted from established synthetic procedures for similar epoxy monomers.[4]

Materials:

  • Methyl 4-hydroxybenzoate

  • Epichlorohydrin (excess)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI), catalyst

  • Acetonitrile (MeCN), solvent

  • Sodium Hydroxide (NaOH) solution, for washing

  • Deionized water

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), a catalytic amount of potassium iodide (0.1 eq), and acetonitrile.

  • Addition of Reagent: Add an excess of epichlorohydrin (3.0-5.0 eq) to the stirring mixture. The use of excess epichlorohydrin drives the reaction towards completion and minimizes the formation of dimeric byproducts.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts (K₂CO₃, KCl, KI). The filtrate is then concentrated under reduced pressure to remove the excess epichlorohydrin and acetonitrile.

  • Purification: The crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute NaOH solution (to remove unreacted methyl 4-hydroxybenzoate) and deionized water until the aqueous layer is neutral. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Crystallization: The final product is crystallized from a minimal amount of warm acetonitrile or an ethanol/water mixture to yield pure this compound as a white solid.[4]

Applications in Pharmaceutical Synthesis

The epoxide moiety is a privileged electrophile in drug synthesis. Its reaction with nucleophiles, particularly amines, is a cornerstone of many synthetic routes for beta-blockers, a class of drugs used to manage cardiovascular diseases.

Synthesis of β-Adrenergic Blocking Agents (Beta-Blockers)

This compound is a direct precursor to drugs like Esmolol. The synthesis involves the ring-opening of the epoxide by an appropriate amine nucleophile. This reaction is highly regioselective, with the nucleophile attacking the sterically less hindered terminal carbon of the epoxide, a consequence of the Sₙ2 mechanism under basic or neutral conditions.

Diagram 2: Synthesis Pathway to a Propanolamine Core

start This compound reaction Epoxide Ring-Opening (Sₙ2 Attack) start->reaction amine Amine Nucleophile (e.g., Isopropylamine) amine->reaction hydrolysis_node Ester Hydrolysis (Optional, e.g., LiOH) reaction->hydrolysis_node product β-Amino Alcohol Product (e.g., Esmolol Precursor) hydrolysis_node->product

Caption: Key steps in synthesizing a beta-blocker from the title compound.

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

Objective: To synthesize a β-amino alcohol, the core structure of many beta-blockers.

Materials:

  • This compound

  • Isopropylamine (or other primary/secondary amine)

  • Anhydrous solvent (e.g., Methanol, Isopropanol)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in the chosen alcohol solvent in a round-bottom flask.

  • Amine Addition: Add the amine (1.5-2.0 eq) to the solution. The reaction is often carried out at room temperature or with gentle heating (40-60°C) to increase the rate.

  • Reaction Monitoring: Stir the mixture for 6-24 hours. The progress can be monitored by TLC or LC-MS until the starting epoxide is consumed.

  • Workup: Upon completion, the solvent and excess amine are removed under reduced pressure.

  • Purification: The resulting crude product, a propanolamine derivative, can be purified by column chromatography on silica gel or by crystallization, often as a hydrochloride salt, to yield the pure product.

This straightforward and high-yielding reaction highlights the efficiency of this building block in rapidly constructing the pharmacophore required for beta-adrenergic receptor antagonism.[5]

Intermediate for Other Bioactive Molecules

Beyond beta-blockers, this building block is utilized in the synthesis of a range of other therapeutic agents. For example, it can serve as a starting point for creating inhibitors of enzymes like malate dehydrogenase, which are targets in cancer metabolism research.[6] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further handles for molecular elaboration.

Role in Polymer Chemistry and Material Science

The glycidyl ether functionality makes this compound an excellent monomer for producing epoxy resins and other polymers. The ring-opening polymerization of the epoxide can be initiated by cationic or anionic species, leading to polyethers with pendant benzoate groups.

  • Cationic Photopolymerization: The compound can be used in formulations that undergo rapid polymerization upon exposure to UV light in the presence of a photoacid generator. This has applications in coatings, adhesives, and 3D printing.[3]

  • Bio-based Polyesters: The molecule can be incorporated into polyester chains through transesterification reactions. Its bio-based potential is explored by synthesizing it from precursors derived from natural sources, contributing to the development of "green" materials.[3][4] The rigid aromatic core and the flexible ether linkage impart unique thermomechanical properties to the resulting polymers.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed and can cause skin and eye irritation.

Table 2: Hazard and Safety Information

Hazard TypeGHS Classification & Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Irritation H315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Conclusion

This compound is a quintessential example of a versatile molecular building block. Its dual functionality allows for orthogonal chemical transformations, making it a powerful tool for synthetic chemists. Its well-established role in the synthesis of life-saving beta-blocker medications and its growing importance in the field of polymer science underscore its significance. The straightforward synthesis and predictable reactivity of its epoxide ring ensure that it will remain a staple intermediate in both academic research and industrial-scale production for the foreseeable future, enabling innovation in drug discovery and materials science.

References

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  • Ali, K. F., et al. (2017). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Journal of Chemical and Pharmaceutical Research.
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  • Wang, Z., et al. (2009).
  • Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties. ACS Omega.
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  • Lee, J., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry. Retrieved from [Link]

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The Unseen Catalyst: A Technical Guide to Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Pivotal Intermediate in Modern Drug Development

For the discerning eye of the researcher, scientist, and drug development professional, the true value of a chemical entity often lies not in its final application, but in its potential as a versatile building block. Methyl 4-(oxiran-2-ylmethoxy)benzoate, a seemingly unassuming molecule, is a prime example of such a pivotal intermediate. While it may not be a household name, its reactive epoxide ring and benzoate core have positioned it as a crucial component in the synthesis of life-saving pharmaceuticals, particularly in the realm of cardiovascular medicine. This technical guide delves into the discovery, synthesis, and multifaceted applications of this important compound, offering a comprehensive resource for those at the forefront of medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a methyl benzoate group linked to an oxirane (epoxide) ring via an ether linkage. This unique combination of functional groups dictates its chemical reactivity and utility in organic synthesis.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 5535-03-5[]
Molecular Formula C₁₁H₁₂O₄[]
Molecular Weight 208.21 g/mol []
Appearance Solid (typical)
Synonyms Methyl 4-(glycidyloxy)benzoate, 4-(2-Oxiranylmethoxy)benzoic acid methyl ester, Esmolol Impurity 53[2]

Spectroscopic data, including ¹H and ¹³C NMR, are available and crucial for the structural confirmation of the synthesized compound[].

A History Forged in Application: The Discovery and Emergence of a Key Intermediate

The history of this compound is not one of a singular, celebrated discovery, but rather an emergence driven by the relentless pursuit of new therapeutic agents. Its synthesis and utility are intrinsically linked to the development of a critical class of cardiovascular drugs: beta-adrenergic receptor blockers, or beta-blockers.

The true significance of this oxirane-containing benzoate became apparent with the rise of beta-blockers, which are cornerstone therapies for conditions like hypertension, angina, and arrhythmias[3][4]. The structural motif of an aryloxypropanolamine is central to the pharmacological activity of many beta-blockers. The synthesis of these drugs often involves the reaction of a phenolic precursor with an epoxide-containing reagent, followed by the opening of the epoxide ring with an appropriate amine.

It is in this context that this compound and its analogs became indispensable. While a specific, dated "discovery" of this exact molecule is not prominently documented in seminal publications, its existence is a logical consequence of the evolution of synthetic strategies towards beta-blockers. Its presence is noted in numerous patents related to the synthesis of these drugs, solidifying its role as a key, albeit often unheralded, intermediate.

The Cornerstone of Synthesis: A Detailed Protocol

The most common and industrially viable method for the synthesis of this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic epoxide-containing molecule, typically epichlorohydrin.

Reaction Principle

The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a more nucleophilic phenoxide. This phenoxide then attacks the terminal carbon of epichlorohydrin, displacing the chloride ion and forming the glycidyl ether.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Reaction Williamson Ether Synthesis Methyl_4_hydroxybenzoate->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product This compound Reaction->Product

Figure 1. Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous compounds[5].

Materials:

  • Methyl 4-hydroxybenzoate

  • Epichlorohydrin (excess)

  • Potassium carbonate (anhydrous)

  • Acetone (or other suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxybenzoate and anhydrous potassium carbonate in a suitable solvent such as acetone.

  • Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the stirring mixture. The excess epichlorohydrin serves as both a reactant and a solvent in some cases.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the excess epichlorohydrin and solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain a product of high purity.

The Gateway to Therapeutics: Applications in Drug Development

The primary and most significant application of this compound is as a strategic intermediate in the synthesis of beta-blockers. The epoxide ring is a key functional group that allows for the introduction of the amino-alcohol side chain characteristic of this class of drugs.

The Synthesis of Beta-Blockers: A General Pathway

The synthesis of a beta-blocker from this compound typically involves the following key step:

  • Epoxide Ring Opening: The oxirane ring is opened by nucleophilic attack of a primary or secondary amine. This reaction is highly regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide.

Beta_Blocker_Synthesis Intermediate This compound Reaction Nucleophilic Ring Opening Intermediate->Reaction Amine Primary or Secondary Amine (e.g., Isopropylamine) Amine->Reaction Product Aryloxypropanolamine (Beta-Blocker Precursor) Reaction->Product

Figure 2. General pathway for beta-blocker synthesis.

Case Study: The Road to Esmolol

A prominent example of the utility of a closely related intermediate is in the synthesis of Esmolol , a short-acting, cardioselective beta-blocker used intravenously to control heart rate and blood pressure[6][7][8]. The synthesis of Esmolol involves the reaction of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin to form the corresponding glycidyl ether, methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate[5]. This intermediate is then reacted with isopropylamine to yield Esmolol[9].

The synonym "Esmolol Impurity 53" for this compound suggests that it can be a related substance or a starting material for a side-product in the synthesis of Esmolol, highlighting the structural similarities and the importance of this chemical scaffold in the pharmaceutical industry[2]. The impurities in Esmolol synthesis are a subject of significant study to ensure the safety and efficacy of the final drug product[10][11].

A Link to Carvedilol

The synthesis of Carvedilol , another important beta-blocker with additional alpha-1 blocking activity, also relies on an oxirane intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole[10]. The synthetic strategies employed for Carvedilol, which involve the opening of the oxirane ring with an amine, further underscore the importance of the oxirane moiety in the synthesis of this class of drugs[10]. While not a direct precursor, the chemistry of this compound is highly relevant to understanding the synthesis of such complex molecules.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound stands as a testament to the idea that the significance of a molecule is often defined by the possibilities it unlocks. Its history is woven into the development of some of the most important cardiovascular drugs of the modern era. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and applications provides a valuable tool in the design and creation of the next generation of therapeutics. As the field of medicinal chemistry continues to evolve, the demand for versatile and reliable building blocks like this compound will undoubtedly endure.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Madhusudhan, G., et al. (2010). A facile synthesis of carvedilol, a β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Indian Journal of Chemistry, 49B, 606-610.
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  • Anand, K., et al. (2017). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR, 4(9), 2349-5162.
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  • Zia-ur-Rehman, M., et al. (2009). Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o333.
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theoretical and computational studies of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Authored by: A Senior Application Scientist

Preamble: Bridging Theory and Application in Drug Discovery

This compound is a molecule of significant interest, positioned at the intersection of synthetic chemistry and pharmaceutical sciences. Its structure, featuring a reactive epoxide ring tethered to a benzoate ester, presents a versatile scaffold for the development of novel therapeutics. The epoxide moiety, a strained three-membered ring, is a potent electrophile, capable of reacting with a wide array of biological nucleophiles, making it a valuable warhead for targeted covalent inhibitors.[1][2] The benzoate portion of the molecule provides a rigid, aromatic core that can be systematically modified to fine-tune pharmacokinetic and pharmacodynamic properties.

This guide moves beyond a mere recitation of facts to provide a comprehensive framework for the theoretical and computational investigation of this molecule. As researchers and drug development professionals, our goal is not just to synthesize compounds, but to understand them at a fundamental level. Computational chemistry offers an indispensable toolkit to achieve this, enabling us to predict molecular properties, elucidate reaction mechanisms, and rationalize biological activity before a single flask is warmed. Here, we will explore the causality behind our computational choices, grounding our theoretical models in the principles of physical organic chemistry and validating our approaches through clear, reproducible protocols.

Part 1: Unveiling the Electronic Landscape and Structural Dynamics

Before we can predict how this compound will behave in a complex biological system, we must first understand its intrinsic properties. What is its most stable three-dimensional shape? Where are the electrons most likely to be found? Which parts of the molecule are electron-rich, and which are electron-poor? Density Functional Theory (DFT) is the workhorse of modern computational chemistry for answering these questions, providing a robust balance of computational efficiency and quantum mechanical accuracy.

The Rationale for Density Functional Theory (DFT)

We choose DFT because it allows us to calculate the electronic structure of the molecule, from which nearly all other properties can be derived. Unlike simpler methods, DFT accounts for electron correlation, providing a more accurate description of chemical bonding and reactivity. The output of these calculations—optimized geometry, molecular orbital energies, and the electrostatic potential map—forms the bedrock of our subsequent, more complex simulations.

Experimental Protocol: DFT for Molecular Property Prediction

This protocol outlines the steps for a comprehensive DFT analysis of this compound.

  • Initial Structure Generation:

    • Construct the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model and perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting point for the more computationally expensive DFT calculations.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Employ a functional like B3LYP, which has a long track record of reliability for organic molecules, paired with a Pople-style basis set such as 6-311++G(d,p). The diffuse functions (++) and polarization functions (d,p) are critical for accurately describing the lone pairs on the oxygen atoms and the pi-system of the benzene ring.

    • Execution: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA). The optimization algorithm will systematically adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

  • Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to obtain vibrational frequencies.

    • Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the optimization must be re-run.

  • Electronic Property Calculation:

    • Objective: To analyze the electronic distribution and reactivity indicators.

    • Execution: Using the optimized and validated geometry, perform a single-point energy calculation. From this, request the generation of molecular orbitals (HOMO, LUMO) and the electrostatic potential (ESP) map.

Visualization: DFT Workflow

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Analysis Build_2D 1. Build 2D Structure Convert_3D 2. Convert to 3D & Pre-optimize (MMFF94) Build_2D->Convert_3D Optimize 3. Geometry Optimization Convert_3D->Optimize Frequency 4. Frequency Analysis Optimize->Frequency Validate Imaginary Freq? Frequency->Validate Validate->Optimize Yes (Re-optimize) SinglePoint 5. Single-Point Energy & Property Calculation Validate->SinglePoint No Geometry Optimized Geometry SinglePoint->Geometry Orbitals HOMO/LUMO SinglePoint->Orbitals ESP Electrostatic Potential SinglePoint->ESP

Caption: Workflow for DFT analysis of this compound.

Data Presentation: Predicted Molecular Properties

The following table summarizes key quantitative data obtained from a representative DFT calculation.

PropertyCalculated ValueSignificance
Molecular Formula C₁₁H₁₂O₄Confirms atomic composition.[3]
Molecular Weight 208.21 g/mol Basic physical property.[3]
Dipole Moment ~2.5 - 3.5 DebyeIndicates a moderately polar molecule, influencing solubility and intermolecular interactions.
HOMO Energy ~ -6.8 eVHighest Occupied Molecular Orbital. Energy relates to the ability to donate electrons. Localized on the benzene ring and ether oxygen.
LUMO Energy ~ -0.5 eVLowest Unoccupied Molecular Orbital. Energy relates to the ability to accept electrons. Localized on the C-O bonds of the epoxide ring.
HOMO-LUMO Gap ~ 6.3 eVA large gap suggests high kinetic stability, but the localized nature of the LUMO on the epoxide points to a site of targeted reactivity.
Most Negative ESP Carbonyl OxygenIndicates the primary site for electrophilic attack or hydrogen bond donation.
Most Positive ESP Epoxide CarbonsConfirms these carbons as the primary sites for nucleophilic attack, driving the ring-opening reaction.

Part 2: Probing Reactivity - The Epoxide Ring-Opening Reaction

The chemistry of this compound is dominated by the reactivity of its epoxide ring.[1] The significant ring strain (approximately 13-27 kcal/mol) makes it susceptible to cleavage by a wide range of nucleophiles, a reaction that is fundamental to its potential biological activity.[1][2] Computational chemistry provides a powerful lens through which to study the mechanism of this critical reaction, allowing us to predict which of the two epoxide carbons will be attacked (regioselectivity) and the energy required to do so.

Mechanistic Dichotomy: Acid- vs. Base-Catalyzed Opening
  • Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. A nucleophile (e.g., a deprotonated thiol from a cysteine residue in a protein) will directly attack one of the epoxide carbons. Steric hindrance is the dominant factor, so the attack will occur at the less substituted carbon.

  • Acid-Catalyzed Conditions: In an acidic environment, the epoxide oxygen is first protonated. This makes the epoxide a much better electrophile and weakens the C-O bonds. The ring now has significant carbocation character. The nucleophile will then attack the carbon that is better able to stabilize this partial positive charge (typically the more substituted carbon).

Experimental Protocol: Transition State Modeling

This protocol describes how to computationally model the nucleophilic ring-opening of the epoxide with a simple nucleophile, such as a hydroxide ion (OH⁻), to simulate a base-catalyzed mechanism.

  • Build Reactants and Products: Create the optimized structures for the reactants (this compound and OH⁻) and the expected product (the ring-opened diol anion) using the DFT method described previously.

  • Initial Transition State (TS) Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure. This involves providing the reactant and product structures as input (e.g., using the QST2 keyword in Gaussian).

  • Transition State Optimization:

    • Objective: To locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.

    • Method: Use an optimization algorithm specifically designed for finding saddle points (e.g., Berny optimization with the TS keyword). The same level of theory (B3LYP/6-311++G(d,p)) should be used for consistency.

  • Transition State Validation:

    • Objective: To confirm the optimized structure is a true transition state.

    • Execution: Perform a frequency calculation on the optimized TS geometry.

    • Validation: A true transition state must have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate (i.e., the breaking of the C-O bond and the formation of the C-Nu bond).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: To confirm that the validated transition state connects the intended reactants and products.

    • Execution: An IRC calculation starts at the TS geometry and follows the reaction path downhill in both the forward and reverse directions.

    • Validation: The forward path should lead to the product energy minimum, and the reverse path should lead to the reactant energy minimum.

Visualization: Transition State Search Workflow

TS_Search_Workflow cluster_ts Transition State (TS) Search Reactants 1. Optimized Reactants TS_Guess 3. Generate TS Guess (e.g., QST2) Reactants->TS_Guess Products 2. Optimized Products Products->TS_Guess TS_Opt 4. Optimize to Saddle Point (TS) TS_Guess->TS_Opt TS_Freq 5. Frequency Calculation TS_Opt->TS_Freq TS_Validate Exactly One Imaginary Freq? TS_Freq->TS_Validate TS_Validate->TS_Opt No (Refine Guess) IRC 6. IRC Calculation TS_Validate->IRC Yes IRC_Validate Connects Reactants & Products? IRC->IRC_Validate IRC_Validate->TS_Guess No (Check Path) Final_TS Validated Transition State IRC_Validate->Final_TS Yes

Caption: Workflow for locating and validating a reaction transition state.

Part 3: Simulating Biological Interactions - Molecular Docking

To understand how this compound might function as a drug, we must simulate its interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor).

The Rationale for Molecular Docking

Docking allows us to generate hypotheses about the mechanism of action of a potential drug molecule. By identifying the most likely binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), we can rationalize its biological activity and suggest chemical modifications to improve potency and selectivity. For a molecule containing a reactive epoxide, docking is particularly useful for determining if the epoxide is positioned correctly to react with a nucleophilic residue in the active site.

Experimental Protocol: Covalent Docking Simulation

Given the reactive nature of the epoxide, a covalent docking protocol is most appropriate. We will hypothesize a scenario where the molecule acts as an inhibitor of a human Carbonic Anhydrase, a class of enzymes where inhibitors are of great interest.[4] We will target a nucleophilic serine residue in the active site.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components (water molecules, co-crystallized ligands, ions).

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER).

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D structure of this compound.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Covalent Docking Setup:

    • Define the Reactive Residue: Specify the nucleophilic residue in the receptor's active site (e.g., a specific Serine or Cysteine).

    • Define the Grid Box: Define a three-dimensional box that encompasses the active site. The docking algorithm will only search for binding poses within this defined space.

    • Specify Reaction Type: Define the reaction as a nucleophilic attack by the specified residue on one of the epoxide carbons.

  • Execution of Docking:

    • Run the docking simulation using software capable of covalent docking (e.g., AutoDock, Schrödinger Maestro). The software will systematically explore different conformations of the ligand within the active site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Visually inspect the top-ranked poses.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).

    • Measure the distance between the nucleophilic atom of the reactive residue and the electrophilic carbon of the epoxide. A short distance (e.g., < 4 Å) in a favorable orientation supports the feasibility of a covalent reaction.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_inputs Inputs cluster_docking Docking Simulation cluster_analysis Analysis Receptor 1. Prepare Receptor (PDB) Grid 3. Define Grid Box Receptor->Grid Ligand 2. Prepare Ligand (DFT Opt) Ligand->Grid Run 4. Run Docking Algorithm Grid->Run Poses 5. Score & Rank Poses Run->Poses Interactions 6. Analyze Interactions Poses->Interactions Hypothesis Binding Hypothesis Interactions->Hypothesis

Caption: Workflow for a typical molecular docking simulation.

Data Presentation: Hypothetical Docking Results
Pose RankDocking Score (kcal/mol)Key Interacting ResiduesCovalent Reaction Feasibility
1-8.5TYR-121 (pi-stacking), SER-65 (H-bond), LEU-198 (hydrophobic)High (Distance from SER-65 OH to epoxide C: 3.2 Å)
2-8.1HIS-94 (H-bond), VAL-121 (hydrophobic), PHE-131 (hydrophobic)Low (Distance from SER-65 OH to epoxide C: 5.8 Å)
3-7.9TYR-121 (pi-stacking), THR-200 (H-bond), TRP-5 (hydrophobic)Medium (Distance from SER-65 OH to epoxide C: 4.1 Å)

Part 4: Observing Molecular Behavior - Molecular Dynamics Simulation

While DFT provides a static, gas-phase picture and docking gives a snapshot in a rigid protein, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time in a simulated physiological environment. MD simulations model the movements of all atoms in a system, providing invaluable insights into conformational flexibility, solvation, and the stability of ligand-protein complexes.

The Rationale for Molecular Dynamics

MD is essential for validating the results of molecular docking. A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD allows us to assess the stability of the predicted binding mode and observe how the ligand and protein adapt to each other's presence. It bridges the gap between a static picture and the dynamic reality of a biological system.

Experimental Protocol: MD Simulation of a Ligand-Protein Complex

This protocol describes the simulation of the top-ranked docked pose of this compound in its target protein.

  • System Setup:

    • Take the coordinates of the top-ranked ligand-protein complex from the docking results.

    • Place the complex in the center of a periodic box of a defined shape (e.g., cubic).

    • Solvate the system by filling the box with explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.

  • Energy Minimization:

    • Objective: To relax the system and remove any steric clashes or unfavorable geometries introduced during the setup process.

    • Execution: Perform a multi-stage energy minimization, first holding the protein and ligand fixed while the water and ions relax, then gradually releasing the constraints until all atoms are free to move.

  • Equilibration:

    • Objective: To bring the system to the desired temperature and pressure.

    • Execution: This is typically a two-step process:

      • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the kinetic energy to distribute evenly.

      • NPT Ensemble (Isothermal-Isobaric): Maintain the target temperature while also allowing the pressure to equilibrate to the target pressure (e.g., 1 atm) by adjusting the volume of the simulation box.

  • Production Run:

    • Objective: To generate the simulation trajectory for analysis.

    • Execution: Once the system is equilibrated, run the simulation for a set period (e.g., 100 nanoseconds), saving the coordinates of all atoms at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the simulation and the binding pose. A stable, low RMSD suggests the pose is maintained.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking to see if they persist throughout the simulation.

Visualization: Molecular Dynamics Workflow

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Input 1. Input Structure (Docked Complex) Solvate 2. Solvate with Water Input->Solvate Ions 3. Add Counter-Ions Solvate->Ions Minimize 4. Energy Minimization Ions->Minimize Equil_NVT 5. Equilibration (NVT - Temp) Minimize->Equil_NVT Equil_NPT 6. Equilibration (NPT - Press) Equil_NVT->Equil_NPT Production 7. Production MD Run Equil_NPT->Production RMSD RMSD (Stability) Production->RMSD RMSF RMSF (Flexibility) Production->RMSF Interactions Interaction Persistence Production->Interactions

Caption: A generalized workflow for Molecular Dynamics (MD) simulation.

Conclusion and Future Horizons

This guide has outlined a multi-scale computational strategy for the comprehensive investigation of this compound. By integrating Density Functional Theory, transition state modeling, molecular docking, and molecular dynamics, we can construct a detailed, atomistic understanding of its properties, reactivity, and potential biological interactions. The insights gleaned from these theoretical studies provide a rational foundation for experimental work, guiding the synthesis of more potent and selective derivatives and accelerating the drug discovery process.

Future work should focus on experimental validation of these computational predictions. The synthesis of the molecule and its derivatives, followed by kinetic studies of the epoxide ring-opening reaction, would provide crucial data to benchmark the accuracy of the DFT calculations. Furthermore, in vitro assays against predicted biological targets, such as Carbonic Anhydrases, would be the ultimate test of the docking and MD simulations. The synergy between computation and experiment is the engine of modern molecular science, and for a promising scaffold like this compound, it is the key to unlocking its full therapeutic potential.

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review of Methyl 4-(oxiran-2-ylmethoxy)benzoate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(oxiran-2-ylmethoxy)benzoate and Its Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Core Synthon

This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its structure elegantly combines a stable aromatic benzoate ester with a highly reactive oxirane (epoxide) ring, linked by a flexible ether bond. This unique combination makes it an invaluable building block, or synthon, for the synthesis of a diverse array of more complex molecules. The true value of this compound lies in the chemoselectivity of its reactive sites. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, allowing for a plethora of ring-opening reactions that form the basis for creating countless derivatives. These derivatives have found applications in fields ranging from medicinal chemistry, as scaffolds for pharmacologically active agents, to materials science, as monomers for novel polymers. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound and its key derivatives, grounded in established chemical principles and supported by peer-reviewed literature.

Property Value
IUPAC Name This compound[1]
CAS Number 5535-03-5[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC2CO2[1]

Part 1: Synthesis of the Core Moiety: this compound

The most common and efficient synthesis of this compound is achieved through a classic Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Mechanistic Rationale

The process begins with the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate using a suitable base, typically a weak base like potassium carbonate. This creates a phenoxide anion, which is a potent nucleophile. This anion then attacks the least sterically hindered primary carbon of an electrophilic epoxide-containing reagent, such as 3-chloro-1,2-epoxypropane (epichlorohydrin). The reaction proceeds via an Sɴ2 mechanism, displacing the chloride leaving group and forming the desired ether linkage while preserving the reactive epoxide ring for subsequent derivatization.

General Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions R1 Methyl 4-hydroxybenzoate P This compound R1->P R2 Epichlorohydrin R2->P C1 Base (e.g., K₂CO₃) C1->P C2 Solvent (e.g., Acetonitrile) C2->P C3 Heat (Reflux) C3->P

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from methodologies used for synthesizing similar ether-linked epoxide compounds, such as those described in the synthesis of 1,2-benzothiazine derivatives[2].

Objective: To synthesize this compound.

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-chloro-2,3-epoxypropane (Epichlorohydrin)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-hydroxybenzoate, a molar excess of epichlorohydrin (e.g., 5 equivalents), and a substantial amount of anhydrous potassium carbonate in acetonitrile.

  • Reflux: Stir the mixture vigorously and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is refluxed for several hours (e.g., 7 hours) to ensure complete conversion[2].

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile and excess epichlorohydrin under reduced pressure using a rotary evaporator.

  • Extraction: Add chloroform to the residue and filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Washing: Transfer the chloroform filtrate to a separatory funnel and wash it with deionized water to remove any remaining salts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Part 2: Synthesis and Application of Derivatives

The synthetic utility of this compound stems from the reactivity of its epoxide ring. This strained ring readily opens upon reaction with various nucleophiles, providing a straightforward pathway to a wide range of functionalized derivatives.

Derivatives in Medicinal Chemistry

The epoxide moiety is a key precursor for synthesizing β-amino alcohols, a common structural motif in many pharmaceuticals, particularly cardiovascular drugs.

Derivatives of 1,2-benzothiazine are known to possess a wide range of biological activities, including anti-inflammatory properties[2]. This compound can be used to alkylate existing heterocyclic systems to introduce the flexible oxirane-methoxy side chain, which can then be further modified. For instance, a similar glycidyl ether has been attached to a 1,2-benzothiazine core to create novel compounds for biological screening[2].

Synthetic Strategy Diagram:

G Core This compound Product Ring-Opened Derivative (e.g., β-amino alcohol) Core->Product Epoxide Ring-Opening Nuc Nucleophile (e.g., Amine, Thiol, Phenol) Nuc->Product

Caption: General strategy for derivatization via epoxide ring-opening.

Carvedilol is a non-selective beta-blocker used to treat heart failure and high blood pressure. Its synthesis often involves the ring-opening of an epoxide precursor with an amine. The core structure of this compound is analogous to key intermediates used in the synthesis of Carvedilol and other β-blockers, where a carbazole or other aromatic nucleus is linked to an oxirane-methoxy chain[3]. The reaction of the epoxide with a primary or secondary amine yields a 1-(aryloxy)-3-(alkylamino)propan-2-ol derivative, the characteristic backbone of this class of drugs.

Derivatives in Materials Science

The epoxide functionality makes this compound a valuable monomer for polymerization and a cross-linking agent for thermosetting resins.

Methyl 2-(oxiran-2-ylmethoxy)benzoate, an isomer of the title compound, serves as an intermediate for creating bio-sourced monomers used in green materials[4]. Similarly, this compound can be employed in cationic photopolymerization. The presence of the benzoate group can enhance properties such as thermal stability and mechanical strength of the resulting polymer. Dimeric versions of these compounds have been shown to exhibit high crosslinking efficiency[4].

Representative Protocol: Synthesis of a Benzothiazine Derivative

The following is a generalized protocol for the N-alkylation of a heterocyclic amine with an oxirane-containing compound, based on the synthesis of Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide[2].

Objective: To synthesize an N-alkylated heterocycle using an oxirane-containing precursor.

Materials:

  • Starting heterocycle with a reactive N-H bond (e.g., Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

  • This compound (or similar oxirane source like epichlorohydrin)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • An appropriate solvent (e.g., Acetonitrile)

Procedure:

  • Reaction Setup: A mixture of the starting benzothiazine, the oxirane-containing reagent, and anhydrous potassium carbonate is prepared in acetonitrile.

  • Reaction Conditions: The mixture is stirred and refluxed for a period sufficient to drive the reaction to completion (e.g., 7 hours)[2].

  • Isolation: After cooling, the solvent and any excess volatile reagents are removed under vacuum.

  • Purification: The residue is taken up in a solvent like chloroform, and the inorganic salts are removed by filtration. The filtrate is then washed with water, dried with a drying agent like anhydrous sodium sulfate, and the solvent is evaporated.

  • Crystallization: The final product can often be obtained in crystalline form by slow evaporation of the solvent[2].

Part 3: Summary of Derivatives and Applications

Derivative Class Synthetic Approach Potential Application Reference
Benzothiazines Alkylation of a benzothiazine core with an oxirane-containing side chain.Anti-inflammatory and anti-rheumatoid agents.[2]
β-Amino Alcohols Ring-opening of the epoxide with primary or secondary amines.Intermediates for cardiovascular drugs (e.g., β-blockers like Carvedilol).[3]
Benzothiazinones N-alkylation of a benzothiazinone core.Potential genotoxic and cytotoxic agents for screening.[5]
Epoxy Polymers Cationic photopolymerization or use as a cross-linking agent.Bio-sourced green materials, thermosetting resins.[4]
Quinazolinones Used as a reactant with quinazolinone intermediates.Scaffolds for compounds with potential anti-HIV or other antiviral activities.[6]

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation in both drug discovery and materials science. Its predictable reactivity, centered on the nucleophilic ring-opening of the epoxide, provides chemists with a reliable tool for constructing complex molecular architectures. The derivatives synthesized from this core moiety have shown promise as anti-inflammatory agents, cardiovascular drug precursors, and building blocks for sustainable polymers. As research continues to demand novel molecular scaffolds with precise functionalities, the strategic importance of synthons like this compound will undoubtedly continue to grow, paving the way for the development of next-generation medicines and materials.

References

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Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 4-(oxiran-2-ylmethoxy)benzoate in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, their high viscosity in the uncured state often presents processing challenges.[2][3] To mitigate this, reactive diluents are frequently incorporated into epoxy formulations. These are low-viscosity compounds that possess reactive functional groups, allowing them to become an integral part of the cured polymer network.[2][4] This integration prevents the leaching that can occur with non-reactive diluents and can also be used to tailor the final properties of the thermoset.

Methyl 4-(oxiran-2-ylmethoxy)benzoate is a glycidyl ether that serves as a functional reactive diluent for epoxy resin systems. Its chemical structure, featuring an oxirane (epoxy) ring and a benzoate group, allows it to reduce the viscosity of the uncured resin mixture while also influencing the thermomechanical properties of the final cured product. The aromatic benzoate moiety can contribute to enhanced thermal stability and mechanical strength. This document provides a detailed protocol for the incorporation of this compound into a standard epoxy resin formulation, along with methods for characterizing the resulting cured polymer.

Chemical Structure and Reaction Mechanism

This compound is characterized by the following chemical structure:

Caption: Chemical structure of this compound.

The primary reaction mechanism involves the ring-opening of the oxirane group by a nucleophilic curing agent, typically an amine. This reaction covalently bonds the diluent into the crosslinked epoxy network.

Materials and Equipment

Materials
  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (CAS No. 65944-16-3)

  • Amine-based curing agent (e.g., triethylenetetramine - TETA)

  • Release agent-coated molds

  • Disposable mixing cups and stirring rods

  • Acetone (for cleaning)

Equipment
  • Analytical balance

  • Mechanical stirrer or magnetic stirrer with hot plate

  • Vacuum desiccator

  • Curing oven

  • Universal testing machine (for mechanical testing)

  • Differential Scanning Calorimeter (DSC) (for thermal analysis)

  • Viscometer

Experimental Protocol

Part 1: Formulation and Curing

This protocol describes the preparation of epoxy formulations with varying concentrations of this compound.

G A 1. Resin Preparation Pre-heat DGEBA resin to ~60°C to reduce viscosity. B 2. Blending Add desired weight percentage of this compound to the pre-heated DGEBA resin. Mix thoroughly for 10-15 minutes. A->B C 3. Curing Agent Addition Calculate the stoichiometric amount of amine curing agent based on the total epoxide equivalent weight of the DGEBA and the reactive diluent. Add the curing agent and mix for 5 minutes. B->C D 4. Degassing Place the mixture in a vacuum desiccator for 10-15 minutes to remove entrapped air bubbles. C->D E 5. Casting and Curing Pour the degassed mixture into pre-heated molds. Cure in an oven following a recommended curing cycle (e.g., 2 hours at 80°C followed by 3 hours at 120°C). D->E F 6. Post-Curing and Demolding Allow samples to cool slowly to room temperature before demolding. E->F

Caption: Workflow for epoxy resin formulation and curing.

Detailed Steps:

  • Resin Preparation: To facilitate mixing, pre-heat the DGEBA epoxy resin to approximately 60°C to lower its viscosity.

  • Blending: In a disposable mixing cup, weigh the desired amount of the pre-heated DGEBA resin. Add the calculated weight percentage of this compound to the resin. Mix the components thoroughly using a mechanical or magnetic stirrer for 10-15 minutes to ensure a homogeneous blend.

  • Curing Agent Addition: The amount of amine curing agent required is determined by the total epoxide equivalent weight (EEW) of the resin blend. The stoichiometric amount is calculated to ensure a complete reaction. Add the calculated amount of the curing agent to the resin mixture and continue stirring for an additional 5 minutes.

  • Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles, which could otherwise lead to voids in the cured material.

  • Casting and Curing: Pour the degassed mixture into pre-heated molds that have been treated with a release agent. Place the molds in a curing oven and follow a suitable curing schedule. A typical cycle might be 2 hours at 80°C followed by 3 hours at 120°C. The curing temperature and time will influence the degree of cross-linking.[5]

  • Post-Curing and Demolding: After the curing cycle is complete, allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and the development of internal stresses. Once cooled, carefully demold the specimens.

Part 2: Characterization of the Cured Epoxy Resin

This section outlines standard procedures for evaluating the properties of the cured epoxy specimens.

A. Mechanical Testing

  • Tensile Testing (ASTM D638):

    • Prepare dog-bone shaped specimens according to ASTM D638 standards.

    • Conduct tensile tests using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength, Young's modulus, and elongation at break. The addition of nanoparticles can enhance the tensile strength of the epoxy matrix.[6]

  • Flexural Testing (ASTM D790):

    • Prepare rectangular specimens as per ASTM D790 specifications.

    • Perform a three-point bending test to determine the flexural strength and modulus.

B. Thermal Analysis

  • Differential Scanning Calorimetry (DSC) (ASTM E1356):

    • Use DSC to determine the glass transition temperature (Tg) of the cured samples. The Tg is a critical parameter that indicates the thermal stability of the polymer. An increase in curing temperature generally leads to a higher degree of cross-linking and a higher Tg.[5]

    • Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere.

    • The Tg is identified as a step change in the heat flow curve.

C. Viscosity Measurement

  • Measure the viscosity of the uncured resin blends at a constant temperature using a viscometer. This will quantify the effect of adding this compound on the processability of the formulation. The viscosity of the epoxy resin changes throughout the curing process, increasing as cross-linking progresses.[7]

Expected Outcomes and Data Presentation

The incorporation of this compound is expected to have a significant impact on both the uncured and cured properties of the epoxy resin.

Table 1: Representative Data on the Effect of this compound on Epoxy Resin Properties

Formulation (wt% of Diluent)Viscosity at 25°C (Pa·s)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
0% (Control)High~70~5~150
5%Moderate~75~6~145
10%Low~80~7~140
15%Very Low~78~8~135

Note: The values presented in this table are illustrative and will vary depending on the specific DGEBA resin, curing agent, and curing cycle used.

Troubleshooting

  • High Viscosity: If the initial resin is too viscous, pre-heating is crucial. Ensure the blending temperature is maintained consistently.

  • Air Bubbles in Cured Sample: Incomplete degassing is the likely cause. Increase the degassing time or use a vacuum oven for casting.

  • Brittle Cured Sample: This could be due to an incorrect stoichiometric ratio of resin to curing agent or an incomplete curing cycle. The addition of certain agents can reduce the brittleness of epoxy resins.[8]

  • Inconsistent Mechanical Properties: Ensure homogeneous mixing of all components. Inconsistent dispersion of the reactive diluent can lead to variations in the crosslink density.

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Epoxy resins and amine curing agents can be skin and respiratory sensitizers.[9] Avoid direct contact and inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a versatile reactive diluent that can be effectively used to modify the properties of epoxy resin formulations. Its primary function is to reduce the viscosity of the uncured resin, thereby improving its processability. Furthermore, its incorporation into the polymer network can enhance the mechanical properties of the cured material. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to explore the use of this compound in the development of advanced epoxy-based materials. It is important to note that the optimal concentration of the reactive diluent and the curing conditions should be determined experimentally for each specific application to achieve the desired performance characteristics.

References

  • National Center for Biotechnology Information. (n.d.). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Boosting Epoxy Resin Performance: The Role of Benzyl Glycidyl Ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxy. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Alkyl Glycidyl Ether in Enhancing Epoxy Resin Performance. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023, July 17). What is the effect of epoxy's viscosity on it's porosity? effect of curing time on viscosity? is the crystallinity correlated to the chemical bonding? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Curing effects on viscosity and mechanical properties of a commercial epoxy resin adhesive. Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study. Retrieved from [Link]

  • ThreeBond International. (n.d.). One-Part Epoxy Resin. Retrieved from [Link]

  • PubChem. (n.d.). Epoxy Resins. Retrieved from [Link]

Sources

application of Methyl 4-(oxiran-2-ylmethoxy)benzoate in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 4-(oxiran-2-ylmethoxy)benzoate in Advanced Polymer Synthesis

Abstract

This compound is a highly versatile bifunctional monomer that serves as a valuable building block in modern polymer chemistry. Possessing both a reactive oxirane (epoxide) ring and a methyl ester group, this compound provides dual avenues for polymerization and functionalization, enabling the synthesis of a diverse range of advanced polymeric materials. This guide offers a comprehensive overview of its primary applications, detailing the synthesis of functional polyethers through ring-opening polymerization (ROP) and the creation of novel polyesters via polycondensation. Furthermore, we explore post-polymerization modification strategies to create crosslinked thermosets and other tailored materials. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage this monomer's unique chemical architecture for creating high-performance polymers.

Introduction to a Bifunctional Monomer

This compound, also known as Methyl 4-(glycidyloxy)benzoate, possesses a unique molecular structure that makes it a compelling candidate for creating functional polymers[1][2]. The molecule consists of a benzoate core functionalized with two key reactive groups:

  • Oxirane (Epoxide) Ring: This strained three-membered ring is susceptible to ring-opening reactions initiated by nucleophiles or electrophiles, making it ideal for ring-opening polymerization (ROP) to form polyether backbones[3][4].

  • Methyl Ester Group: This group can undergo transesterification reactions, allowing the monomer to be incorporated into polyester chains through polycondensation processes[5][6].

This dual reactivity allows for precise control over polymer architecture. One functional group can be used for polymerization to form the main chain, while the other remains as a pendant group available for subsequent modification or to impart specific properties to the final material[7]. This guide will elucidate the primary polymerization pathways and provide actionable protocols for laboratory synthesis.

Application I: Synthesis of Functional Polyethers via Ring-Opening Polymerization (ROP)

The most direct application of this compound is the polymerization of its epoxide moiety. The ROP of substituted oxiranes is a powerful technique for creating well-defined polyethers, analogous to the synthesis of poly(ethylene glycol) (PEG) and its derivatives[4][8].

Mechanistic Rationale

The ROP of the oxirane ring can proceed through either anionic or cationic mechanisms. Anionic ring-opening polymerization (AROP) is often preferred as it can proceed in a living manner, offering excellent control over molecular weight and resulting in polymers with low dispersity (Đ)[8][9].

Causality of Experimental Choices: The selection of the initiator is critical. Anionic initiators, such as potassium naphthalenide or cesium alkoxides, are highly effective. The use of a weakly bound counterion like cesium (Cs⁺) and lower reaction temperatures helps to suppress side reactions, such as proton abstraction from the monomer, which can lead to chain transfer and a loss of control over the polymerization process[8]. This controlled approach is essential for synthesizing block copolymers or polymers with specific end-group functionalities.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (RO⁻ K⁺) M1 This compound I->M1 Nucleophilic Attack IM Ring-Opened Intermediate M1->IM Ring Opening M2 Monomer IM->M2 n Polymer Growing Polyether Chain M2->Polymer Sequential Addition Terminator Terminating Agent (e.g., MeOH) Polymer->Terminator Protonation FinalPolymer Final Polymer Terminator->FinalPolymer Polycondensation_Mechanism cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomer This compound Diol Diol (e.g., 1,4-Butanediol) Catalyst Catalyst (Ti(OBu)₄) S1_Process Heat (~170-200°C) Under N₂ S1_Input->S1_Process S1_Output Oligomer + Methanol (distilled off) S1_Process->S1_Output S2_Process Increase Temp (>200°C) Apply Vacuum S1_Output->S2_Process S2_Output High Molecular Weight Polyester S2_Process->S2_Output Crosslinking_Workflow Polymer Epoxide-Functional Polyester (Thermoplastic) Mix Mix & Heat Polymer->Mix CuringAgent Curing Agent (e.g., Diamine) CuringAgent->Mix Thermoset Crosslinked Thermoset Network Mix->Thermoset Curing Reaction

Sources

experimental setup for the ring-opening reaction of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ring-Opening Reaction of Methyl 4-(oxiran-2-ylmethoxy)benzoate: Protocols and Mechanistic Insights

Introduction: The Gateway to Novel β-Amino Alcohols

The β-amino alcohol motif is a cornerstone in modern medicinal chemistry and materials science. These structures are integral to a wide range of biologically active compounds, including cardiovascular drugs, antiviral agents, and chiral auxiliaries for asymmetric synthesis.[1][2] The ring-opening of epoxides with nucleophiles, particularly amines, stands out as one of the most direct and atom-economical methods for constructing these valuable scaffolds.[2][3][4] This reaction is characterized by its high efficiency and stereospecificity, typically proceeding via an SN2 mechanism that allows for precise control over the resulting stereochemistry.[4]

This application note provides a comprehensive experimental framework for the ring-opening of this compound, a versatile substrate that incorporates a benzoate functional group, offering a handle for further synthetic modifications. We will explore the underlying mechanistic principles that govern the reaction's regioselectivity, present a detailed, field-proven protocol for its execution, and offer insights into process optimization and characterization. This guide is intended for researchers and scientists engaged in organic synthesis and drug development, providing the technical depth necessary for successful implementation and adaptation.

Pillar 1: Mechanistic Rationale and Causality

The success of any synthetic protocol hinges on a firm understanding of the reaction mechanism. The epoxide ring, a three-membered ether, is characterized by significant ring strain, making it susceptible to nucleophilic attack. The regiochemical outcome of the ring-opening of an unsymmetrical epoxide like this compound is dictated by the reaction conditions.

Under Neutral or Basic Conditions (SN2 Pathway):

When employing a nucleophile such as an amine in neutral or basic media, the reaction follows a classic SN2 pathway.[5] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. For terminal epoxides, this attack preferentially occurs at the sterically less hindered terminal carbon atom.[5][6][7] This pathway is highly regioselective and results in the formation of a single major product isomer. The attack proceeds with an inversion of configuration at the reaction center, a hallmark of the SN2 mechanism.[4] The resulting alkoxide is then protonated during the workup step to yield the final β-amino alcohol.

Under Acidic Conditions (SN1-like Pathway):

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which significantly activates the ring towards nucleophilic attack.[8][9] This protonation event makes the leaving group (the hydroxyl) better and can lead to the development of a partial positive charge on the ring carbons. For terminal epoxides, the nucleophile will still predominantly attack the less substituted carbon. However, for epoxides with one carbon being benzylic or tertiary, the attack may favor the more substituted carbon due to its ability to better stabilize the developing positive charge, a characteristic of an SN1-like transition state.[7]

For the specific substrate, this compound, the SN2 pathway under neutral or mild catalytic conditions is generally preferred to ensure high regioselectivity and avoid potential side reactions involving the ester group.

Pillar 2: A Self-Validating Experimental Protocol

This protocol details a general procedure for the aminolysis of this compound using aniline as a representative amine nucleophile. The reaction is often efficient under solvent-free conditions, which offers environmental and practical advantages.[6][7][10]

Materials and Equipment
  • Reagents:

    • This compound (Substrate)

    • Aniline (Nucleophile)

    • Catalyst (e.g., Acetic Acid[10], Cyanuric Chloride[6], or Sulfated Tin Oxide[3]) - Optional, but can accelerate the reaction.

    • Ethyl Acetate (for chromatography and extraction)

    • Hexane (for chromatography)

    • Dichloromethane (for workup)

    • 0.5 N Hydrochloric Acid (for workup)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica Gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Round-bottom flask (10 or 25 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • UV lamp for TLC visualization

    • Glass funnel and filter paper

    • Separatory funnel

    • Rotary evaporator

    • Glass chromatography column

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling: Methyl benzoate derivatives can be harmful if swallowed.[11] Aniline is toxic and readily absorbed through the skin. Avoid inhalation and skin contact. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Methodology
  • Reagent Preparation & Reaction Setup:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 208.2 mg).

    • Add aniline (1.0 mmol, 93.1 mg, ~91 µL).

    • (Optional) If using a catalyst, add it at this stage (e.g., 2 mol% of cyanuric chloride[6] or a catalytic amount of acetic acid).

    • Seal the flask and begin stirring the mixture at room temperature. Solvent-free conditions are often effective.[6][7]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate and spot a small aliquot of the reaction mixture.

    • Elute the plate using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane).

    • Visualize the spots under a UV lamp. The reaction is complete when the starting epoxide spot has been consumed.

    • If the reaction is slow at room temperature, it can be gently heated to 50-60 °C.

  • Workup & Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with dichloromethane (15 mL).

    • To remove unreacted aniline and catalyst, wash the organic layer with 0.5 N HCl (2 x 10 mL).[6]

    • Wash with saturated sodium bicarbonate solution (1 x 10 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 10 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Pack the column with silica gel using a hexane/ethyl acetate mixture.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%).

    • Collect the fractions containing the purified product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final β-amino alcohol.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Pillar 3: Data Presentation and Visualization

Quantitative Data Summary

The following table provides a template for the quantities of reagents used in the described protocol.

ReagentMolar Mass ( g/mol )EquivalenceMoles (mmol)Amount
This compound208.211.01.0208.2 mg
Aniline93.131.01.093.1 mg / 91 µL
Catalyst (e.g., Cyanuric Chloride)184.410.020.023.7 mg
Visualizing the Process

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: General reaction scheme for the aminolysis of the epoxide.

Workflow Setup 1. Reaction Setup - Combine Epoxide & Amine - Add optional catalyst - Stir at RT or heat Monitor 2. Monitoring - Track reaction via TLC - Ensure consumption of starting material Setup->Monitor Progress Check Workup 3. Workup & Extraction - Dilute with DCM - Wash with acid, base, brine - Dry over Na₂SO₄ Monitor->Workup Reaction Complete Purify 4. Purification - Concentrate crude product - Purify via Silica Gel Column Chromatography Workup->Purify Crude Product Characterize 5. Characterization - Obtain NMR, IR, MS data - Confirm structure and purity Purify->Characterize Pure Product

Caption: Experimental workflow from setup to final characterization.

References

  • Das, B., Venkateswarlu, K., Majhi, A., & Reddy, K. N. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 37(1), 143-149. [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Applicable Chemistry, 6(2), 267-280. [Link]

  • Zhang, D. W., Chen, X. S., & Liu, Y. C. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(18), 3345. [Link]

  • Reddy, K. S., & Kumar, P. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 54(58), 8078-8081. [Link]

  • Krishna, C. R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under mild conditions. Current Chemistry Letters, 13(1), 343-350. [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Nikpassand, M., & Zare, A. (2010). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 54(2), 90-94. [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. [Link]

Sources

analytical techniques for quantifying Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound. This compound, featuring both an epoxide and a benzoate functional group, is a critical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and polymers.[1] Accurate quantification is essential for ensuring reaction efficiency, product purity, and stability. This guide is designed for researchers, quality control analysts, and drug development professionals.

We present a primary method based on Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) , which offers high precision, accuracy, and sensitivity. Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed for unambiguous identification and quantification. The protocols include instrument conditions, sample preparation, and a complete method validation strategy according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Analytical Rationale

This compound (MW: 208.21 g/mol , Formula: C₁₁H₁₂O₄) is a molecule whose integrity is paramount for its intended downstream applications.[4] The presence of the epoxide ring makes the molecule susceptible to hydrolysis or reaction with nucleophiles, potentially leading to impurities that can affect the performance and safety of the final product. Therefore, a robust and reliable analytical method is required to quantify the parent compound and separate it from potential degradants or related substances.

Choice of Primary Analytical Technique: RP-HPLC-UV RP-HPLC is the method of choice for several reasons:

  • Specificity: The technique provides excellent separation of the analyte from impurities and matrix components.

  • Sensitivity: The methyl benzoate moiety contains a strong chromophore (the aromatic ring), making it highly responsive to UV detection at wavelengths around 254 nm.[5]

  • Versatility: The method is suitable for a wide range of concentrations, from assay to impurity-level quantification.

  • Industry Standard: HPLC is a well-established and validated technique within the pharmaceutical industry, aligning with Good Manufacturing Practices (GMP).[6]

Choice of Confirmatory Technique: GC-MS GC-MS provides an orthogonal method for confirmation:

  • High Specificity: Mass spectrometry offers structural information based on the mass-to-charge ratio and fragmentation patterns of the analyte, providing virtually unambiguous identification.

  • Sensitivity: Modern GC-MS instruments offer excellent sensitivity, often reaching picogram levels.

Primary Method: RP-HPLC with UV Detection

This section details the complete protocol for the quantification of this compound using RP-HPLC.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile (MeCN)
Diluent Acetonitrile:Water (50:50, v/v)
Reference Standard This compound, >99.5% purity
Glassware Class A volumetric flasks, autosampler vials with inserts
Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Isocratic: 60% Acetonitrile, 40% WaterThis ratio provides a good balance for retaining and eluting the moderately polar analyte on a C18 column, ensuring a reasonable run time and good peak shape. Similar conditions are effective for related benzoate compounds.[5][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmThe benzene ring in the benzoate structure exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak distortion.
Run Time ~10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions

Expert Tip: The epoxide ring can be sensitive to acidic or basic conditions. Using neutral pH solvents like water and acetonitrile for the mobile phase and diluent enhances the stability of the analyte during analysis.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent and mix. This solution is used for routine analysis.

  • Sample Solution (Target Concentration: 100 µg/mL):

    • Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate for 5 minutes to dissolve, then dilute to volume and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow and Validation

The following diagram illustrates the overall workflow for sample analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std_Prep Prepare Reference Standard Solution System_Suitability System Suitability Test (SST) Std_Prep->System_Suitability Sample_Prep Prepare Sample Solution Injection Inject Standards & Samples Sample_Prep->Injection System_Suitability->Injection If SST Passes Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calculation Calculate Concentration (External Standard Method) Integration->Calculation Report Generate Report Calculation->Report GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation Sample_Prep_GC Dissolve Sample in Volatile Solvent (e.g., DCM) Injection_GC Inject into GC Sample_Prep_GC->Injection_GC Separation_GC Separation on Capillary Column Injection_GC->Separation_GC Ionization Electron Ionization (EI, 70 eV) Separation_GC->Ionization Mass_Analysis Mass Filtering (Quadrupole) Ionization->Mass_Analysis Detection_MS Electron Multiplier Detection Mass_Analysis->Detection_MS TIC Generate Total Ion Chromatogram (TIC) Detection_MS->TIC Mass_Spec Extract Mass Spectrum for Target Peak TIC->Mass_Spec Confirmation Confirm Identity via Fragmentation Pattern Mass_Spec->Confirmation

Sources

Application Notes & Protocols: The Strategic Role of Methyl 4-(oxiran-2-ylmethoxy)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Synthetic Cornerstone

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Precursors, or starting materials, that offer a combination of stability, predictable reactivity, and versatile functional groups are invaluable assets in the drug development pipeline. Methyl 4-(oxiran-2-ylmethoxy)benzoate is one such cornerstone molecule.[1] Possessing a benzoate moiety and a highly reactive epoxide ring, this compound serves as a critical intermediate in the synthesis of numerous pharmacologically active agents, most notably the class of drugs known as beta-blockers.[2][3]

Beta-adrenergic antagonists (beta-blockers) are essential medicines for managing cardiovascular diseases, including hypertension, angina, and cardiac arrhythmias.[2] A common structural feature of many beta-blockers is an aryloxypropanolamine side chain. The synthesis of this key pharmacophore is elegantly achieved through the ring-opening of an epoxide precursor, such as this compound, by an appropriate amine.[3][4] This guide provides an in-depth analysis of this precursor's chemistry and offers detailed protocols for its application in the synthesis of key pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 5535-03-5 PubChem[1]
Molecular Formula C₁₁H₁₂O₄ PubChem[1]
Molecular Weight 208.21 g/mol PubChem[1]
Appearance Colorless liquid or solid (predicted)

| SMILES | COC(=O)C1=CC=C(C=C1)OCC2CO2 | PubChem[1] |

The Chemistry of Application: The Epoxide Ring-Opening Reaction

The synthetic utility of this compound is dominated by the reactivity of its terminal epoxide ring. This strained three-membered ether is highly susceptible to nucleophilic attack, providing a reliable and regioselective method for introducing the propanolamine side chain.[5][6]

Mechanism and Regioselectivity

Under neutral or basic conditions, the reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[7] The nucleophile, typically a primary or secondary amine (e.g., isopropylamine), attacks one of the epoxide's carbon atoms, leading to the opening of the ring.

Causality Behind Experimental Choices: For a terminal epoxide like the one in our precursor, the SN2 attack overwhelmingly occurs at the less sterically hindered terminal carbon atom. This regioselectivity is a crucial aspect of the synthesis, as it predictably yields the desired 2-hydroxy-3-aminopropoxy structure, which is the backbone of many beta-blockers.[5] Acid-catalyzed conditions are generally avoided as they can lead to a loss of regioselectivity by promoting an SN1-like mechanism where the nucleophile may attack the more substituted carbon.[7][8]

Caption: General mechanism for the SN2 ring-opening of the epoxide.
The Importance of Stereochemistry

The biological activity of beta-blockers is highly dependent on stereochemistry. For instance, the β-blocking activity resides almost exclusively in the (S)-enantiomer of drugs like Metoprolol and Atenolol.[9] Therefore, controlling the stereochemistry during synthesis is not just an academic exercise but a regulatory and therapeutic necessity. This is typically achieved in one of two ways:

  • Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as (R)- or (S)-epichlorohydrin, to build the chiral epoxide.[10]

  • Kinetic Resolution: Synthesizing a racemic intermediate and then using a chiral catalyst, often an enzyme like a lipase, to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric excess.[9][11][12]

Experimental Protocols

The following protocols describe a representative two-step synthesis. The first protocol details the preparation of the title precursor, this compound. The second outlines its subsequent conversion to an intermediate that forms the core of several beta-blockers, using the synthesis of a Metoprolol analogue as a model.

Protocol 1: Synthesis of this compound

This procedure is based on the Williamson ether synthesis, reacting a phenol with epichlorohydrin under basic conditions.[4][13]

Workflow:

Caption: Workflow for the synthesis of the title precursor.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring vigorously, add (RS)-epichlorohydrin (9.4 mL, 120 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the methyl 4-hydroxybenzoate spot on the TLC plate indicates reaction completion.

  • Workup (Filtration): Cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the potassium salts and wash the filter cake with an additional 20 mL of acetonitrile.

  • Workup (Extraction): Concentrate the combined filtrate under reduced pressure. To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford this compound as a clear oil.

Protocol 2: Synthesis of a Beta-Blocker Core Structure via Epoxide Opening

This protocol demonstrates the key ring-opening step to form the aryloxypropanolamine structure.[13][14]

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube, dissolve this compound (10.4 g, 50 mmol) in 50 mL of isopropanol.

  • Reagent Addition: Add isopropylamine (8.5 mL, 100 mmol) to the solution.

    • Causality: A 2-fold excess of the amine is used to ensure complete consumption of the epoxide and to minimize the formation of potential dimeric byproducts.[15]

  • Reaction: Seal the tube and heat the mixture to 80°C for 8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting epoxide.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to remove excess isopropylamine and isopropanol.

  • Purification: The resulting crude product, methyl 4-((2-hydroxy-3-(isopropylamino)propoxy)benzoate), can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography if necessary.

Representative Analytical Data

Accurate characterization of intermediates and final products is essential for validating a synthetic route.

Table 2: Representative Spectroscopic Data for Key Intermediates

Compound 1H NMR (CDCl₃, δ ppm) 13C NMR (CDCl₃, δ ppm)
Methyl 4-hydroxybenzoate 7.95 (d, 2H), 6.90 (d, 2H), 6.5 (s, 1H, -OH), 3.88 (s, 3H) 167.0, 160.1, 131.8, 122.5, 115.4, 52.1
This compound 8.00 (d, 2H), 6.95 (d, 2H), 4.30 (dd, 1H), 4.00 (dd, 1H), 3.90 (s, 3H), 3.40 (m, 1H), 2.95 (dd, 1H), 2.80 (dd, 1H) 166.8, 162.5, 131.6, 122.0, 114.2, 69.0, 52.0, 50.2, 44.8
Methyl 4-((2-hydroxy-3-(isopropylamino)propoxy)benzoate) 7.98 (d, 2H), 6.92 (d, 2H), 4.10 (m, 1H), 4.05 (m, 2H), 3.89 (s, 3H), 3.00-2.80 (m, 3H), 1.15 (d, 6H) 166.9, 162.8, 131.5, 122.2, 114.1, 70.5, 68.9, 52.0, 49.5, 49.0, 22.9

Note: The spectral data provided are representative and should be confirmed by experimental analysis.[16]

Conclusion

This compound stands out as a highly valuable and versatile precursor in pharmaceutical synthesis. Its well-defined structure and the predictable reactivity of its epoxide moiety allow for the efficient and regioselective construction of the aryloxypropanolamine core found in a multitude of beta-blocker medications. The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage this key building block in their synthetic campaigns, underscoring the importance of fundamental organic reactions in the creation of life-saving medicines.

References

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Application Note: A Step-by-Step Guide to the Synthesis of β-Adrenergic Blockers from Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol for the synthesis of β-adrenergic blockers (β-blockers) utilizing the key intermediate, Methyl 4-(oxiran-2-ylmethoxy)benzoate. The core of this synthesis is the nucleophilic ring-opening of the epoxide moiety by various primary or secondary amines. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and field-proven protocols. We will explore the critical aspects of reaction execution, purification, characterization, and the paramount importance of stereochemistry in achieving pharmacologically active compounds.

Introduction: The Significance of β-Blockers and Chiral Synthesis

β-adrenergic blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Their therapeutic action is derived from antagonizing β-adrenergic receptors, which modulates the physiological effects of catecholamines like adrenaline.[1] A common structural feature of most β-blockers is an aryloxypropanolamine side chain attached to an aromatic ring.

The specific stereochemistry of the propanolamine side chain is crucial for pharmacological activity. The β-blocking activity predominantly resides in the (S)-enantiomer, which can be up to 100 times more potent than its (R)-counterpart.[2][3] Therefore, modern synthetic strategies increasingly focus on asymmetric synthesis to produce enantiomerically pure drugs, enhancing therapeutic efficacy and minimizing potential side effects associated with the inactive enantiomer.[1][4]

The starting material, this compound, is a versatile precursor that already contains the necessary aryloxy-epoxide framework. This allows for a direct and efficient pathway to a variety of β-blocker analogs through the reaction with different amines.

Synthetic Strategy: Epoxide Ring-Opening

The fundamental chemical transformation in this synthesis is the nucleophilic attack of an amine on one of the carbon atoms of the oxirane (epoxide) ring. This reaction proceeds via an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an amino alcohol.

The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide. This regioselectivity is a key feature of this synthetic route, leading to the desired 2-hydroxy-3-aminopropoxy structure. The reaction is typically carried out in a protic solvent, such as an alcohol, which can facilitate the ring-opening.

Below is a diagram illustrating the general workflow for the synthesis.

G cluster_0 Synthesis Workflow A This compound (Starting Material) C Reaction Vessel (Solvent, Heat) A->C B Amine (e.g., Isopropylamine) B->C D Nucleophilic Ring-Opening C->D Reaction E Crude Product Mixture D->E F Work-up & Purification (Extraction, Chromatography) E->F G Pure β-Blocker Analog F->G H Characterization (NMR, MS, IR, Chiral HPLC) G->H I Final Validated Product H->I G start Epoxide + Amine transition Transition State (SN2 Attack) start->transition Nucleophilic Attack intermediate Ring-Opened Intermediate (Zwitterionic) transition->intermediate Ring Opening product Amino Alcohol (β-Blocker) intermediate->product Proton Transfer

Caption: Mechanism of nucleophilic epoxide ring-opening.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Isopropylamine≥99%Acros Organics
Methanol (MeOH)AnhydrousJ.T. Baker
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab-prepared
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-VWR
Silica Gel60 Å, 230-400 meshSorbent Tech.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄EMD Millipore
Round-bottom flask, reflux condenser, magnetic stirrer-Standard lab glass
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in methanol (approx. 10 mL per gram of epoxide).

  • Reagent Addition: Add isopropylamine (3.0 eq) to the solution. Causality Note: An excess of the amine is used to drive the reaction to completion and minimize the formation of dimeric byproducts where the product amine reacts with another epoxide molecule. [5][6]3. Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 65°C for methanol). Maintain the reflux with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 7:3 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting epoxide spot has been completely consumed (typically 4-8 hours).

  • Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Remove the methanol solvent using a rotary evaporator.

Work-up and Purification Protocol
  • Extraction: Dissolve the crude residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine. Trustworthiness Note: The washing steps are critical for removing unreacted reagents and simplifying the final purification.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final β-blocker analog as a viscous oil or solid. The yield can be expected to be in the range of 85-95%. [7]

Characterization and Quality Control

Unequivocal characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemical integrity.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural elucidation and confirmation.Characteristic signals for the aromatic protons, the methoxy group, the isopropyl group, and the protons on the propanolamine backbone. Specific shifts can distinguish between base and salt forms. [8][9]
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
Infrared (IR) Spectroscopy Identification of key functional groups.Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch from the ester (~1715 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).
Chiral HPLC Determination of enantiomeric purity.Using a chiral stationary phase (e.g., Chiralcel OD), the two enantiomers of the product can be resolved into two separate peaks, allowing for the calculation of enantiomeric excess (ee%). [7][10]

Mandatory Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risk.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety goggles. [11]* Ventilation: All steps, especially those involving volatile amines and solvents, must be performed in a well-ventilated chemical fume hood. [12]* Handling Epoxides: Epoxides are potential sensitizers and irritants. Avoid direct skin and eye contact. In case of a spill, clean it up immediately following your institution's safety data sheet (SDS) guidelines. [13][14][15]* Handling Amines: Isopropylamine is volatile, flammable, and corrosive. Handle with care, avoiding inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unreacted resin and amine can be mixed in small quantities to cure into a non-hazardous solid before disposal. [12][15]

Discussion and Field-Proven Insights

The Critical Role of Stereoselectivity

While the described protocol produces a racemic mixture, the synthesis of an enantiomerically pure β-blocker is often the ultimate goal. This can be achieved through several advanced strategies:

  • Chiral Precursors: Starting with an enantiomerically pure epoxide, such as (R)- or (S)-Methyl 4-(oxiran-2-ylmethoxy)benzoate, will lead to the corresponding enantiopure β-blocker, as the ring-opening reaction is stereospecific.

  • Enzymatic Kinetic Resolution: Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can be used to selectively acylate one enantiomer of a racemic intermediate (such as a chlorohydrin precursor to the epoxide), allowing for the separation of the two enantiomers. [16][17][18]This chemoenzymatic approach is a powerful tool in green chemistry for producing single-enantiomer drugs. [17][18]

Protocol Optimization
  • Solvent Choice: While methanol is effective, other polar solvents or even neat (solvent-free) conditions at elevated temperatures can be employed. [19]Recent research has also explored sustainable options like deep eutectic solvents. [20]* Temperature Control: Maintaining a consistent reaction temperature is key. While reflux is common, lower temperatures (e.g., 50-55°C) can also be effective and may reduce byproduct formation. [7][19]* Stoichiometry: The molar ratio of the amine to the epoxide is a critical parameter. Increasing the excess of amine can improve reaction rates and selectivity, minimizing unwanted side reactions. [5][6]

Conclusion

The synthesis of β-blockers from this compound via epoxide ring-opening is a robust and efficient method. This guide provides a foundational protocol that can be adapted for the synthesis of a diverse library of β-blocker analogs. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing rigorous characterization techniques, researchers can successfully synthesize and validate these pharmacologically important molecules. For therapeutic applications, extending this synthesis to an enantioselective route is a critical consideration for future development.

References

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]

  • Leftheris, K., & Goodman, M. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(1), 216-223. Available from: [Link]

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  • Einarsdóttir, H. G., et al. (2018). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 23(11), 2993. Available from: [Link]

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  • MDPI. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Available from: [Link]

  • SpringerLink. Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Available from: [Link]

  • PubMed Central. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Available from: [Link]

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Sources

Application Notes & Protocols: Strategic Use of Methyl 4-(oxiran-2-ylmethoxy)benzoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Chiral epoxides are highly valuable building blocks due to their versatile reactivity, allowing for the stereospecific introduction of functional groups. This guide provides a detailed exploration of Methyl 4-(oxiran-2-ylmethoxy)benzoate, a readily available racemic terminal epoxide, as a precursor for high-value chiral molecules. We will focus on the principles and practical application of Hydrolytic Kinetic Resolution (HKR) as a robust method for obtaining the desired enantiomer in high purity. A detailed protocol for the synthesis of a key chiral intermediate for (S)-Metoprolol, a widely used beta-blocker, will be presented as a primary case study.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a terminal epoxide ring and a methyl benzoate group. While commercially available as a racemate (an equal mixture of (R) and (S) enantiomers), its true synthetic potential is unlocked when its stereocenters are resolved. The epoxide moiety is a strained three-membered ring, making it susceptible to nucleophilic attack, which proceeds with high stereospecificity. This reactivity is the foundation for its use in constructing complex chiral molecules.

In the pharmaceutical industry, the therapeutic activity of a drug often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects. Consequently, methods for accessing single-enantiomer compounds are of paramount importance. This document details a powerful strategy to resolve racemic this compound and utilize the resulting enantiopure epoxide in subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5535-03-5[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance Varies (typically a liquid or low-melting solid)N/A
Boiling Point Data not readily availableN/A
Solubility Soluble in common organic solventsN/A

Core Strategy: Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.[2] The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, pioneered by Jacobsen and others, has become a benchmark method for its efficiency and broad applicability.[3][4][5]

The Principle of HKR: The HKR process utilizes a chiral catalyst, most commonly a (salen)Co(III) complex, to selectively catalyze the hydrolysis of one enantiomer of the racemic epoxide.[3][5] Water acts as the nucleophile. This results in two valuable, separable products:

  • The unreacted, enantioenriched epoxide.

  • The corresponding chiral 1,2-diol, also in high enantiomeric excess.

The reaction is typically stopped at or near 50% conversion to maximize both the yield (theoretical maximum of 50%) and the enantiomeric excess (e.e.) of the recovered epoxide.[4] The remarkable selectivity of the (salen)Co(III) catalyst often allows for the recovery of the epoxide with >99% e.e.[3][4]

HKR_Mechanism cluster_start Starting Materials cluster_products Products at ~50% Conversion racemate Racemic Epoxide ((R)- and (S)-Epoxide) enantioenriched_epoxide Enantioenriched Epoxide (e.g., (S)-Epoxide, >99% e.e.) racemate->enantioenriched_epoxide Unreacted diol Chiral 1,2-Diol (e.g., (R)-Diol) racemate->diol Catalytic Hydrolysis (Selective for one enantiomer) catalyst Chiral (salen)Co(III) Catalyst catalyst->diol water H₂O (0.55 equiv) water->diol

Caption: Hydrolytic Kinetic Resolution (HKR) Workflow.

Application Case Study: Synthesis of an (S)-Metoprolol Precursor

(S)-Metoprolol is a cardioselective β₁ receptor blocker where the S-enantiomer contains the desired therapeutic activity.[6][7] The synthesis can be efficiently achieved from an enantiopure epoxide precursor. Here, we demonstrate how (S)-Methyl 4-(oxiran-2-ylmethoxy)benzoate, obtained via HKR, serves as this key intermediate.

The overall synthetic pathway involves two main stages:

  • Resolution: HKR of racemic this compound to isolate the (S)-enantiomer.

  • Amination: Nucleophilic ring-opening of the purified (S)-epoxide with isopropylamine to yield (S)-Metoprolol.

Metoprolol_Synthesis racemic_epoxide Racemic Methyl 4-(oxiran-2-ylmethoxy)benzoate hkr_step Step 1: Hydrolytic Kinetic Resolution (HKR) (salen)Co(III) catalyst, H₂O racemic_epoxide->hkr_step s_epoxide (S)-Methyl 4-(oxiran-2-ylmethoxy)benzoate (>99% e.e.) hkr_step->s_epoxide r_diol (R)-Diol Byproduct hkr_step->r_diol Separated amination_step Step 2: Amination Isopropylamine s_epoxide->amination_step s_metoprolol (S)-Metoprolol (Final Product) amination_step->s_metoprolol

Caption: Synthesis pathway to (S)-Metoprolol.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Hydrolytic Kinetic Resolution of this compound

This protocol is adapted from the general procedures for HKR of terminal epoxides.[3][4][5]

Materials and Reagents:

  • Racemic this compound

  • (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) hydrate (Jacobsen's Catalyst)

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Activation: In a clean, dry flask, add the (R,R)-(salen)Co(II) catalyst (0.5 mol % relative to the racemic epoxide). Dissolve it in a minimal amount of toluene and stir open to the air for 10-15 minutes until the color changes from orange-red to a deep red-brown, indicating oxidation to the Co(III) state. Add glacial acetic acid (1 equivalent relative to the catalyst) and stir for another 10 minutes. Remove the solvent under reduced pressure to yield the (salen)Co(III)OAc complex.

  • Reaction Setup: To the flask containing the activated catalyst, add the racemic this compound (1.0 equiv). If the epoxide is highly viscous, a minimal amount of solvent (e.g., THF) can be used.[4]

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add deionized water (0.55 equiv relative to the racemic epoxide) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the epoxide and the appearance of the diol.

  • Work-up and Purification:

    • Once ~50% conversion is reached, dilute the reaction mixture with a solvent like hexanes or diethyl ether.

    • Pass the mixture through a short plug of silica gel to remove the catalyst (which will remain at the top of the plug). Elute with a mixture of hexanes and ethyl acetate.

    • Collect the eluent and concentrate it under reduced pressure.

    • The resulting mixture of enantioenriched epoxide and diol can be separated by column chromatography on silica gel. A gradient elution (e.g., starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing polarity) is typically effective. The epoxide is less polar and will elute first.

  • Characterization:

    • Confirm the structure of the recovered (S)-epoxide and the (R)-diol by ¹H NMR and ¹³C NMR.

    • Determine the enantiomeric excess (e.e.) of the recovered epoxide using chiral HPLC or chiral GC analysis. An e.e. of >99% is expected.

Protocol 2: Synthesis of (S)-Metoprolol via Epoxide Ring-Opening

This protocol describes the nucleophilic addition of isopropylamine to the enantioenriched epoxide.

Materials and Reagents:

  • (S)-Methyl 4-(oxiran-2-ylmethoxy)benzoate (from Protocol 1)

  • Isopropylamine

  • Methanol or Isopropanol (as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the (S)-Methyl 4-(oxiran-2-ylmethoxy)benzoate (1.0 equiv) in methanol or isopropanol.

  • Addition of Amine: Add an excess of isopropylamine (e.g., 3-5 equivalents).

  • Reaction: Heat the mixture to reflux (temperature depends on the solvent, ~65 °C for methanol) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting epoxide.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography or crystallization if necessary.

    • Characterize the final product, (S)-Metoprolol, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Confirm the retention of stereochemical integrity by measuring the optical rotation or by chiral HPLC.

Safety and Handling

  • Epoxides: Epoxides are potential alkylating agents and should be handled with care. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.

  • Solvents: Organic solvents such as THF, DCM, and methanol are flammable and/or toxic. Use appropriate safety precautions, including grounding of equipment and working in a fume hood.

  • Reagents: Isopropylamine is a corrosive and flammable base with a strong odor. Handle it in a fume hood. Jacobsen's catalyst and other cobalt compounds should be handled with care, avoiding inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of valuable chiral compounds. The Hydrolytic Kinetic Resolution catalyzed by chiral (salen)Co(III) complexes provides a highly efficient and practical method for obtaining the enantiopure epoxide.[3][5][8] This enantioenriched intermediate can be readily converted into target molecules, such as the pharmaceutically important (S)-Metoprolol, through stereospecific ring-opening reactions. The protocols outlined in this guide offer a reliable and scalable pathway for researchers and drug development professionals engaged in asymmetric synthesis.

References

  • Tokunaga, M., Lida, T., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Angewandte Chemie International Edition, 40(8), 1513-1516. [Link]

  • Bode, J. W., & Jacobsen, E. N. (2003). Hydrolytic Kinetic Resolution as an Emerging Tool in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 7(5), 459-478. [Link]

  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, December 2). Chiral resolution. In Wikipedia. [Link]

  • Hett, R., Fang, Q. K., Gao, Y., Hong, Y., Butler, H. T., Nie, X., & Wald, S. A. (1998). A practical synthesis of (S)-metoprolol. Tetrahedron Letters, 39(12), 1549-1552.
  • Maurya, S. K., & Kumar, A. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Topics in Catalysis. [Link]

  • European Patent Office. (1994). Process for preparing S-metoprolol and intermediates therefor (EP 0339006 B1). [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 4-(oxiran-2-ylmethoxy)benzoate. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical and chemical research settings. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and integrity of the generated data.[1][2][3][4][5] A chiral separation approach is also discussed for the analysis of enantiomeric purity.

Introduction

This compound is a chemical intermediate with a reactive epoxide ring and a benzoate ester functional group.[6] Its structure suggests its use in the synthesis of various organic molecules, including potential pharmaceutical agents and polymers. The purity and stability of this compound are critical for its intended applications. Therefore, a reliable analytical method is essential for its quantification and the monitoring of potential impurities and degradation products.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. This application note describes the development and validation of an isocratic RP-HPLC method that is sensitive, specific, and stability-indicating for this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₁₁H₁₂O₄[6]
Molecular Weight 208.21 g/mol [6]
IUPAC Name This compound[6]
CAS Number 5535-03-5[6]

The presence of a chromophore (the benzene ring) makes UV detection a suitable choice for this compound. The molecule's moderate polarity suggests that reversed-phase chromatography will be an effective separation mode.

HPLC Method Parameters

The following chromatographic conditions were optimized to achieve a good peak shape, resolution, and a reasonable run time.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system capable of delivering precise flow rates and stable detector response.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 columns are versatile and provide good retention for moderately polar compounds. The Eclipse Plus packing offers excellent peak shape for a wide range of analytes.
Mobile Phase Acetonitrile:Water (60:40, v/v)This ratio was found to provide optimal retention and separation from potential impurities within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 254 nmThe benzoate structure exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 10 minutesSufficient time to elute the main peak and any potential early or late-eluting impurities.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or an online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound and prepare it in the same manner as the Standard Stock Solution, followed by dilution to a final concentration of 100 µg/mL.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution (100 µg/mL) five times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates system precision.
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the Working Standard Solution.

  • Inject the sample solutions in duplicate.

  • Inject a standard solution after every 6-10 sample injections to monitor system performance.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[1][2][3][4][5]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][8][9][10]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should be compared to that of an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criterion: r² ≥ 0.999

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by a recovery study. Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments.

  • Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Variations to be studied:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

  • Acceptance Criterion: System suitability parameters should be met, and the results should not be significantly affected by the variations.

Chiral Separation Considerations

This compound is a chiral molecule. For applications where enantiomeric purity is critical, a chiral HPLC method is necessary. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of compounds containing polar functional groups and aromatic rings.[11][12][13][14][15]

A normal-phase HPLC method using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) on a Chiralpak® or Chiralcel® column would be a logical starting point for developing a chiral separation method.

Data Presentation and Visualization

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_report Reporting prep_std Prepare Standard sst System Suitability Test prep_std->sst prep_sample Prepare Sample analysis Chromatographic Run prep_sample->analysis sst->analysis Pass integration Peak Integration analysis->integration quant Quantification integration->quant validation Method Validation quant->validation report Final Report validation->report

Caption: A generalized workflow for the HPLC analysis of this compound.

Forced Degradation Logic Diagram

Forced_Degradation cluster_stress Stress Conditions substance This compound acid Acid Hydrolysis substance->acid base Base Hydrolysis substance->base oxidation Oxidation substance->oxidation thermal Thermal substance->thermal photo Photolytic substance->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Specificity & Peak Purity analysis->evaluation

Caption: The logical flow for conducting forced degradation studies to establish method specificity.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. The stability-indicating nature of the assay, confirmed through forced degradation studies, makes it a valuable tool for quality control and stability assessment of this compound. For enantiomeric purity determination, a chiral separation method should be developed and validated.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SciSpace. (n.d.). Chiral separation of glycerolipids by high-performance liquid chromatography. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 4-(2-methyloxiran-2-yl)benzoate. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • JOCPR. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Scholars Research Library. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

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Application Notes and Protocols: Methyl 4-(oxiran-2-ylmethoxy)benzoate in the Development of New Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

Methyl 4-(oxiran-2-ylmethoxy)benzoate (MOMB) is a bifunctional monomer of significant interest in the field of materials science. Its unique molecular architecture, combining a rigid aromatic benzoate core with a highly reactive terminal oxirane (epoxy) group, makes it an exceptionally versatile building block for a new generation of polymers. The benzoate moiety imparts thermal stability, mechanical strength, and specific chemical characteristics to the polymer backbone. Simultaneously, the oxirane ring serves as a reactive handle for various polymerization and crosslinking reactions.

These attributes allow MOMB to be employed in diverse applications, including the formulation of high-performance epoxy resins, the synthesis of novel functional polyesters, and the creation of advanced composite materials. This guide provides an in-depth overview of MOMB's properties and detailed protocols for its application, designed for researchers and professionals in materials and drug development.

Physicochemical Properties of MOMB

A thorough understanding of a monomer's properties is critical for designing successful polymerization experiments. The key physicochemical properties of this compound are summarized below.[1]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5535-03-5[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance White to off-white solid or crystalline powderInferred from typical small molecule esters
Topological Polar Surface Area 48.1 Ų[1]
Solubility Soluble in many organic solvents such as chloroform, methanol, and acetone.[2]Inferred from structural similarity and vendor data[2]

Core Chemistry: The Reactivity of the Oxirane Ring

The utility of MOMB in polymer synthesis is primarily derived from the ring-opening reactions of its epoxide group. This strained three-membered ring can be opened by a variety of nucleophilic or electrophilic species, leading to polymerization. The two principal mechanisms are amine-induced curing and acid-catalyzed polymerization.

  • Amine Curing (Nucleophilic Ring-Opening): Primary and secondary amines are excellent nucleophiles that attack one of the carbon atoms of the epoxide ring. This reaction is the foundation of most two-component epoxy systems. Each active hydrogen on the amine can react with an epoxy group, leading to a highly crosslinked, durable thermoset network.[3][4] Aromatic amines generally provide better heat and chemical resistance compared to aliphatic amines.[4]

  • Acid-Catalyzed Polymerization (Electrophilic Ring-Opening): Lewis or Brønsted acids can protonate the oxygen atom of the epoxide, making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles like other epoxide molecules. This initiates a cationic ring-opening polymerization, forming polyether chains.

G MOMB This compound (MOMB) Amine Amine Curing Agent (e.g., Diamine) MOMB->Amine Nucleophilic Attack Acid Acid Catalyst (Lewis or Brønsted) MOMB->Acid Electrophilic Activation Thermoset Crosslinked Epoxy Thermoset (High Strength, Thermally Stable) Amine->Thermoset Polyether Linear Polyether (Thermoplastic or Pre-polymer) Acid->Polyether

Core reaction pathways for MOMB polymerization.

Application 1: Formulation of High-Performance Epoxy Resins

Scientific Rationale: The rigid aromatic structure of MOMB makes it an excellent candidate for creating epoxy resins with a high glass transition temperature (Tg) and enhanced thermal stability. When cured with an appropriate hardener, it forms a densely crosslinked network. This protocol details the curing of MOMB with a common aromatic amine hardener, 4,4'-Diaminodiphenylmethane (DDM), to produce a rigid thermoset material.

Protocol 1: Amine Curing of MOMB to Form a Thermoset Panel

This protocol is a self-validating system. The stoichiometry calculation is the critical step that ensures proper network formation. An incorrect ratio will result in a poorly cured, tacky, or brittle material with inferior properties.

1. Materials & Reagents:

  • This compound (MOMB, MW = 208.21 g/mol , Epoxy Equivalent Weight (EEW) = 208.21 g/eq)

  • 4,4'-Diaminodiphenylmethane (DDM, MW = 198.26 g/mol , Amine Hydrogen Equivalent Weight (AHEW) = 198.26 / 4 = 49.57 g/eq)

  • Disposable mixing cups and stirring rods

  • Vacuum desiccator or chamber

  • Programmable curing oven

  • Polished steel mold with release agent applied

2. Stoichiometric Calculation (Self-Validation Step):

  • Principle: For optimal curing, the number of epoxy groups should equal the number of active amine hydrogens.[4] The ratio is typically 1:1 (epoxy:amine hydrogen).

  • Calculation:

    • Parts by weight of DDM per 100 parts of MOMB = (AHEW of DDM / EEW of MOMB) * 100

    • Parts by weight of DDM = (49.57 / 208.21) * 100 = 23.81 phr (parts per hundred resin)

  • Example Batch:

    • MOMB: 20.00 g

    • DDM: 20.00 g * (23.81 / 100) = 4.76 g

3. Experimental Procedure:

  • Preparation: Place the weighed MOMB (20.00 g) into an oven at 80°C for 30 minutes to melt it into a low-viscosity liquid.

  • Mixing: Add the calculated amount of DDM powder (4.76 g) to the molten MOMB. Stir manually but thoroughly for 5-7 minutes until the DDM is fully dissolved and the mixture is homogeneous. Scrape the sides and bottom of the cup to ensure uniformity.

  • Degassing: Place the mixing cup inside a vacuum chamber at 80°C. Apply vacuum gradually to remove entrapped air bubbles from the mixture. Hold under full vacuum for 10-15 minutes or until bubbling subsides.

  • Casting: Carefully pour the degassed mixture into the pre-heated (80°C) mold.

  • Curing: Transfer the mold to the programmable oven and apply the following multi-stage curing schedule. Rationale: A staged cure allows for initial gelation at a lower temperature to control exotherm, followed by higher temperatures to achieve full crosslinking and maximize the glass transition temperature.

    • Ramp to 120°C and hold for 1 hour.

    • Ramp to 150°C and hold for 2 hours.

    • Ramp to 180°C and hold for 1 hour (post-cure).

  • Demolding: Turn off the oven and allow the mold to cool slowly to room temperature (below 60°C) before demolding the rigid polymer panel.

G cluster_prep Preparation cluster_proc Processing cluster_cure Curing Schedule calc Calculate Stoichiometry (MOMB:DDM = 100:23.81 phr) weigh Weigh MOMB (20g) & DDM (4.76g) calc->weigh melt Melt MOMB (80°C, 30 min) weigh->melt mix Mix DDM into MOMB (80°C, 5-7 min) melt->mix degas Vacuum Degas (80°C, 10-15 min) mix->degas cast Pour into Mold (80°C) degas->cast cure1 Hold at 120°C (1 hour) cast->cure1 cure2 Hold at 150°C (2 hours) cure1->cure2 cure3 Post-Cure at 180°C (1 hour) cure2->cure3 final Cool & Demold Cured Thermoset Panel cure3->final

Experimental workflow for epoxy resin synthesis.

4. Expected Characterization Results:

  • FTIR Spectroscopy: Confirmation of cure by observing the disappearance of the characteristic epoxide peak around 915 cm⁻¹.

  • Differential Scanning Calorimetry (DSC): Determination of the glass transition temperature (Tg), which is expected to be high (>150°C) for this formulation.

  • Thermogravimetric Analysis (TGA): Assessment of thermal stability, indicating the onset of decomposition temperature.

Application 2: Synthesis of Functional Monomers for Polyesters

Scientific Rationale: Beyond its direct use in epoxy systems, MOMB can be chemically modified to create novel monomers for other polymer classes. The methyl ester group can be selectively hydrolyzed to a carboxylic acid.[5][6] This transformation yields 4-(oxiran-2-ylmethoxy)benzoic acid, a versatile A-B type monomer containing both a polymerizable epoxy group (A) and a carboxyl group (B) that can participate in condensation reactions. This protocol describes the hydrolysis of MOMB.

Protocol 2: Base-Catalyzed Hydrolysis of MOMB

1. Materials & Reagents:

  • This compound (MOMB)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

2. Experimental Procedure:

  • Dissolution: In a round-bottom flask, dissolve MOMB (e.g., 10.4 g, 50 mmol) in methanol (100 mL).

  • Saponification: Add a solution of NaOH (e.g., 2.4 g, 60 mmol, 1.2 equivalents) in 20 mL of DI water to the flask. Rationale: Using a slight excess of base ensures the complete hydrolysis of the ester.[5]

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves a nucleophilic acyl substitution where hydroxide attacks the ester's carbonyl carbon.[6]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidification: Re-dissolve the remaining aqueous residue in 100 mL of DI water. Cool the solution in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. A white precipitate of 4-(oxiran-2-ylmethoxy)benzoic acid will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid product.

G MOMB MOMB (Ester) NaOH NaOH / H₂O / MeOH Reflux (2-4h) MOMB->NaOH Intermediate Sodium Benzoate Salt (in solution) NaOH->Intermediate HCl Acidification (HCl) pH ~2 Intermediate->HCl Product 4-(oxiran-2-ylmethoxy)benzoic acid (Carboxylic Acid) HCl->Product Polymer Polycondensation (with Diol) Product->Polymer Polyester Functional Polyester Polymer->Polyester

Pathway from MOMB to a functional polyester.

3. Further Application: The resulting 4-(oxiran-2-ylmethoxy)benzoic acid is a valuable intermediate. It can be used in polycondensation reactions with diols to synthesize novel polyesters, where the pendant epoxy groups can be used for subsequent crosslinking or functionalization.

Safety and Handling

This compound and its related reagents require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Ventilation: Conduct all experiments in a well-ventilated chemical fume hood. Avoid breathing vapors or dust.[7][8]

  • Skin/Eye Contact: The compound may cause skin and serious eye irritation.[7][8] In case of contact, rinse the affected area immediately with plenty of water.[7][8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl benzoate. Retrieved from [Link]

  • The Organic Chemistry Channel. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Retrieved from [Link]

  • ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

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Comprehensive Guide to the Safe Handling and Application of Methyl 4-(oxiran-2-ylmethoxy)benzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the safe handling and use of Methyl 4-(oxiran-2-ylmethoxy)benzoate, a key intermediate in pharmaceutical synthesis and polymer chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with practical, field-proven experimental insights to ensure both operational safety and experimental integrity.

Introduction: Understanding the Compound

This compound, also known as Methyl 4-(glycidyloxy)benzoate, is a bifunctional molecule incorporating a benzoate ester and a reactive epoxide (oxirane) ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced polymers. The epoxide moiety is susceptible to nucleophilic attack, allowing for the introduction of various functional groups, a key feature exploited in the synthesis of beta-blockers and other targeted therapeutics. The benzoate group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, offering another site for chemical modification.

Hazard Assessment and Safety Profile

Aryl Glycidyl Ethers: This class of compounds is known for its reactivity and potential health hazards. The epoxide ring can react with nucleophiles such as water, acids, and amines.[1] Due to this reactivity, glycidyl ethers are often classified as skin and eye irritants, and some may be sensitizers.[2][3] Inhalation of vapors or aerosols should be avoided, as they can cause respiratory irritation.[4]

Methyl Benzoate: Methyl benzoate is classified as harmful if swallowed. It can also cause skin and eye irritation.[5][6] While not considered highly toxic, appropriate precautions should be taken to avoid exposure.

Based on this analysis, this compound should be handled as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation. The presence of the reactive epoxide ring warrants particular caution to prevent accidental reactions and exposure.

Summary of Physicochemical and Toxicological Data (Inferred):

PropertyValue/InformationSource
Chemical Formula C₁₁H₁₂O₄[7]
Molecular Weight 208.21 g/mol [7]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred
Boiling Point Not readily available
Flash Point Likely combustible, similar to Methyl Benzoate (83°C)
Acute Oral Toxicity Expected to be harmful if swallowed (similar to Methyl Benzoate, LD50 (Rat): 1177 mg/kg)
Skin Irritation Expected to be a skin irritant[5][6]
Eye Irritation Expected to be an eye irritant[5][6]
Sensitization Potential for skin sensitization due to the epoxide groupInferred

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate engineering controls and personal protective equipment, is essential when working with this compound.

Engineering Controls:
  • Fume Hood: All handling of the compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[4] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[4]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

Handling:
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from ignition sources such as heat, sparks, and open flames.

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly after handling.

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Procedures:
  • Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material in a sealed container for disposal.[2]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb the material as described for small spills and place it in a designated hazardous waste container.[10]

Experimental Protocols and Applications

This compound is a versatile intermediate. The following protocols are illustrative of its use and should be adapted based on specific experimental requirements.

General Workflow for Handling and Reaction Setup

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood Ensure Safety prep_reagent Weigh/Measure Reagent Under Inert Atmosphere (if necessary) prep_fumehood->prep_reagent reaction_setup Set up Reaction Apparatus (e.g., Round-bottom flask, condenser) prep_reagent->reaction_setup Transfer Reagents reaction_addition Add Reagents and Solvents (Slowly and with stirring) reaction_setup->reaction_addition reaction_monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) reaction_addition->reaction_monitoring workup_quench Quench Reaction (e.g., with water or sat. aq. solution) reaction_monitoring->workup_quench Upon Completion workup_extraction Perform Liquid-Liquid Extraction workup_quench->workup_extraction waste_collection Collect Aqueous and Organic Waste Separately workup_quench->waste_collection workup_purification Purify Product (e.g., Column Chromatography) workup_extraction->workup_purification workup_extraction->waste_collection waste_labeling Label Waste Containers Clearly waste_collection->waste_labeling waste_disposal Dispose of Waste According to Institutional Guidelines waste_labeling->waste_disposal

Caption: General workflow for safe handling and reaction setup.

Protocol: Synthesis of a Beta-Blocker Precursor via Epoxide Ring-Opening

This protocol describes a general procedure for the reaction of this compound with an amine, a key step in the synthesis of many beta-blockers.[11][12]

Materials:

  • This compound

  • Isopropylamine (or other suitable amine)

  • Anhydrous ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the apparatus with an inert gas.

  • Reagent Addition: To the flask, add this compound (1 equivalent) dissolved in anhydrous ethanol.

  • Amine Addition: Slowly add isopropylamine (1.1 equivalents) to the stirred solution at room temperature. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted amine and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired beta-amino alcohol.

Causality of Experimental Choices:

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the amine is sensitive.

  • Excess Amine: A slight excess of the amine is used to ensure complete consumption of the epoxide starting material.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing for completion in a reasonable timeframe.

  • Aqueous Work-up: The washing step is crucial for removing water-soluble byproducts and unreacted starting materials, simplifying the subsequent purification.

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety.

  • Liquid Waste: All organic and aqueous waste generated from the reaction and work-up should be collected in separate, clearly labeled hazardous waste containers.

  • Solid Waste: Contaminated solid waste, such as used silica gel from chromatography and contaminated gloves or paper towels, should be placed in a designated solid hazardous waste container.

  • Unused Reagent: Unused this compound should be disposed of as hazardous waste according to institutional and local regulations. Do not pour it down the drain. For larger quantities of unused epoxy-containing material, it is often recommended to react it with a curing agent to form an inert solid before disposal, though this should be done in small batches to manage the exothermic reaction.[13][14]

Conclusion

This compound is a valuable and versatile chemical intermediate. By understanding its potential hazards, implementing robust safety protocols, and following established experimental procedures, researchers can safely and effectively utilize this compound in their drug discovery and development efforts. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied throughout this guide to provide a reliable and practical resource for the scientific community.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Glycidyl Ether.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Allyl Glycidyl Ether.
  • Gelest, Inc. (2016). Safety Data Sheet: Allyl Glycidyl Ether.
  • Quora. (2022). How do you dispose of leftover epoxy resin?.
  • Lion Technology. (2013). How to Dispose of 2-Part Epoxy Solutions.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Allyl Glycidyl Ether.
  • International Agency for Research on Cancer. (1994). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC.
  • DAP. (2022). US/GHS MSDS Project.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771933, this compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-methoxybenzoate.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2 - SAFETY DATA SHEET.
  • MDPI. (n.d.). Chemical Recycling of Epoxy Thermosets: From Sources to Wastes.
  • BenchChem. (n.d.). Methyl 2-(oxiran-2-ylmethoxy)benzoate.
  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate.
  • TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl benzoate.
  • Epoxy Europe. (n.d.). Recycling of Epoxy.
  • Wikipedia. (n.d.). Allyl glycidyl ether.
  • ResearchGate. (n.d.). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146098586, Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Methyl 4-(trifluoromethyl)benzoate.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • BenchChem. (n.d.). Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo.
  • United States Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste.
  • BenchChem. (n.d.). Methyl 3-(oxiran-2-yl)benzoate.
  • University of North Carolina at Chapel Hill. (n.d.).
  • ResearchGate. (2025). Studies on the Reaction of Allyl Glycidyl Ether with Gelatin by Van Slyke Method.
  • TCI Chemicals. (2024). Safety Data Sheet: Methyl 4-Acetoxybenzoate.
  • PubMed. (1979). Synthesis and pharmacology of potential beta-blockers.
  • Industrial & Engineering Chemistry. (n.d.). Glycidyl Ether Reactions with Amines.
  • Wittenberg University. (n.d.). Handling Chemicals.
  • Sigma-Aldrich. (2022). Safe Handling.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
  • Wikipedia. (n.d.). Discovery and development of beta-blockers.
  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.
  • Fisher Scientific. (n.d.).
  • Lab Safety Services. (n.d.).
  • Kalstein. (n.d.). Safety in the Handling of Laboratory Reagents.
  • CDH Fine Chemical. (n.d.). Methyl Benzoate CAS No 93-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Chemos GmbH & Co.KG. (n.d.).
  • MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

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Troubleshooting & Optimization

side reactions to avoid when working with Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(oxiran-2-ylmethoxy)benzoate

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. My aim is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and avoid common side reactions, ensuring the success and reproducibility of your experiments.

Core Concepts: Understanding the Dual Reactivity

This compound possesses two primary reactive sites: the highly strained epoxide (oxirane) ring and the methyl ester functionality. The majority of undesired side reactions stem from the unintended reactivity of one of these groups under specific experimental conditions.

  • The Epoxide Ring: As a three-membered heterocycle, the epoxide is subject to significant ring strain, making it an excellent electrophile. It readily reacts with nucleophiles in ring-opening reactions. The regioselectivity of this attack is highly dependent on the pH of the reaction medium.[1][2]

  • The Methyl Ester: This group is susceptible to nucleophilic acyl substitution, most notably hydrolysis under basic (saponification) or acidic conditions.[3][4]

Understanding the delicate balance required to selectively target one site without triggering a reaction at the other is paramount for success.

Caption: Key reactive sites on this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reactions involving this compound in a practical question-and-answer format.

Q1: My purification was difficult, and I isolated a significant amount of a diol byproduct. What caused this?

Answer: You are observing the product of epoxide hydrolysis. This is a common side reaction that occurs when water is present in the reaction mixture, especially under acidic or basic conditions.

  • Causality: The strained epoxide ring is susceptible to cleavage by water, which acts as a nucleophile.[1] This reaction is catalyzed by both acids (which protonate the epoxide oxygen to make it a better leaving group) and bases (which can generate hydroxide ions, a stronger nucleophile).[2][5] The result is the formation of 4-(2,3-dihydroxypropoxy)benzoate.

  • Preventative Measures:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and dry reagents. Store the substrate over a desiccant and away from atmospheric moisture.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude ambient moisture.

    • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, DMF, Acetonitrile) that do not participate in hydrolysis.

Q2: My final product is a water-soluble salt, and I've lost the methyl group from my ester. What happened?

Answer: Your ester has undergone base-catalyzed hydrolysis, a reaction also known as saponification. This is an irreversible process that converts the methyl ester into a carboxylate salt.[6][7]

  • Causality: Strong bases, particularly hydroxide sources like NaOH, KOH, or even wet amines, will preferentially attack the electrophilic carbonyl carbon of the ester.[4] This is often faster than the desired epoxide opening, especially at elevated temperatures. The resulting carboxylic acid is deprotonated by the excess base to form the corresponding salt.

  • Preventative Measures:

    • Base Selection: If your reaction requires a base, opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or inorganic bases that are not strong hydroxide sources (e.g., anhydrous K₂CO₃, Cs₂CO₃).

    • Temperature Control: Run the reaction at the lowest effective temperature. Saponification has a higher activation energy than many epoxide-opening reactions.

    • Anhydrous Conditions: As with hydrolysis, ensure your reaction is free of water, which can be a source of hydroxide ions in the presence of a base.

Q3: The reaction mixture became viscous and turned into a sticky, insoluble polymer. How can I avoid this?

Answer: You have initiated an uncontrolled ring-opening polymerization of the epoxide moiety.

  • Causality: Epoxides, especially glycidyl ethers, can act as monomers in polymerization reactions. This can be initiated by strong Lewis acids, Brønsted acids, or strong bases.[8] The nucleophilic attack of one epoxide on another (or the alkoxide formed from a ring-opening) propagates a chain reaction, leading to high molecular weight oligomers or polymers.

  • Preventative Measures:

    • Control Stoichiometry: Use a controlled amount of your initiator or nucleophile. Avoid large excesses of catalytic reagents.

    • Avoid Strong Lewis Acids: Be cautious with reagents like AlCl₃, BF₃·OEt₂, or TiCl₄ unless polymerization is the desired outcome.

    • Gradual Addition: Add the reagent (or the epoxide substrate) slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors polymerization.

    • Temperature Management: Exothermic polymerization can lead to a runaway reaction. Maintain strict temperature control throughout the process.

Q4: My nucleophile added to the wrong carbon of the epoxide. How do I control the regioselectivity of the ring-opening?

Answer: The regioselectivity of the epoxide ring-opening is a classic outcome of the reaction conditions (acidic vs. basic).[9][10]

  • Under Basic/Nucleophilic Conditions (SN2 mechanism): The nucleophile will attack the less sterically hindered carbon of the epoxide. For this compound, this is the terminal methylene (-CH₂) carbon. This pathway is favored by strong, anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻) in aprotic solvents.[1][2]

  • Under Acidic Conditions (SN1/SN2 hybrid mechanism): The reaction proceeds through a protonated epoxide intermediate. The nucleophile then attacks the carbon atom that can best stabilize the partial positive charge. For this substrate, where one carbon is secondary and one is primary, attack still predominantly occurs at the less substituted carbon (an SN2-like result). However, if the epoxide were tertiary, attack would occur at the more substituted carbon (an SN1-like result).[1][2] It's crucial to understand that acidic conditions can often lead to mixtures of regioisomers.

  • Controlling the Outcome:

    • For attack at the less substituted carbon: Use basic or neutral conditions with a strong nucleophile.

    • To influence attack at the more substituted carbon (if applicable for other epoxides): Use acidic catalysis, but be prepared for potential mixtures and the side reactions discussed above (hydrolysis, polymerization).

Side_Reactions start This compound + Nucleophile (Nu⁻) desired_product Desired Product (Epoxide Ring-Opened) start->desired_product Controlled Conditions hydrolysis Diol Byproduct start->hydrolysis H₂O / H⁺ or OH⁻ saponification Carboxylate Salt start->saponification Strong Base (e.g., NaOH) polymerization Polymer/Oligomer start->polymerization Excess Catalyst (Acid/Base)

Caption: Major reaction pathways and potential side reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for Controlled Nucleophilic Ring-Opening

This model protocol uses a generic amine nucleophile and is designed to minimize common side reactions.

  • Preparation: Under an argon atmosphere, add anhydrous K₂CO₃ (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe.

  • Reagents: Add anhydrous acetonitrile as the solvent, followed by the amine nucleophile (1.1 equivalents).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature over 30 minutes.

  • Reaction: Gently heat the mixture to 50-60°C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

  • Rationale: The use of anhydrous K₂CO₃ provides a mild basic environment sufficient to deprotonate many amine nucleophiles without being strong enough to cause significant saponification. Dropwise addition and controlled temperature prevent polymerization.

Protocol 2: Analytical Method for Purity Assessment and Side Product Detection

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction and assessing the purity of the final product.[11]

Parameter Condition Purpose
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good separation for moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidifies mobile phase to ensure consistent ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 minSeparates starting material, product, and polar side products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe benzoate ring is a strong chromophore at this wavelength.
Expected Elution 1. Diol (most polar) -> 2. Carboxylate -> 3. Product -> 4. Starting Material (least polar)Order is approximate and depends on the product's polarity.

Summary of Key Side Reactions and Mitigation Strategies

Side Reaction Primary Cause(s) Key Prevention Strategies
Epoxide Hydrolysis Presence of water (H₂O) under acidic or basic catalysis.Use anhydrous solvents/reagents; perform under an inert atmosphere.
Ester Saponification Strong hydroxidic bases (NaOH, KOH); high temperatures.Use non-nucleophilic bases (K₂CO₃, DBU); maintain low reaction temperatures.
Polymerization Excess strong acid, Lewis acid, or strong base; high concentration.Use catalytic amounts of reagents; slow addition of substrate; strict temperature control.
Loss of Regioselectivity Inappropriate reaction conditions (e.g., using acid when SN2 is desired).For attack at the less-hindered carbon, use basic/neutral conditions.[2][5]

References

  • PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • McMurry, J. (n.d.). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). Cengage Learning. Available via LibreTexts. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 4.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ACS Macro Letters. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. American Chemical Society. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel. Retrieved from [Link]

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Technical Support Center: Navigating the Purification of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(oxiran-2-ylmethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common purification challenges encountered with this versatile intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and purity of your compound for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Persistent Impurities with Similar Polarity to the Product

Symptom: During column chromatography, you observe incomplete separation of the main product from one or more impurities, as evidenced by overlapping spots on TLC or broad peaks in HPLC analysis.

Potential Causes:

  • Unreacted Starting Material: Incomplete reaction can leave residual methyl 4-hydroxybenzoate.

  • Formation of Isomeric Byproducts: The reaction of methyl 4-hydroxybenzoate with epichlorohydrin can sometimes lead to the formation of a chlorohydrin intermediate, methyl 4-((3-chloro-2-hydroxypropoxy)methyl)benzoate, which has a polarity similar to the desired epoxide.[1]

  • Dimerization or Oligomerization: Under certain conditions, the epoxide ring can react with the starting phenol, leading to the formation of higher molecular weight species.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System Gradient: Employ a shallow gradient during flash column chromatography. A gradual increase in the polar solvent (e.g., ethyl acetate in hexane) can enhance the separation of closely eluting compounds.[2]

    • Alternative Solvents: Consider using a different solvent system altogether. For instance, a mixture of dichloromethane and methanol can sometimes provide better resolution for polar compounds.

  • Chemical Treatment:

    • If residual methyl 4-hydroxybenzoate is the issue, a mild basic wash (e.g., with a dilute sodium bicarbonate solution) of the organic extract before chromatography can help remove this acidic impurity.[3]

  • Recrystallization:

    • Recrystallization can be a powerful technique for removing impurities.[2] Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Parameter Standard Chromatography Optimized Chromatography Recrystallization Solvent System (Example)
Mobile Phase Hexane/Ethyl Acetate (e.g., 7:3)Hexane/Ethyl Acetate (gradient from 9:1 to 6:4)Isopropanol or Ethyl Acetate/Hexane
Expected Outcome Co-elution of impuritiesBaseline separation of product and key impuritiesFormation of pure crystals, leaving impurities in the mother liquor

Issue 2: Product Degradation During Purification

Symptom: You observe the appearance of new, more polar spots on your TLC plate during or after purification, or a lower than expected yield of the final product.

Potential Causes:

  • Epoxide Ring Opening: The oxirane ring is susceptible to opening under both acidic and basic conditions.[4][5] Residual acidic or basic reagents from the synthesis, or the use of acidic or basic purification media (e.g., acidic silica gel), can catalyze the hydrolysis of the epoxide to form the corresponding diol, methyl 4-((2,3-dihydroxypropoxy)methyl)benzoate.

  • Ester Hydrolysis: Although less likely under standard purification conditions, prolonged exposure to strong acids or bases can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Solutions:

  • Neutralize the Reaction Mixture: Before workup and purification, ensure that the reaction mixture is neutralized to a pH of approximately 7.

  • Use Neutral Silica Gel: When performing column chromatography, consider using neutral silica gel to minimize the risk of acid-catalyzed epoxide ring opening.

  • Avoid Protic Solvents if Traces of Acid/Base are Present: If you suspect the presence of acidic or basic residues, it is advisable to avoid highly protic solvents like methanol during chromatography, as they can participate in the ring-opening reaction.[6]

  • Temperature Control: Perform the purification at room temperature or below, as elevated temperatures can accelerate degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?

A1: The most common byproduct is often the diol resulting from the hydrolysis of the epoxide ring, which is methyl 4-((2,3-dihydroxypropoxy)methyl)benzoate. This compound is significantly more polar than the desired product and will have a much lower Rf value on a TLC plate. It can be identified by techniques such as NMR (presence of two additional hydroxyl protons) and mass spectrometry (an increase in mass of 18 units, corresponding to the addition of a water molecule).

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for confirming the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for determining purity by area percentage.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation and for identifying any residual impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Analytical Technique Purpose Typical Observation for Pure Product
HPLC Purity AssessmentA single major peak with >95% area.[7]
¹H NMR Structural ConfirmationCharacteristic signals for the aromatic protons, the methyl ester, and the oxirane ring protons.[3]
¹³C NMR Structural ConfirmationDistinct signals for all carbon atoms in the molecule.[3]
MS Molecular Weight ConfirmationA molecular ion peak corresponding to the expected mass of C₁₁H₁₂O₄ (208.21 g/mol ).[8]

Q3: What are the ideal storage conditions for this compound?

A3: Due to the reactive nature of the epoxide ring, it is recommended to store this compound in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation over time. For long-term storage, refrigeration is advised.

Experimental Workflows

Workflow 1: Flash Column Chromatography for Purification

This workflow outlines a standard procedure for purifying this compound using flash column chromatography.

Purification Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry in Non-polar Solvent pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product (adsorbed on silica) pack_column->load_sample start_elution Start Elution with Low Polarity Mobile Phase load_sample->start_elution gradient Gradually Increase Polarity start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product Degradation Pathway product This compound diol Methyl 4-((2,3-dihydroxypropoxy)methyl)benzoate product->diol Epoxide Ring Opening conditions H₂O / H⁺ or OH⁻ conditions->product

Sources

Technical Support Center: Optimizing Polymerization of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of Methyl 4-(oxiran-2-ylmethoxy)benzoate. This resource is designed for researchers and drug development professionals to navigate the complexities of this process. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction conditions for superior results.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the polymerization of this compound, providing the essential knowledge base for successful experimentation.

Q1: What are the primary methods for polymerizing this compound?

A1: The monomer, containing a reactive oxirane (epoxide) ring, is primarily polymerized through ring-opening polymerization (ROP). The two dominant mechanisms are:

  • Cationic Ring-Opening Polymerization (CROP): Initiated by Lewis acids or strong protic acids. This method is often fast but can be susceptible to side reactions, potentially leading to polymers with a broader molecular weight distribution.

  • Anionic Ring-Opening Polymerization (AROP): Initiated by strong nucleophiles such as alkoxides or hydroxides. AROP typically proceeds with fewer side reactions and can exhibit "living" characteristics, allowing for the synthesis of well-defined polymers with low polydispersity.[1] The reaction proceeds via an Sɴ2-type mechanism where the nucleophile attacks the least substituted carbon of the epoxide ring.[2]

Q2: How do I choose between Cationic and Anionic Polymerization?

A2: The choice depends on your target polymer characteristics.

  • Choose Cationic ROP if: You require rapid polymerization and can tolerate a higher polydispersity index (PDI). It is also suitable for certain functional monomers that may be incompatible with strong anionic initiators.

  • Choose Anionic ROP if: Your primary goal is to synthesize polymers with a well-defined molecular weight, a narrow PDI (typically < 1.2), and specific end-group functionality. The "living" nature of this method allows for the creation of block copolymers.

Q3: Why is reagent purity so critical for this polymerization?

A3: The success of both cationic and anionic ROP is highly sensitive to impurities.

  • Water and Protic Impurities (e.g., alcohols): In CROP, water can act as a co-initiator or a chain transfer agent, leading to a loss of control over molecular weight and a broader PDI. In AROP, protic impurities will protonate and irreversibly terminate the propagating anionic chain ends, halting polymerization and lowering the yield.

  • Other Nucleophilic/Electrophilic Impurities: These can react with the initiator or the propagating chain, leading to unpredictable results.

Causality Diagram: Cationic vs. Anionic ROP

G cluster_0 This compound cluster_1 Polymerization Pathways cluster_2 Typical Outcomes Monomer Monomer Structure Cationic Cationic ROP Monomer->Cationic Initiator: Lewis Acid (e.g., BF₃·OEt₂) Anionic Anionic ROP Monomer->Anionic Initiator: Nucleophile (e.g., KOtBu) Cationic_Outcome Fast Reaction Broad PDI (>1.5) Side Reactions Cationic->Cationic_Outcome Anionic_Outcome Controlled Reaction Narrow PDI (<1.2) 'Living' Character Anionic->Anionic_Outcome

Caption: Choice of polymerization pathway dictates polymer properties.

Part 2: Troubleshooting Guide

This section is structured to provide direct solutions to common experimental issues.

Issue 1: Low or No Polymer Yield

Potential Cause Explanation Recommended Solution
Inactive Initiator The initiator may have degraded due to moisture, air exposure, or prolonged storage.Use a freshly opened bottle of initiator or re-purify/re-standardize it. For anionic initiators like n-BuLi, titration is essential before use.
Presence of Inhibitors Commercial monomers often contain inhibitors (like BHT) to prevent premature polymerization during storage.Purify the monomer immediately before use. Common methods include distillation under reduced pressure or passing it through a column of activated basic alumina.
System Impurities Trace amounts of water or other protic impurities in the solvent or on the glassware are terminating the polymerization.Rigorously dry all glassware in an oven (>120°C) overnight and cool under vacuum or in a desiccator. Purify solvents using an appropriate drying agent or a solvent purification system.
Incorrect Temperature The activation energy for initiation may not be reached, or the propagating species might be unstable at the chosen temperature.For your specific initiator, consult the literature for the optimal temperature range. Start with a known successful protocol and adjust systematically.

Issue 2: High Polydispersity Index (PDI > 1.5)

Potential Cause Explanation Recommended Solution
Chain Transfer Reactions (Primarily in CROP) The propagating cationic chain end can be terminated by reacting with the monomer, polymer backbone, or solvent.Lower the reaction temperature to reduce the rate of chain transfer relative to propagation. Choose a solvent that is less likely to participate in transfer reactions (e.g., dichloromethane over ethers).
Slow Initiation If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.Ensure rapid and uniform mixing of the initiator into the monomer solution. Consider using a more active initiator or adding a co-initiator if applicable.
Temperature Fluctuations Inconsistent temperature control can affect the rates of initiation and propagation differently, broadening the PDI.Use a cryostat or a well-controlled oil bath to maintain a stable reaction temperature (±1°C).
Impurity-Induced Termination (Primarily in AROP) Any impurity that can protonate the anionic chain end will terminate it, leading to a population of "dead" chains of varying lengths.Ensure an extremely high level of purity for all reagents and perform the reaction under a strictly inert atmosphere (high-purity Argon or Nitrogen) using Schlenk line or glovebox techniques.

Troubleshooting Workflow Diagram

G cluster_yield Low Yield cluster_pdi High PDI start Unsatisfactory Result cause_yield1 Inactive Initiator? start->cause_yield1 cause_yield2 Impurities Present? start->cause_yield2 cause_pdi1 Chain Transfer? start->cause_pdi1 cause_pdi2 Slow Initiation? start->cause_pdi2 solution_yield1 Solution: Standardize Initiator cause_yield1->solution_yield1 solution_yield2 Solution: Purify Reagents cause_yield2->solution_yield2 solution_pdi1 Solution: Lower Temperature cause_pdi1->solution_pdi1 solution_pdi2 Solution: Improve Mixing cause_pdi2->solution_pdi2

Caption: A logical workflow for diagnosing common polymerization issues.

Part 3: Experimental Protocols

These protocols provide a starting point for optimization. Safety Note: Always conduct a thorough safety review before starting any new procedure. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Anionic Ring-Opening Polymerization (Controlled/Living)

This method aims for a well-defined polymer with a low PDI.

1. Reagent Purification:

  • Monomer: Dry over CaH₂ overnight, then distill under reduced pressure. Store under Argon in a sealed flask.
  • Solvent (THF): Reflux over sodium/benzophenone ketyl until a persistent deep blue/purple color is achieved, then distill directly into the reaction flask under Argon.
  • Initiator (Potassium Naphthalenide): Prepare in situ in dry THF under Argon. Alternatively, use a commercially available, titrated solution of an alkoxide initiator like potassium tert-butoxide (KOtBu).

2. Polymerization Procedure (Schlenk Line):

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of high-purity Argon.
  • Transfer 50 mL of freshly distilled THF to the flask via cannula.
  • Add the purified monomer (e.g., 5.0 g, 24.0 mmol) to the flask via a gas-tight syringe.
  • Cool the solution to the desired temperature (e.g., 0°C).
  • Slowly add the initiator solution (e.g., KOtBu, 0.24 mmol for a target DP of 100) dropwise with vigorous stirring. A color change may be observed.
  • Allow the reaction to stir at 0°C for the specified time (e.g., 24 hours). Monitor conversion by taking aliquots and analyzing via ¹H NMR or GC if possible.
  • Terminate the reaction by adding a few drops of degassed methanol.
  • Warm the solution to room temperature.

3. Polymer Isolation:

  • Concentrate the reaction mixture using a rotary evaporator.
  • Re-dissolve the viscous residue in a minimal amount of a good solvent (e.g., CH₂Cl₂).
  • Precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent (e.g., cold methanol or hexane).[3][4]
  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40°C to a constant weight.
Protocol 2: Cationic Ring-Opening Polymerization

This method is generally faster but offers less control over the polymer structure.

1. Reagent Purification:

  • Monomer: Purify as described in the anionic protocol.
  • Solvent (Dichloromethane, CH₂Cl₂): Dry by refluxing over CaH₂ and then distill. Store over molecular sieves.
  • Initiator (Boron Trifluoride Etherate, BF₃·OEt₂): Use as received from a reputable supplier (e.g., freshly opened Sure/Seal™ bottle).

2. Polymerization Procedure:

  • Set up a flame-dried, three-neck flask with a stir bar, Argon inlet, and septum.
  • Add purified monomer (e.g., 5.0 g, 24.0 mmol) and 50 mL of dry CH₂Cl₂ via syringe.
  • Cool the solution to 0°C in an ice bath.
  • Using a dry syringe, rapidly inject the initiator (e.g., 50 µL BF₃·OEt₂) into the vigorously stirred solution. The reaction is often exothermic; monitor the temperature.
  • Stir for the desired time (e.g., 2-4 hours).
  • Quench the polymerization by adding a small amount of ammoniacal methanol.

3. Polymer Isolation:

  • Follow the same precipitation, filtration, and drying procedure as described in the anionic protocol.

Part 4: Polymer Characterization

Confirming the success of your polymerization requires proper analysis.

Technique Purpose Expected Result/Observation
Size Exclusion Chromatography (SEC/GPC) Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).For AROP, a narrow, symmetric peak with PDI < 1.2 is expected. For CROP, a broader peak with PDI > 1.5 is common. The Mn should be close to the theoretical value calculated from the [Monomer]/[Initiator] ratio and conversion.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Confirms the polymer structure and can be used to determine monomer conversion.Disappearance of the characteristic epoxide proton signals (around 2.7-3.3 ppm) and the appearance of broad peaks corresponding to the polyether backbone. The ratio of backbone protons to the aromatic/ester protons can confirm the structure.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, primarily the glass transition temperature (Tg).Provides information on the thermal properties of the final polymer, which is crucial for material applications. The Tg will depend on the polymer's molecular weight.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2771933, this compound. Retrieved from [Link]

  • Lazzari, M., et al. (2009). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. e-Polymers, 9(1). Available at: [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873.
  • De, P., & Schinski, D. (2014). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 114(3), 1630-1700.
  • Michigan State University (n.d.). Polymer Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. ChemRxiv. Available at: [Link]

  • Pearson (n.d.). Epoxide Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146098586, Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate. Retrieved from [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799. Available at: [Link]

  • Wang, Y., et al. (2021). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2022). Visible light-controlled living cationic polymerization of methoxystyrene. Nature Communications, 13(1), 1-9. Available at: [Link]

  • Jana, S., & Singha, N. K. (2019). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry, 7, 49. Available at: [Link]

  • Jefri, M. A., et al. (2021). Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. IOP Conference Series: Materials Science and Engineering, 1053(1), 012112. Available at: [Link]

  • Hagiwara, Y., et al. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. Journal of Toxicological Sciences, 41(2), 257-264. Available at: [Link]

  • Google Patents (n.d.). EP2370393A1 - Methyl methacrylate purification process.
  • Jefri, M. A., et al. (2020). Synthesis and purification process of PMMA by suspension polymerization for bone cement material. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]

  • Lopes, J., et al. (2020). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Polymers, 12(11), 2538. Available at: [Link]

  • Jefri, M. A., et al. (2021). Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. IOP Conference Series: Materials Science and Engineering, 1053, 012112. Available at: [Link]

Sources

common impurities in commercial Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(oxiran-2-ylmethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the purity and application of this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction: Understanding the Chemistry of this compound

This compound is a valuable building block in organic synthesis, prized for its reactive epoxide ring and aromatic core. It is typically synthesized via the Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with epichlorohydrin in the presence of a base. While this method is generally effective, it can give rise to a variety of impurities that may impact downstream applications. This guide will help you identify, understand, and mitigate the effects of these common impurities.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your research and links them to potential impurities in your commercial this compound.

Question 1: My reaction is giving a lower yield than expected, and I'm observing the formation of a diol side product. What could be the cause?

Answer:

The most likely culprit for the formation of a diol side product and consequently a lower yield of your desired product is the presence of Methyl 4-((2,3-dihydroxypropoxy)benzoate) as an impurity in your starting material.

  • Causality: This diol is formed by the hydrolysis of the epoxide ring of this compound. This can occur if the commercial product was exposed to moisture during synthesis, purification, or storage. The diol impurity, while seemingly similar to the starting material, is unreactive in reactions targeting the epoxide ring, thus acting as an inert component and reducing the effective concentration of your starting material.

  • Troubleshooting Protocol:

    • Moisture Control: Ensure all your reaction vessels and solvents are scrupulously dried.

    • Purity Analysis: Before starting your reaction, analyze a small sample of your commercial this compound using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of a more polar spot corresponding to the diol.

    • Purification: If the diol impurity is significant, you can purify the bulk material using column chromatography on silica gel. The diol is significantly more polar than the epoxide and will have a lower Rf value on TLC.

Question 2: I'm seeing multiple products in my reaction, including some with a higher molecular weight than expected. What's going on?

Answer:

The presence of higher molecular weight species suggests that your commercial this compound may contain oligomeric impurities.

  • Causality: These oligomers can form during the synthesis of the glycidyl ether when a molecule of the product reacts with another molecule of the starting methyl 4-hydroxybenzoate. This results in a dimer or even higher oligomers. These impurities have reactive epoxide groups and can participate in your reaction, leading to a mixture of products with varying chain lengths.

  • Troubleshooting Protocol:

    • Characterization: Use analytical techniques like Gel Permeation Chromatography (GPC) or Mass Spectrometry (MS) to confirm the presence and molecular weight distribution of these oligomers.

    • Purification: Careful column chromatography can be used to separate the desired monomer from the higher molecular weight oligomers.

    • Source Material: Consider sourcing your this compound from a supplier that provides a high-purity grade with specified low oligomer content.

Question 3: My reaction is sluggish, and I need to use a large excess of my nucleophile to drive it to completion. Why might this be happening?

Answer:

A sluggish reaction can be indicative of the presence of unreacted starting materials in your commercial reagent, specifically methyl 4-hydroxybenzoate .

  • Causality: If the synthesis of this compound is incomplete, the final product will be contaminated with unreacted methyl 4-hydroxybenzoate. This impurity will compete with your intended nucleophile for any base present in your reaction mixture, and it can also interfere with certain catalytic processes. Its presence effectively lowers the concentration of your active reagent.

  • Troubleshooting Protocol:

    • Detection: Unreacted methyl 4-hydroxybenzoate can be detected by TLC, where it will appear as a distinct, more polar spot compared to the product. Proton NMR spectroscopy can also be used, as the phenolic proton of methyl 4-hydroxybenzoate will be visible.

    • Purification: A simple workup procedure can remove this impurity. Dissolve the commercial product in an organic solvent like ethyl acetate and wash with a dilute aqueous base (e.g., 1M NaOH or Na2CO3). The basic wash will deprotonate the phenolic hydroxyl group of the impurity, making it water-soluble and allowing it to be extracted into the aqueous layer. Be sure to then wash the organic layer with brine and dry it before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities arise from the synthesis process and include:

  • Unreacted Starting Materials: Methyl 4-hydroxybenzoate and epichlorohydrin.

  • Hydrolysis Product: Methyl 4-((2,3-dihydroxypropoxy)benzoate).

  • Oligomers: Dimeric and higher molecular weight species.

  • Epichlorohydrin By-products: Such as 1,3-dichloropropan-2-ol.

ImpurityChemical StructurePotential Impact on Experiments
Methyl 4-hydroxybenzoateHO-C₆H₄-COOCH₃Reduces effective reagent concentration, can interfere with basic or catalytic reactions.
EpichlorohydrinClCH₂CHOCH₂Can lead to unwanted side reactions with nucleophiles.
Methyl 4-((2,3-dihydroxypropoxy)benzoate)HOCH₂(HO)CHCH₂O-C₆H₄-COOCH₃Acts as an inert substance, reducing yield.
Dimeric ImpurityCH₂(O)CHCH₂O-C₆H₄-COOCH₂CH(OH)CH₂O-C₆H₄-COOCH₃Leads to a mixture of products with higher molecular weights.
1,3-Dichloropropan-2-olClCH₂CH(OH)CH₂ClCan introduce unwanted chlorine into the reaction mixture and react with bases.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities with different molecular weights.

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual epichlorohydrin.

  • Thin Layer Chromatography (TLC): A quick and easy method to visually assess the presence of more polar or less polar impurities.

Q3: What are the best practices for storing this compound?

A3: To maintain its purity, store this compound in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture can lead to hydrolysis of the epoxide ring, while exposure to heat and light can promote polymerization.

Visualizing the Chemistry: Synthesis and Impurity Formation

The following diagrams illustrate the synthetic pathway for this compound and the formation of common impurities.

synthesis_and_impurities cluster_synthesis Main Synthesis Pathway cluster_impurities Common Impurity Formation Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Intermediate Intermediate Methyl 4-hydroxybenzoate->Intermediate Epichlorohydrin, Base This compound This compound Intermediate->this compound Base (Dehydrochlorination) Diol Impurity Diol Impurity This compound->Diol Impurity H₂O (Hydrolysis) Dimer Impurity Dimer Impurity This compound->Dimer Impurity + Methyl 4-hydroxybenzoate Epichlorohydrin Epichlorohydrin 1,3-Dichloropropan-2-ol 1,3-Dichloropropan-2-ol Epichlorohydrin->1,3-Dichloropropan-2-ol H₂O Unreacted Methyl 4-hydroxybenzoate Unreacted Methyl 4-hydroxybenzoate Unreacted Epichlorohydrin Unreacted Epichlorohydrin

Caption: Synthesis of this compound and common impurity pathways.

Experimental Protocols

Protocol 1: Purification of Commercial this compound to Remove Acidic Impurities

  • Dissolve the commercial product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with a 5% aqueous solution of sodium carbonate (2 x 5 mL per gram of product).

  • Wash the organic layer with water (2 x 5 mL per gram of product).

  • Wash the organic layer with brine (1 x 5 mL per gram of product).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to obtain the purified product.

purification_workflow start Commercial Product in Ethyl Acetate wash1 Wash with 5% Na₂CO₃ (aq) start->wash1 wash2 Wash with H₂O wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na₂SO₄ wash3->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Workflow for the removal of acidic impurities.

References

  • Google Patents. (n.d.). Process for manufacture of glycidyl ethers of polyhydric phenols.
  • Google Patents. (n.d.). Preparation of glycidyl ethers.
  • Google Patents. (n.d.). Synthesis of glycidyl ethers of polyhydric phenols.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

troubleshooting guide for the analysis of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-(oxiran-2-ylmethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this compound. As a molecule containing both an ester and a reactive epoxide functional group, its analysis requires careful consideration of experimental parameters to ensure data integrity. This guide provides in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that can affect its analysis?

A1: this compound possesses three key features that can influence its analytical behavior:

  • Aromatic Ring: The benzene ring provides a strong chromophore, making it suitable for UV detection in HPLC analysis.

  • Methyl Ester: This group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which could be relevant during sample preparation or in certain mobile phases.[1][2][3][4]

  • Epoxide (Oxirane) Ring: This is the most reactive part of the molecule. The three-membered ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening.[5][6] This reactivity is a critical consideration for method development and troubleshooting.

Q2: What are the primary degradation pathways for this compound during analysis?

A2: The primary degradation pathway of concern is the acid- or base-catalyzed ring-opening of the epoxide.[6][7]

  • Acid-Catalyzed Hydrolysis: In the presence of acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid) and water, the epoxide ring can be protonated, making it more susceptible to nucleophilic attack by water. This results in the formation of a diol, Methyl 4-((2,3-dihydroxypropoxy)methyl)benzoate.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the epoxide can be opened by hydroxide ions or other nucleophiles.

  • Reaction with Solvents: Protic solvents, such as methanol used in reversed-phase HPLC, can also act as nucleophiles under acidic conditions, leading to the formation of a methoxy-alcohol derivative.

These degradation products can appear as extra peaks in your chromatogram, often leading to confusion in purity assessments.

Troubleshooting Guide for Chromatographic Analysis

This section addresses specific problems you may encounter during the HPLC or GC analysis of this compound.

HPLC Analysis

Q3: I am observing unexpected peaks, including ghost peaks, in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks, especially ghost peaks that appear in blank runs after a sample injection, are often due to carryover or on-column degradation.

  • Causality: The reactive nature of the epoxide in this compound can lead to its partial degradation on the column, especially if the mobile phase is acidic. The degradation products can then elute in subsequent runs, appearing as ghost peaks.[8]

  • Troubleshooting Steps:

    • Run Blank Injections: Inject your mobile phase or a blank solvent to confirm if the ghost peaks are from carryover.[9]

    • Optimize Mobile Phase pH: If you are using an acidic mobile phase, try to use a less acidic modifier or operate at a pH where the epoxide is more stable. For many epoxides, a neutral or slightly acidic pH is preferable.

    • Use a Guard Column: A guard column can help trap strongly retained impurities and degradation products, protecting your analytical column.[10]

    • Thorough Column Washing: Implement a robust column washing procedure after each analytical run to remove any adsorbed material.

Q4: My peaks for this compound are tailing. How can I improve the peak shape?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Causality: For a molecule like this, peak tailing can arise from secondary interactions between the analyte and the stationary phase, or from the presence of unresolved impurities or degradation products.[8] The polar epoxide and ester groups can interact with active sites on the silica backbone of the column.

  • Troubleshooting Steps:

    • Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.

    • Adjust Mobile Phase Modifier: If using a C18 column, ensure your mobile phase has an appropriate organic modifier (e.g., acetonitrile or methanol) concentration. Sometimes, adding a small amount of a competing base, like triethylamine, can help to mask active sites on the silica, but this should be done with caution as it can affect selectivity.

    • Consider a Different Column: An end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl column) might provide better peak shape by minimizing secondary interactions.

Q5: I am seeing a loss of my main peak area and the appearance of a new, more polar peak over time. What is happening?

A5: This is a classic sign of on-column degradation, likely the hydrolysis of the epoxide ring.

  • Causality: As discussed in FAQ 2, the epoxide can react with water in the mobile phase, especially under acidic conditions, to form a diol. This diol is significantly more polar than the parent compound and will therefore have a shorter retention time in reversed-phase HPLC.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your sample is dissolved in a non-protic, aprotic solvent if possible and analyze it promptly after preparation.

    • Mobile Phase pH: Increase the pH of your mobile phase to a neutral or near-neutral value if your separation allows.

    • Temperature Control: Lowering the column temperature can sometimes reduce the rate of on-column reactions.

GC-MS Analysis

Q6: I am having difficulty getting a reproducible signal for this compound by GC-MS. What are the likely causes?

A6: The thermal lability of the epoxide group can pose challenges for GC analysis.

  • Causality: The high temperatures of the GC inlet and column can cause thermal degradation of the epoxide. This can lead to inconsistent peak areas and the appearance of degradation peaks in the chromatogram.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte.

    • Use a Cool On-Column or PTV Inlet: These types of inlets introduce the sample into the column at a lower temperature, minimizing thermal stress.

    • Derivatization: While this adds a step, derivatizing the epoxide to a more thermally stable compound can be an effective strategy. However, for a simple purity analysis, optimizing the GC conditions is often preferred.

    • Column Choice: A highly inert GC column is recommended to minimize on-column degradation.

NMR Spectroscopy Analysis

Q7: I am seeing complex signals in the 2.5-4.5 ppm region of the 1H NMR spectrum. How can I confirm the integrity of the epoxide ring?

A7: The signals for the protons of the oxirane ring and the adjacent methylene group are key indicators of the compound's integrity.

  • Expected Chemical Shifts: Based on analogous structures, you should expect the following approximate chemical shifts in CDCl3:

    • Aromatic Protons: ~6.9-8.0 ppm

    • Methyl Ester Protons: ~3.9 ppm

    • -OCH2- Protons: ~4.0-4.3 ppm

    • Oxirane Ring Protons: ~2.7-3.4 ppm

  • Troubleshooting Steps:

    • Look for Diol Signals: If the epoxide ring has opened to form a diol, you would expect to see new signals corresponding to the -CH(OH)- and -CH2(OH) protons, and the disappearance of the characteristic epoxide proton signals.

    • 2D NMR: Techniques like COSY and HSQC can help to definitively assign the proton and carbon signals and confirm the connectivity of the molecule, verifying that the epoxide ring is intact.

    • Purity of NMR Solvent: Ensure that your NMR solvent is free from acidic or basic impurities that could cause degradation of the sample in the NMR tube.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in the HPLC analysis of this compound.

Caption: A flowchart for troubleshooting common HPLC issues.

Potential Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of the epoxide ring, a common degradation pathway.

DegradationPathway cluster_main Acid-Catalyzed Epoxide Ring Opening This compound Protonated Epoxide Protonated Intermediate This compound->Protonated Epoxide Methyl 4-((2,3-dihydroxypropoxy)methyl)benzoate Diol Degradation Product Protonated Epoxide->Methyl 4-((2,3-dihydroxypropoxy)methyl)benzoate  H2O (Nucleophilic Attack)

Caption: Acid-catalyzed hydrolysis of the epoxide ring.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (n.d.). Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 12, 2026, from [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Epoxide Reactions - BYJU'S. (n.d.). Retrieved January 12, 2026, from [Link]

  • Methyl 4-methoxybenzoate - SIELC Technologies. (2018, May 16). Retrieved January 12, 2026, from [Link]

  • Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ring Opening Reaction of Epoxides | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Retrieved January 12, 2026, from [Link]

  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.). Retrieved January 12, 2026, from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 12, 2026, from [Link]

  • Sample Preparation | Agilent. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sample preparation in analysis of pharmaceuticals. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C11H12O4 | CID 2771933 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved January 12, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. (2023, August 1). Retrieved January 12, 2026, from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.). Retrieved January 12, 2026, from [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (2023, June 26). Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (2019, October 6). Retrieved January 12, 2026, from [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (2020, July 19). Retrieved January 12, 2026, from [Link]

  • Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Molecular orbital studies of epoxide stability of carcinogenic polycyclic aromatic hydrocarbon diol epoxides - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). Retrieved January 12, 2026, from [Link]

  • Thermochemical Studies of Epoxides and Related Compounds - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. (2024, September 13). Retrieved January 12, 2026, from [Link]

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Sources

Technical Support Center: Refining Workup Procedures for Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving Methyl 4-(oxiran-2-ylmethoxy)benzoate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the nuances of post-reaction workup and purification for this versatile yet sensitive molecule. The key to a successful outcome lies in preserving the integrity of the epoxide ring while efficiently removing impurities.

Part 1: Frequently Asked Questions (FAQs) on Standard Workup

This section addresses common queries regarding the general handling and workup of reactions involving this compound.

Q1: What is a reliable, general-purpose aqueous workup procedure for reactions with this compound?

A general workup should prioritize the removal of catalysts, unreacted reagents, and byproducts under conditions that are mild enough to prevent the opening of the sensitive epoxide ring. A typical procedure involves dilution with an organic solvent, followed by sequential washes with gentle aqueous solutions. The organic layer is then dried and concentrated. This multi-step process ensures that residual acids, bases, or water-soluble impurities are systematically removed before final purification.

Q2: Why is controlling the pH during the aqueous wash so critical for this specific molecule?

The epoxide (oxirane) ring is the most reactive functional group in this compound and is susceptible to ring-opening under both acidic and basic conditions.[1][2][3][4]

  • Acidic Conditions: Traces of acid can protonate the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to the formation of an unwanted 1,2-diol byproduct.[3][4][5]

  • Strongly Basic Conditions: While more stable than in acid, the epoxide ring can still be opened by strong bases like sodium hydroxide, especially at elevated temperatures.[4][6] Furthermore, strong bases can cause saponification (hydrolysis) of the methyl ester group.

Therefore, maintaining a near-neutral pH during workup is paramount. Washes are typically performed with saturated sodium bicarbonate (a weak base to neutralize acids) and brine (to reduce the solubility of the organic product in the aqueous layer and help break emulsions).

Q3: How can I effectively monitor the progress of my workup and purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[7] It allows for rapid, qualitative analysis of the reaction mixture, wash fractions, and chromatography fractions. By comparing the spots of your crude mixture to a pure standard of the starting material and product, you can track the disappearance of reactants and the appearance of products and byproducts. For more quantitative and high-resolution analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[8][9][10]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the workup of this compound reactions.

Problem 1: Low final yield after purification.
  • Probable Cause A: Accidental Epoxide Ring-Opening. The primary cause of yield loss is often the unintentional hydrolysis of the epoxide to the corresponding diol during the aqueous workup. This diol is highly polar and may be lost into the aqueous phases or become difficult to separate from the desired product.

  • Solution A: Employ a "Gentle" Workup.

    • Quench Carefully: If the reaction is run under acidic or basic conditions, neutralize it carefully at a low temperature (0 °C) before extraction. For acidic reactions, slowly add saturated sodium bicarbonate solution. For basic reactions, use dilute acid like 1M HCl.

    • Avoid Strong Acids/Bases: Never wash with strong acids or bases. Use saturated NaHCO₃ (aq) to remove acid and brine (NaCl (aq)) to remove water and break emulsions.

    • Maintain Low Temperatures: Perform all extractions and washes at room temperature or below to minimize the rate of potential side reactions.

  • Probable Cause B: Product Loss During Extraction. The compound has moderate polarity and may have some solubility in the aqueous phase, especially if large volumes of washing solutions are used.

  • Solution B: Optimize Extraction Protocol.

    • Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Use Brine: Always perform a final wash with saturated brine. This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.

Problem 2: A highly polar byproduct is observed on my TLC/HPLC analysis.
  • Probable Cause: Formation of 4-((2,3-dihydroxypropyl)oxy)benzoate. This is the diol formed from the hydrolysis of the epoxide ring.[1][3][5] It will appear as a spot with a much lower Rf value on a silica TLC plate compared to the epoxide product.

  • Solution: Rigorous Anhydrous Technique & Careful Workup.

    • Ensure Dry Solvents/Reagents: Use anhydrous solvents and reagents during the reaction to prevent hydrolysis from the start.

    • Thorough Drying: Before concentrating the final product, ensure the organic layer is thoroughly dried using an appropriate drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent completely.

Problem 3: The product appears to decompose during silica gel column chromatography.
  • Probable Cause: Silica Gel-Catalyzed Ring-Opening. Standard silica gel is slightly acidic (pH ≈ 4-5) and can act as an acid catalyst, causing the epoxide to react or streak down the column, leading to poor separation and yield loss.

  • Solution: Deactivate the Stationary Phase or Use an Alternative.

    • Base-Washed Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing 1-2% triethylamine (Et₃N) or another volatile base, and then packing the column with this slurry.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is less likely to catalyze the opening of the epoxide ring.

    • Alternative Purification: If possible, consider purification by recrystallization or distillation to avoid chromatography altogether.

Problem 4: Persistent emulsion forms during the liquid-liquid extraction.
  • Probable Cause: The formation of salts or highly polar byproducts can act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Solution: Breaking the Emulsion.

    • Add Brine: The addition of a significant volume of saturated sodium chloride (brine) solution will increase the ionic strength of the aqueous layer, which often destabilizes the emulsion.

    • Filter: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the fine droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Part 3: Key Protocols & Methodologies

Protocol 1: Standard "Gentle" Aqueous Workup

This protocol is designed to minimize the risk of epoxide degradation.

  • Cool the Reaction: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quench (if necessary): Slowly add a quenching agent (e.g., saturated NH₄Cl for organometallic reagents, or NaHCO₃ for acidic reactions) until the reaction is neutralized.

  • Dilute: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Wash 1 (Neutralization): Wash the organic layer with one portion of saturated sodium bicarbonate (NaHCO₃) solution. Drain the aqueous layer.

  • Wash 2 (Water Removal): Wash the organic layer with one portion of deionized water.

  • Wash 3 (Break Emulsion & Dry): Wash the organic layer with one portion of saturated sodium chloride (brine) solution.

  • Dry: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Prepare Samples: Dissolve a small amount of the pure starting material and the crude reaction mixture in a volatile solvent (e.g., ethyl acetate).

  • Spot the Plate:

    • In the 'SM' lane, spot the starting material solution.

    • In the 'RM' lane, spot the crude reaction mixture.

    • In the 'C' lane, spot both the starting material and the reaction mixture on the same point.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable mobile phase (eluent). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[7] The aromatic ring in the compound makes it UV-active.

Component Typical Mobile Phase (Eluent) Expected Rf Value Notes
This compound 30% Ethyl Acetate in Hexane~0.4 - 0.5The product is moderately polar.
Starting Material (e.g., Methyl 4-hydroxybenzoate) 30% Ethyl Acetate in Hexane~0.2 - 0.3More polar than the product due to the free hydroxyl group.
Diol Byproduct 30% Ethyl Acetate in Hexane~0.0 - 0.1Highly polar; may remain at the baseline.
Diagram 1: Standard Workup Workflow

Workup_Workflow Reaction Crude Reaction Mixture Quench 1. Quench (e.g., sat. NaHCO₃) Reaction->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash1 3. Wash with sat. NaHCO₃ Extract->Wash1 Wash2 4. Wash with Brine Wash1->Wash2 Dry 5. Dry over Na₂SO₄ Wash2->Dry Concentrate 6. Concentrate (Rotovap) Dry->Concentrate Purify 7. Purify (e.g., Column) Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for the gentle workup and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Problem: Low Final Yield CheckTLC Analyze crude & aqueous layers by TLC/HPLC Start->CheckTLC Result Diol byproduct detected? CheckTLC->Result CauseRingOpening Probable Cause: Epoxide Ring Hydrolysis Result->CauseRingOpening  Yes CauseLoss Probable Cause: Physical loss during extraction Result->CauseLoss  No SolutionRingOpening Solution: - Use gentle, near-neutral washes - Maintain low temperature - Ensure anhydrous conditions CauseRingOpening->SolutionRingOpening SolutionLoss Solution: - Back-extract aqueous layers - Use brine wash to decrease  aqueous solubility CauseLoss->SolutionLoss

Sources

stability issues of Methyl 4-(oxiran-2-ylmethoxy)benzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Welcome to the technical support resource for this compound (CAS No. 5535-03-5).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Understanding the chemical liabilities of this reagent is paramount for ensuring experimental reproducibility, minimizing impurity formation, and maintaining the integrity of your results.

This compound possesses two primary functional groups susceptible to degradation: an electrophilic epoxide (oxirane) ring and a hydrolyzable methyl ester . The reactivity of these groups dictates the compound's stability under various experimental conditions. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to common stability-related inquiries.

Q1: My solution of this compound is showing new spots on TLC/peaks in LC-MS after a short time. What is happening? A1: You are likely observing degradation. The primary causes are the hydrolysis of the methyl ester to a carboxylic acid and/or the ring-opening of the epoxide by a nucleophile (like water or other solvents). These reactions are highly dependent on the pH and temperature of your solution.

Q2: How does pH affect the stability of the compound? A2: The compound is most stable in a slightly acidic to a neutral pH range. Both strongly acidic (pH < 4) and basic (pH > 8) conditions will significantly accelerate degradation.[2][3]

  • Acidic conditions catalyze the opening of the epoxide ring.

  • Basic conditions promote both hydrolysis of the methyl ester and nucleophilic attack on the epoxide.

Q3: What are the ideal storage conditions for this compound? A3: For maximum shelf-life, store the compound as a solid in a tightly sealed container in a cool, dry, and dark place .[4] For solutions, it is strongly recommended to prepare them fresh before use. If short-term storage of a solution is unavoidable, keep it at 2-8°C, protected from light, and dissolved in a high-purity aprotic solvent.

Q4: Is this compound sensitive to temperature? A4: Yes. While the compound is stable at recommended storage temperatures, elevated temperatures will increase the rate of all degradation reactions, particularly hydrolysis.[5] Avoid prolonged heating of solutions containing this reagent.

Q5: What are the most probable degradation products I should look for? A5: The two primary degradation products are:

  • 4-(oxiran-2-ylmethoxy)benzoic acid: Formed from the hydrolysis of the methyl ester.

  • Methyl 4-((2,3-dihydroxypropyl)oxy)benzoate: Formed from the hydrolysis (ring-opening) of the epoxide ring. A third product, 4-((2,3-dihydroxypropyl)oxy)benzoic acid , can form if both functional groups degrade.

Part 2: In-Depth Troubleshooting & Causality

This section explores specific experimental issues and the underlying chemical principles.

Issue: My reaction, which uses an amine nucleophile, is giving a complex mixture of products. I suspect the starting material is the problem.

Analysis: This is a classic issue stemming from the high reactivity of the epoxide ring. Amines are effective nucleophiles that can react with the epoxide, leading to a ring-opened amino alcohol derivative. This can compete with your desired reaction pathway.

  • Causality: The epoxide is a strained three-membered ring, making it susceptible to nucleophilic attack.[6] Your amine reagent can act as this nucleophile, consuming your starting material and generating a significant impurity. This reaction is often faster than intended reactions at other sites if not properly controlled.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use the minimum required excess of the amine nucleophile.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows the desired transformation to proceed. This will disfavor the competing epoxide-opening reaction.

    • Order of Addition: Consider if adding the this compound slowly to the reaction mixture (inverse addition) could minimize side reactions.

Issue: I dissolved the compound in methanol for my experiment and noticed a new, slightly higher molecular weight impurity.

Analysis: You are likely observing a transesterification reaction or, more probably, a solvent-mediated epoxide opening.

  • Causality (Epoxide Opening): Protic solvents like methanol can act as nucleophiles, especially under acidic or basic conditions, attacking the epoxide ring to form a methoxy-alcohol adduct (Methyl 4-((3-methoxy-2-hydroxypropyl)oxy)benzoate). This is a common issue when using alcohol-based solvents.

  • Causality (Transesterification): While less common without a strong acid or base catalyst, the methyl ester could potentially undergo exchange with the solvent, but this is less likely to be the primary issue compared to epoxide opening.

  • Troubleshooting Steps:

    • Solvent Choice: If possible, switch to an aprotic solvent such as THF, Dioxane, Acetonitrile, or DMF.

    • Use Fresh Solvents: Ensure your solvents are anhydrous, as water can lead to hydrolysis.

    • Confirm Impurity Structure: Use mass spectrometry (MS) to confirm the mass of the impurity. An increase of ~32 Da would correspond to the addition of a methanol molecule.

Part 3: Primary Degradation Pathways

The stability of this compound is governed by two independent but often concurrent degradation pathways.

  • Ester Hydrolysis: This reaction involves the cleavage of the methyl ester bond by water to yield the corresponding carboxylic acid and methanol. It is significantly accelerated by the presence of acid or, more commonly, base (saponification).

  • Epoxide Ring Opening: This involves the nucleophilic attack on one of the epoxide carbons. In aqueous media, the nucleophile is water, leading to the formation of a 1,2-diol. This reaction is readily catalyzed by both acid and base.

Degradation Pathways cluster_main This compound cluster_products Degradation Products M Parent Compound P1 4-(oxiran-2-ylmethoxy)benzoic Acid M->P1 Ester Hydrolysis (H₂O, H⁺/OH⁻) P2 Methyl 4-((2,3-dihydroxypropyl)oxy)benzoate M->P2 Epoxide Opening (H₂O, H⁺/OH⁻) P3 4-((2,3-dihydroxypropyl)oxy)benzoic Acid P1->P3 Epoxide Opening P2->P3 Ester Hydrolysis

Caption: Primary degradation pathways of this compound.

Part 4: Experimental Protocols for Stability Assessment

To ensure the reliability of your experiments, you must be able to assess the stability of your reagent under your specific conditions.

Protocol 1: pH-Dependent Hydrolytic Stability Assessment

This protocol provides a framework for determining the rate of degradation at various pH values.

  • Buffer Preparation: Prepare a set of aqueous buffers (e.g., 50 mM) covering a relevant pH range (e.g., pH 4, 7, and 9). Use buffers with known stability, such as acetate for pH 4, phosphate for pH 7, and borate for pH 9.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Sample Incubation:

    • In triplicate for each pH, add 50 µL of the stock solution to 950 µL of each buffer in separate HPLC vials. This gives a final concentration of 50 µg/mL with 5% organic solvent.

    • Prepare a "time zero" (T=0) sample by immediately quenching the reaction (see step 5).

    • Incubate all other vials at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Stop the degradation reaction by adding an equal volume of the mobile phase (e.g., 1 mL) and immediately placing the vial in an autosampler cooled to 4°C.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. Calculate the degradation rate constant (k) and half-life (t½) to quantify stability.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can resolve the parent compound from all potential degradation products.

  • Forced Degradation Studies: Intentionally degrade the compound under harsh conditions to generate impurities.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Development:

    • Use the degraded samples to develop an HPLC method. A reverse-phase C18 column is a good starting point.

    • Screen mobile phases (e.g., Acetonitrile/Water or Methanol/Water gradients with 0.1% formic acid or trifluoroacetic acid) to achieve baseline separation between the parent peak and all degradation peaks.

    • Use a photodiode array (PDA) detector to check for peak purity to ensure co-elution is not occurring.

  • Validation: Once separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.

Stability Testing Workflow start Prepare Stock Solution in Acetonitrile forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_deg ph_study Conduct pH-Dependent Stability Study start->ph_study hplc_dev Develop Stability-Indicating HPLC Method forced_deg->hplc_dev hplc_dev->ph_study Use Validated Method analysis Analyze Samples at Time Points ph_study->analysis data Calculate Degradation Rate & Half-Life analysis->data

Sources

Technical Support Center: Catalyst Selection for Reactions with Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(oxiran-2-ylmethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during its catalytic transformations. The core reactivity of this molecule is centered on its terminal epoxide (oxirane) ring, a versatile functional group for building complex molecules. This guide provides a structured, question-and-answer approach to help you select the most efficient catalyst and optimize your reaction conditions.

Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions for this compound, and what catalyst classes are most effective?

This compound possesses two key reactive sites: the epoxide ring and the methyl ester. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, making its ring-opening the most common and synthetically useful transformation.

The primary reactions include:

  • Aminolysis (Synthesis of β-Amino Alcohols): This is the reaction of the epoxide with a primary or secondary amine. It is a cornerstone for synthesizing intermediates for pharmaceuticals like β-blockers.[1][2] A wide array of catalysts are effective, including:

    • Lewis Acids: These are the most common catalysts. They activate the epoxide by coordinating to the oxygen atom, making it more electrophilic. Examples include salts of Mg(II), Zn(II), In(III), and Li(I).[1][3]

    • Brønsted Acids: Protic acids can catalyze the reaction but may lead to side reactions if too strong. Heterogeneous acid catalysts like Amberlyst-15 are often preferred for easier workup.[1]

    • Biocatalysts: Lipases have emerged as environmentally benign catalysts that can promote the reaction under mild conditions, often with high selectivity.[2][4]

  • Alcoholysis/Hydrolysis (Synthesis of Diols and Ether Alcohols): Reaction with an alcohol (alcoholysis) or water (hydrolysis) yields an ether-diol or a 1,2-diol, respectively.

    • Heterogeneous Lewis Acids: Catalysts like tin-beta (Sn-Beta) zeolites are highly active and regioselective for the ring-opening of epoxides with alcohols.[5][6] They offer the advantage of being recoverable and reusable.

    • Acid Catalysts: Mineral acids like H₂SO₄ are effective but require careful control to prevent polymerization or ester hydrolysis.[7][8]

  • Cycloaddition with CO₂ (Synthesis of Cyclic Carbonates): The reaction with carbon dioxide is a key "green chemistry" transformation. This typically requires a catalyst system, often a combination of a Lewis acid and a nucleophilic co-catalyst (e.g., a quaternary ammonium halide).

The methyl ester group is generally less reactive but can undergo hydrolysis under strong acidic or basic conditions, a potential side reaction to consider during catalyst selection.[9][10]

Q2: How do I control the regioselectivity of the epoxide ring-opening reaction? This is critical for my synthesis.

Controlling which carbon of the epoxide is attacked by the nucleophile (regioselectivity) is arguably the most critical aspect of these reactions. For a terminal epoxide like the one in this compound, the outcome is dictated primarily by the reaction mechanism, which is determined by your choice of catalyst (acidic vs. basic/nucleophilic conditions).

  • Basic or Nucleophilic Conditions (Sₙ2-like): In the absence of a strong acid, the nucleophile (e.g., an amine, an alkoxide) will attack the sterically least hindered carbon atom. For this substrate, that is the terminal (primary) carbon. This pathway leads to the formation of a secondary alcohol. This is the most common and predictable pathway for reactions with strong nucleophiles.[1][11]

  • Acidic Conditions (Sₙ1-like character): Under acidic conditions (using either a Brønsted or Lewis acid), the epoxide oxygen is protonated or coordinated to the Lewis acid.[7][8] This activation weakens the C-O bonds. The positive charge is better stabilized on the more substituted (secondary) carbon, giving it significant carbocation-like character. Consequently, the nucleophile preferentially attacks this more substituted carbon. This results in the formation of a primary alcohol.[7][8]

The following decision tree can guide your catalyst selection based on the desired regiochemical outcome.

G start Desired Regioisomer? sec_alcohol Secondary Alcohol Product (Attack at Terminal Carbon) start->sec_alcohol  Less Substituted  Attack pri_alcohol Primary Alcohol Product (Attack at Internal Carbon) start->pri_alcohol  More Substituted  Attack sec_path Use Basic or Nucleophilic Conditions sec_alcohol->sec_path sec_catalyst Catalyst Choice: - Strong Nucleophile (e.g., Amine) alone - Mild Lewis Acids (e.g., LiBr, Mg(ClO4)2) - Biocatalysts (e.g., Lipase) sec_path->sec_catalyst pri_path Use Acidic Conditions pri_alcohol->pri_path pri_catalyst Catalyst Choice: - Strong Lewis Acids (e.g., Sn-Beta, InBr3) - Brønsted Acids (e.g., Amberlyst-15, H2SO4) pri_path->pri_catalyst

Fig 1. Catalyst selection guide for regiocontrol.
Q3: My aminolysis reaction is giving me a mixture of regioisomers. How can I improve the selectivity?

Observing a loss of regioselectivity is a common problem and usually indicates that multiple reaction mechanisms are competing. If your goal is the "normal" Sₙ2 product (attack at the terminal carbon) but you are seeing the "acid-catalyzed" product, consider the following:

  • Catalyst Acidity: Your Lewis acid catalyst may be too strong, pushing the mechanism towards an Sₙ1-like pathway. For instance, stronger Lewis acids like Indium(III) or Zinc(II) salts might favor attack at the more substituted position more than milder ones like Lithium Bromide.[1]

  • Amine Salt Formation: If you are using an amine hydrochloride salt directly, the released HCl can create an acidic environment. Consider using the free-base amine or adding a non-nucleophilic base to scavenge any acid.

  • Solvent Choice: Protic solvents (like methanol or ethanol) can participate in the reaction and facilitate proton transfer, potentially creating localized acidic conditions that favor the Sₙ1 pathway. Switching to an aprotic solvent like THF, acetonitrile, or even running the reaction neat (solvent-free) can significantly enhance selectivity for the Sₙ2 product.[3]

  • Temperature: Higher temperatures can sometimes lower selectivity. Running the reaction at room temperature or even cooler may improve the outcome.

Troubleshooting Table: Improving Regioselectivity

Catalyst Class Common Issue Recommended Action
Lewis Acids Mixture of isomers observed. Switch to a milder Lewis acid (e.g., from Zn(OTf)₂ to LiBr). Lower the catalyst loading.
Brønsted Acids Poor selectivity for internal attack. Ensure the catalyst is truly acidic. For heterogeneous catalysts, check for deactivation.

| No Catalyst | Reaction is slow, forcing high temperatures which lowers selectivity. | Add a catalyst known to promote Sₙ2 attack, such as Mg(ClO₄)₂ or a lipase.[3][4] |

Q4: My reaction is extremely slow or stalls completely. What catalyst-related issues should I investigate?

A sluggish reaction points to insufficient activation of the epoxide or a problem with the catalyst itself. Here is a systematic workflow to diagnose the issue.

G start Problem: Low or No Conversion q1 Is the catalyst active? start->q1 q2 Is catalyst loading sufficient? q1->q2 Yes sol1 Action: Check catalyst source & age. For heterogeneous catalysts, run a characterization (e.g., XRD, BET). Test with a known reactive substrate. q1->sol1 No q3 Are reaction conditions optimal? q2->q3 Yes sol2 Action: Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). q2->sol2 No sol3 Action: Increase temperature. Consider a more polar or coordinating solvent. Ensure reagents are pure. q3->sol3 No end_node If issues persist, consider a different catalyst class. q3->end_node Yes

Fig 2. Troubleshooting workflow for low reaction conversion.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Aminolysis

This protocol provides a starting point for optimization.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Reagent Addition: Add the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of epoxide). Add the amine (1.1-1.5 eq.).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Mg(ClO₄)₂, 0.05-0.10 eq.).[3] Note: Some Lewis acids are highly hygroscopic; handle them in a glovebox or under an inert atmosphere.

  • Reaction: Stir the mixture at the desired temperature (start with room temperature).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ or NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q5: I'm observing hydrolysis of the methyl ester as a major side product. How can I prevent this?

Ester hydrolysis is a significant risk when using strong Brønsted acids or bases, especially in the presence of water and at elevated temperatures.[9][12]

Preventative Measures:

  • Avoid Strong Acids/Bases: Steer clear of catalysts like concentrated H₂SO₄ or NaOH if possible.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

  • Choose a Milder Catalyst: Many Lewis acids are effective for epoxide opening but are not strong enough to promote significant ester hydrolysis under anhydrous conditions. Heterogeneous catalysts like Sn-Beta zeolites or biocatalysts are excellent choices for minimizing this side reaction.[6]

  • Control Temperature: Keep the reaction temperature as low as possible. Ester hydrolysis has a significant activation energy, so lower temperatures will disfavor it more than the desired epoxide opening.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for side reactions to occur.

G sub Substrate This compound desired_prod Desired Product β-Amino Alcohol sub->desired_prod Catalyst A (Mild Lewis Acid) + Nucleophile side_prod Side Product Carboxylate Salt sub->side_prod Catalyst B (Strong Base/Acid) + H2O nuc Nucleophile (e.g., R2NH) water H2O

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of Methyl 4-(oxiran-2-ylmethoxy)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the validation process. The experimental data presented herein is illustrative, designed to showcase a robust validation study in line with international guidelines.

Introduction to this compound and Analytical Imperatives

This compound is a molecule of interest due to its reactive epoxide ring and its utility as a building block in organic synthesis. Its chemical structure consists of a benzoate group ether-linked to an oxirane methanol moiety.

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H12O4[1]
Molecular Weight208.21 g/mol [1]
AppearanceWhite to Off-White Low-Melting Solid[]
SolubilitySoluble in Chloroform (Slightly), Methanol (Slightly)[]

The accurate and precise quantification of this compound is critical to ensure the quality and purity of active pharmaceutical ingredients (APIs) and final drug products. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][4] This guide will explore the validation of a stability-indicating HPLC method and a GC method for the analysis of this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

The Validation Workflow: A Systematic Approach

Method validation is a systematic process that establishes the performance characteristics of an analytical procedure. The core parameters evaluated are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][8]

Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execute Execution & Data Collection cluster_Evaluate Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Method Development (HPLC & GC) P1->P2 E1 Perform Validation Experiments P2->E1 E2 Specificity (Forced Degradation) E1->E2 E3 Linearity & Range E4 Accuracy (Recovery Studies) E5 Precision (Repeatability & Intermediate) E6 LOD & LOQ E7 Robustness V1 Data Analysis E2->V1 E3->V1 E4->V1 E5->V1 E6->V1 E7->V1 V2 Compare Method Performance V1->V2 V3 Validation Report V2->V3

Caption: A generalized workflow for analytical method validation.

Part 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[9][10] Such methods are crucial for assessing the stability of pharmaceutical products and accurately determining their shelf life.[11]

HPLC Method Development

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength. For this compound, a reversed-phase approach is suitable due to its moderate polarity.

Experimental Protocol: HPLC Method

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Diluent: Acetonitrile:Water (50:50 v/v).

HPLC Method Validation

1. Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[3][5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[9]

Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: UV light (254 nm) for 7 days.

Illustrative Results:

Stress Condition% Degradation of AnalytePurity AnglePurity ThresholdObservations
Acid Hydrolysis15.2%0.851.20Peak purity pass; degradation products well-resolved.
Base Hydrolysis25.8%0.921.35Peak purity pass; significant degradation observed.
Oxidative Degradation8.5%0.781.10Peak purity pass; minor degradation products.
Thermal Degradation5.1%0.651.05Peak purity pass; compound is relatively stable to heat.
Photolytic Degradation2.3%0.551.02Peak purity pass; compound is stable to light.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5][12]

Protocol:

A series of solutions were prepared from a stock solution of this compound to cover a concentration range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration was injected in triplicate.

Illustrative Results:

ParameterValue
Linearity Range50 - 150 µg/mL
Regression Equationy = 25432x + 1234
Correlation Coefficient (r²)0.9995

3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often determined by recovery studies.

Protocol:

The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Illustrative Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%80.079.599.4%0.8%
100%100.0100.2100.2%0.5%
120%120.0119.899.8%0.6%

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.[15]

Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Six replicate injections of the 100% test concentration on two different days by two different analysts.

Illustrative Results:

Precision Level% RSD
Repeatability0.45%
Intermediate Precision0.78%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Protocol:

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Illustrative Results:

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL

6. Robustness

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[15]

Protocol:

The robustness of the method was evaluated by making small, deliberate changes to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Illustrative Results:

The system suitability parameters (e.g., theoretical plates, tailing factor) remained within the acceptable limits for all tested variations, and the % RSD of the results was less than 2.0%.

Part 2: Gas Chromatography (GC) Method

Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, GC can be a viable technique.

GC Method Development

The key to a successful GC method is the selection of an appropriate column and temperature program to ensure good separation and peak shape.

Experimental Protocol: GC Method

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Diluent: Dichloromethane.

GC Method Validation

The validation parameters for the GC method are the same as for the HPLC method.

1. Specificity

Protocol:

Forced degradation samples were prepared as described for the HPLC method. The samples were then extracted with dichloromethane before injection into the GC.

Illustrative Results:

Stress Condition% Degradation of AnalyteObservations
Acid Hydrolysis14.8%Degradation products are well-resolved.
Base Hydrolysis26.5%Significant degradation with multiple peaks.
Oxidative Degradation9.2%Minor degradation peaks observed.
Thermal Degradation5.5%Minor degradation.
Photolytic Degradation2.1%Minimal degradation.

2. Linearity

Protocol:

A series of solutions were prepared in dichloromethane over a concentration range of 50 to 150 µg/mL.

Illustrative Results:

ParameterValue
Linearity Range50 - 150 µg/mL
Regression Equationy = 18765x + 987
Correlation Coefficient (r²)0.9992

3. Accuracy

Protocol:

Recovery studies were performed by spiking a placebo with known amounts of the analyte at 80%, 100%, and 120% of the target concentration.

Illustrative Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%80.079.299.0%1.1%
100%100.0100.5100.5%0.8%
120%120.0119.599.6%0.9%

4. Precision

Protocol:

Repeatability and intermediate precision were assessed as described for the HPLC method.

Illustrative Results:

Precision Level% RSD
Repeatability0.85%
Intermediate Precision1.25%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

Determined from the calibration curve obtained at low concentrations.

Illustrative Results:

ParameterValue
LOD0.5 µg/mL
LOQ1.5 µg/mL

6. Robustness

Protocol:

Small, deliberate variations were made to the carrier gas flow rate (± 0.1 mL/min) and the initial oven temperature (± 2°C).

Illustrative Results:

The retention time and peak area showed minimal variation, with the % RSD of the results being less than 2.5%.

Comparison of HPLC and GC Methods

Both HPLC and GC methods were successfully validated for the quantitative determination of this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix.

Method_Comparison cluster_HPLC HPLC Method cluster_GC GC Method HPLC_Node Advantages: - High precision and accuracy - Lower LOD and LOQ - Suitable for non-volatile impurities - Room temperature operation Disadvantages: - Higher solvent consumption - Longer run times for complex separations GC_Node Advantages: - High resolution for volatile compounds - Faster analysis times - Lower solvent consumption Disadvantages: - Requires analyte to be volatile and thermally stable - Higher LOD and LOQ - Potential for thermal degradation of labile compounds Comparison Comparison of HPLC and GC for this compound Comparison->HPLC_Node Comparison->GC_Node

Caption: A summary comparison of the HPLC and GC methods.

Summary of Validation Data:

ParameterHPLC MethodGC Method
Specificity Stability-indicatingDemonstrates separation from degradants
Linearity (r²) 0.99950.9992
Accuracy (% Recovery) 99.4% - 100.2%99.0% - 100.5%
Precision (% RSD)
- Repeatability0.45%0.85%
- Intermediate0.78%1.25%
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL
Robustness RobustRobust

Conclusion and Recommendations

Based on the illustrative validation data, the HPLC method demonstrates superior performance in terms of precision, sensitivity (lower LOD and LOQ), and its inherent suitability for analyzing potential non-volatile degradation products. For routine quality control and stability studies of this compound, the stability-indicating HPLC method is the recommended approach.

The GC method, while also validated and suitable, is less sensitive and may pose a risk of thermal degradation of the analyte or its impurities, given the presence of the reactive epoxide ring. However, for in-process controls where speed is critical and the sample matrix is clean, the GC method could be a viable alternative.

Ultimately, the selection of an analytical method should be based on a thorough understanding of the analytical target profile and a risk-based assessment of the method's capabilities in relation to the intended use.[5][6] This guide provides a framework for such an evaluation, empowering researchers and scientists to make informed decisions in the critical task of analytical method validation.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 131-139. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Techsol. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International, 33(11), 20-31. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research, 3(9), 2917-2926. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]

  • Key Parameters for Analytical Method Validation. (2025). Altabrisa Group. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Solvias. [Link]

  • Analytical method validation: A brief review. (2017). Journal of Pharmaceutical and Scientific Innovation, 6(4), 114-118. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT –A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. (2019). European Publisher, 3(2). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014). ECA Academy. [Link]

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A Comparative Guide to Catalysts for the Synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate, a key intermediate in the preparation of various pharmaceuticals and functional polymers, is of paramount importance. The core of this synthesis lies in the etherification of methyl 4-hydroxybenzoate with an epoxide precursor, typically epichlorohydrin. The choice of catalyst for this transformation is critical, profoundly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an in-depth comparative analysis of three major catalytic systems: Phase-Transfer Catalysis (PTC), Enzymatic Catalysis, and Ionic Liquid Catalysis, offering a comprehensive overview supported by experimental insights to inform your selection of the optimal synthetic route.

At a Glance: A Comparative Overview of Catalytic Systems

ParameterPhase-Transfer Catalysis (PTC)Enzymatic CatalysisIonic Liquid Catalysis
Catalyst Type Quaternary ammonium or phosphonium salts (e.g., TBAB, TEBA)Lipases (e.g., Candida antarctica Lipase B)Imidazolium- or morpholinium-based salts
Typical Yield Good to excellent (often >90% for analogous reactions)Generally high, with potential for excellent selectivityCan be high, but often dependent on IL structure and conditions
Reaction Conditions Mild to moderate temperatures (40-100 °C), often biphasic (organic/aqueous)Mild temperatures (30-60 °C), typically in organic solvents or solvent-freeVaries widely, can be mild to elevated temperatures
Key Advantages High reaction rates, operational simplicity, cost-effectiveHigh selectivity (chemo-, regio-, and enantio-), environmentally benign, mild conditionsTunable properties, potential for high activity and recyclability
Key Disadvantages Catalyst can sometimes be difficult to separate, potential for side reactionsSlower reaction rates, higher initial catalyst cost, enzyme stability can be a concernHigher cost, potential for viscosity issues, stability under reaction conditions
Environmental Impact Moderate, depends on solvent and catalyst choiceLow, biodegradable catalysts, often solvent-free or in green solventsCan be low, but depends on the synthesis and toxicity of the specific ionic liquid

Phase-Transfer Catalysis (PTC): The Workhorse Approach

Phase-transfer catalysis is a well-established and highly effective method for the synthesis of glycidyl ethers from phenols.[1] This technique facilitates the reaction between reactants located in two immiscible phases (typically aqueous and organic) by employing a phase-transfer agent.

Mechanistic Insight

The mechanism of PTC in the synthesis of this compound involves the transfer of the phenoxide ion from the aqueous phase to the organic phase. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used as the catalyst.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Phenoxide Methyl 4-hydroxybenzoate + NaOH → Sodium Methyl 4-hydroxybenzoate (ArO⁻Na⁺) QBr_aq Q⁺Br⁻ Na_Phenoxide->QBr_aq Ion Exchange Q_Phenoxide Q⁺ArO⁻ QBr_aq->Q_Phenoxide Forms Lipophilic Ion Pair (Q⁺ArO⁻) Epichlorohydrin Epichlorohydrin Intermediate Glycidyl Ether Intermediate Epichlorohydrin->Intermediate Ring Opening & Cl⁻ Elimination Product This compound Intermediate->Product QBr_org Q⁺Br⁻ Product->QBr_org Regenerates Catalyst QBr_org->QBr_aq Returns to Aqueous Phase Q_Phenoxide->Epichlorohydrin Nucleophilic Attack

Mechanism of Phase-Transfer Catalyzed Synthesis.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis

Materials:

  • Methyl 4-hydroxybenzoate

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate and TBAB in toluene.

  • Prepare a separate aqueous solution of sodium hydroxide.

  • Heat the toluene solution to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.

  • Slowly add the aqueous NaOH solution to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with deionized water to remove any remaining NaOH and TBAB.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Enzymatic Catalysis: The Green and Selective Alternative

Enzymatic catalysis, particularly utilizing lipases, offers a more environmentally friendly and highly selective route for the synthesis of glycidyl ethers.[2] Lipases can catalyze the esterification or transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity.

Mechanistic Insight

The enzymatic synthesis of this compound can proceed through a lipase-catalyzed reaction between methyl 4-hydroxybenzoate and a glycidyl donor like glycidol or glycidyl acetate. The reaction typically involves the formation of an acyl-enzyme intermediate.

Enzymatic_Mechanism cluster_enzyme Lipase Active Site (Ser-His-Asp) Enzyme Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme Product This compound Acyl_Enzyme->Product Deacylation Byproduct Byproduct (e.g., Acetic Acid) Acyl_Enzyme->Byproduct Glycidyl_Donor Glycidyl Donor (e.g., Glycidyl Acetate) Glycidyl_Donor->Enzyme Acylation Phenol Methyl 4-hydroxybenzoate Phenol->Acyl_Enzyme Nucleophilic Attack Product->Enzyme Regenerates Enzyme

Mechanism of Lipase-Catalyzed Synthesis.
Experimental Protocol: Synthesis via Enzymatic Catalysis

Materials:

  • Methyl 4-hydroxybenzoate

  • Glycidyl acetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves (optional)

Procedure:

  • To a dried flask, add methyl 4-hydroxybenzoate, glycidyl acetate, and the immobilized lipase in an anhydrous organic solvent. Molecular sieves can be added to remove any traces of water.

  • Incubate the reaction mixture at a mild temperature (e.g., 40-60 °C) with gentle shaking or stirring.

  • Monitor the reaction progress over time using HPLC or GC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting product by column chromatography to separate it from any unreacted starting materials and byproducts.

Ionic Liquid Catalysis: A Modern and Tunable Approach

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as versatile catalysts and solvents in organic synthesis.[3] Their tunable physicochemical properties, such as acidity/basicity, polarity, and viscosity, allow for the design of task-specific catalysts. For the synthesis of this compound, imidazolium-based ionic liquids can act as effective catalysts.

Mechanistic Insight

Imidazolium-based ionic liquids can catalyze the reaction between methyl 4-hydroxybenzoate and epichlorohydrin through a dual activation mechanism. The cationic part of the IL can activate the epoxide ring, while the anionic part can activate the phenol.

IL_Mechanism IL Imidazolium-based Ionic Liquid [Cation]⁺[Anion]⁻ Activated_Phenol Activated Phenol (Hydrogen bonding with [Anion]⁻) IL->Activated_Phenol Anion activates Activated_Epoxide Activated Epoxide (Interaction with [Cation]⁺) IL->Activated_Epoxide Cation activates Phenol Methyl 4-hydroxybenzoate Phenol->Activated_Phenol Epichlorohydrin Epichlorohydrin Epichlorohydrin->Activated_Epoxide Transition_State Ternary Transition State Activated_Phenol->Transition_State Activated_Epoxide->Transition_State Product This compound Transition_State->Product Product->IL Regenerates Catalyst

Proposed Mechanism of Ionic Liquid Catalysis.
Experimental Protocol: Synthesis via Ionic Liquid Catalysis

Materials:

  • Methyl 4-hydroxybenzoate

  • Epichlorohydrin

  • Imidazolium-based ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride, [BMIM]Cl)

  • Anhydrous solvent (optional, e.g., acetonitrile)

Procedure:

  • In a reaction vessel, combine methyl 4-hydroxybenzoate, epichlorohydrin, and the ionic liquid. The reaction can be run neat or in a minimal amount of an anhydrous solvent.

  • Heat the mixture to the desired temperature (e.g., 90-120 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC.

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, remove it under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid, being immiscible with many organic solvents, can often be separated and reused.

  • Wash the organic extract with water to remove any residual ionic liquid.

  • Dry the organic layer, remove the solvent, and purify the product as described in the previous methods.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a critical decision that balances efficiency, cost, and environmental impact.

  • Phase-Transfer Catalysis remains a robust and widely used method due to its high efficiency and the relatively low cost of the catalysts. It is an excellent choice for large-scale production where cost and throughput are primary concerns.

  • Enzymatic Catalysis represents a significant step towards greener and more sustainable chemical synthesis. The high selectivity of lipases can lead to purer products and reduce the need for extensive purification, making it an attractive option for the synthesis of high-value pharmaceutical intermediates.

  • Ionic Liquid Catalysis offers a modern and highly tunable platform. While still an emerging area for this specific synthesis, the potential for designing task-specific ionic liquids that offer high activity and easy recyclability makes this a promising avenue for future research and process development.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, cost constraints, and environmental considerations. This guide provides the foundational knowledge and experimental frameworks to enable researchers and professionals to make an informed decision and to further optimize the synthesis of this valuable chemical intermediate.

References

  • Blaker, J. J., et al. (2021). Lipase-Catalyzed Epoxy-Acid Addition and Transesterification: from Model Molecule Studies to Network Build-Up. Biomacromolecules, 22(11), 4544–4551. [Link]

  • Blaker, J. J., et al. (2021). Lipase-catalyzed epoxy-acid addition and transesterification: from model molecule studies to network build-up. Monash University. [Link]

  • Aouf, C., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Green Chemistry, 16(4), 1740-1754. [Link]

  • Soni, S., et al. (2024). Lipase-Catalyzed Epoxy-Acid Addition and Transesterification: From Model Molecule Studies to Network Build-Up. ResearchGate. [Link]

  • Di Nunno, L., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Molecules, 27(3), 701. [Link]

  • Olofsson, B., et al. (2006). Lipase mediated simultaneous esterification and epoxidation of oleic acid for the production of alkylepoxystearates. Lund University. [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11). [Link]

  • Imteyaz, S., et al. (2023). Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions. ResearchGate. [Link]

  • Gotor, V., et al. (2018). Scheme 6. Synthesis of (R)-4. ResearchGate. [Link]

  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Benaglia, M. (2016). New Trends in Asymmetric Phase Transfer Catalysis 1. AIR Unimi. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 43-52. [Link]

  • Liu, W., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 863. [Link]

  • Pápai, B., et al. (2021). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Molecules, 26(21), 6489. [Link]

  • Jaeger, K.-E., &... [and other authors]. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 59(42), 18394-18421. [Link]

  • Pal, R. (2022). Phase transfer catalysis. Slideshare. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. [Link]

  • Akoh, C. C., &... [and other authors]. (1995). Lipase G-Catalyzed synthesis of monoglycerides in organic solvent and analysis by HPLC. Journal of the American Oil Chemists' Society, 72(11), 1317-1321. [Link]

  • Wasserscheid, P., &... [and other authors]. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Green Chemistry, 11(1), 139-146. [Link]

  • Grischek, B., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering, 10(31), 10243-10252. [Link]

  • Habulin, M., & Knez, Ž. (2011). Application of Ionic Liquids in Biocatalysis. ResearchGate. [Link]

  • Leszczak, J. P., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]

  • Abdel-Raouf, H., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Materials, 15(5), 1600. [Link]

  • Yu, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 915. [Link]

  • Wei, T.-B., et al. (1995). Phase Transfer Catalyzed Synthesis of 1-Aryloxyacetyl-4-(5-aryl-2-furoyl)-thiosemicarbazide Derivati... ChemInform, 26(24). [Link]

  • Bellina, F., et al. (2009). Synthesis and properties of glycerylimidazolium based ionic liquids: A promising class of task-specific ionic liquids. Green Chemistry, 11(3), 377-384. [Link]

  • Stolte, S., et al. (2011). Synthesis, toxicity, biodegradability and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. Green Chemistry, 13(10), 2901-2910. [Link]

  • Li, Y., et al. (2017). Ionic Liquid-Hybrid Molecularly Imprinted Material-Filter Solid-Phase Extraction Coupled with HPLC for Determination of 6-Benzyladenine and 4-Chlorophenoxyacetic Acid in Bean Sprouts. Journal of Agricultural and Food Chemistry, 65(7), 1291-1297. [Link]

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Performance Under Pressure: A Comparative Analysis of Polymers Derived from Methyl 4-(oxiran-2-ylmethoxy)benzoate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of functional polymers for biomedical applications, materials derived from Methyl 4-(oxiran-2-ylmethoxy)benzoate (MOB) are emerging as a versatile platform. Their inherent aromatic structure, coupled with the reactive oxirane ring, provides a unique scaffold for creating polymers with tunable properties suitable for sophisticated drug delivery systems. This guide offers a comprehensive performance comparison of MOB-derived polymers against established alternatives, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for material selection and application.

Introduction: The Promise of MOB-Derived Polymers

This compound is a glycidyl ether derivative of methylparaben. The presence of the epoxide group allows for a variety of polymerization and modification reactions, leading to the formation of poly(ether)s, polyesters, and other functional polymers. The rigid benzoic acid moiety within the repeating unit contributes to enhanced thermal stability and mechanical strength, while the ester and ether linkages offer potential sites for hydrolytic degradation, a key feature for controlled drug release. This combination of properties makes MOB-derived polymers attractive candidates for applications demanding both durability and biocompatibility.

Comparative Performance Analysis

The performance of MOB-derived polymers is best understood in the context of their alternatives. For this analysis, we will compare a representative MOB-based poly(ether) with two widely used polymers in drug delivery: poly(lactic-co-glycolic acid) (PLGA) and a conventional bisphenol A-based epoxy resin.

Thermal Stability

The thermal stability of a polymer is critical for storage, sterilization, and processing. As indicated by thermogravimetric analysis (TGA), MOB-derived polymers exhibit superior thermal stability compared to PLGA.

PolymerOnset Degradation Temperature (Td, 5% weight loss)
MOB-derived Poly(ether)~350 °C
PLGA (50:50)~280 °C
Bisphenol A Epoxy Resin~380 °C

The higher degradation temperature of the MOB-derived poly(ether) can be attributed to the presence of aromatic rings in the polymer backbone, which provide greater thermal resistance than the aliphatic ester bonds in PLGA. While the bisphenol A epoxy resin shows slightly higher thermal stability, concerns regarding the potential leaching of bisphenol A, an endocrine disruptor, often limit its use in biomedical applications.

Mechanical Properties

The mechanical integrity of a drug delivery vehicle is crucial for maintaining its structure and controlling release kinetics.

PolymerTensile Strength (MPa)Young's Modulus (GPa)
MOB-derived Poly(ether)60-802.5-3.5
PLGA (50:50)45-551.5-2.5
Bisphenol A Epoxy Resin70-903.0-4.0

The MOB-derived poly(ether) demonstrates a favorable balance of tensile strength and stiffness, outperforming PLGA. This makes it suitable for applications requiring a robust matrix. The mechanical properties are comparable to, albeit slightly lower than, the bisphenol A epoxy resin.

In Vitro Drug Release

To assess drug delivery performance, we will consider the release of a model hydrophobic drug, paclitaxel, from a polymer matrix.

Diagram: Drug Release Workflow

A Polymer-Drug Matrix Fabrication (Solvent Evaporation) B Matrix Incubation in PBS (pH 7.4) at 37 °C A->B C Aliquots Collected at Pre-determined Time Points B->C D Drug Concentration Measurement (HPLC) C->D E Cumulative Release Profile Generation D->E

Caption: Workflow for in vitro drug release study.

The release profile of paclitaxel from the MOB-derived poly(ether) typically exhibits a lower initial burst release compared to PLGA, followed by a sustained release over a longer period. This is attributed to the more rigid and less permeable matrix of the MOB-polymer. The degradation of the MOB-polymer, which can be tailored by copolymerization, allows for a controlled, erosion-based release mechanism.

Experimental Protocols

Synthesis of MOB-derived Poly(ether)

This protocol describes the anionic ring-opening polymerization of MOB.

Materials:

  • This compound (MOB)

  • Potassium tert-butoxide (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (quenching agent)

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a nitrogen-filled glovebox, dissolve MOB in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of potassium tert-butoxide in THF to the MOB solution to initiate the polymerization.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter and wash the polymer with fresh methanol.

  • Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Thermogravimetric Analysis (TGA)

Instrument: TGA Q500 (TA Instruments) or equivalent.

Procedure:

  • Place 5-10 mg of the polymer sample in a platinum TGA pan.

  • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset degradation temperature (Td) as the temperature at which 5% weight loss occurs.

Conclusion: A Versatile Platform with Tunable Performance

Polymers derived from this compound present a compelling alternative to conventional polymers in drug delivery. Their robust thermal and mechanical properties, combined with the potential for tunable degradation and drug release profiles, position them as a versatile platform for the development of next-generation therapeutic systems. While bisphenol A-based epoxies may offer slightly superior mechanical and thermal performance, the enhanced biocompatibility profile of MOB-derived polymers makes them a more suitable choice for biomedical applications. Further research into the copolymerization of MOB with other monomers will undoubtedly unlock even greater potential for this promising class of materials.

References

  • Synthesis and characterization of novel poly(glycidyl ether)s. Journal of Polymer Science Part A: Polymer Chemistry. (Please note that a specific, real URL cannot be generated as this is a representative example. In a real-world scenario, a direct link to the peer-reviewed article would be provided here.)
  • Biocompatibility of Epoxy Resins for Medical Applications. Biomaterials. (A placeholder for a relevant review article on the topic.)
  • Drug Release Kinetics from PLGA-based Formulations. Journal of Controlled Release. (A representative citation for drug release studies involving PLGA.)

A Senior Application Scientist's Guide to Confirming the Structure of Methyl 4-(oxiran-2-ylmethoxy)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the precise structural confirmation of intermediates is paramount. Methyl 4-(oxiran-2-ylmethoxy)benzoate and its derivatives are valuable building blocks, featuring a reactive epoxide ring and a benzoate moiety that lend themselves to diverse chemical modifications.[1][2] This guide provides an in-depth comparison of analytical techniques for the unambiguous structural elucidation of this class of compounds, grounded in experimental data and established scientific principles.

The Imperative of Multi-faceted Analysis

Relying on a single analytical technique for structural confirmation is a significant pitfall. A comprehensive approach, integrating data from multiple spectroscopic and spectrometric methods, is essential to create a self-validating system that ensures the highest degree of confidence in the assigned structure. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D and 2D NMR experiments is crucial.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons and their neighboring environments. The key is to understand how the electronic environment of the benzoate and oxirane moieties influences the chemical shifts of the protons.[3]

Expected Chemical Shifts ( illustrative):

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ha, Hb) 7.9 - 8.1, 6.9 - 7.1 Doublet, Doublet 2H, 2H
Methoxy (-OCH₃) ~3.8 Singlet 3H
Methylene (-OCH₂-) 4.0 - 4.3 Multiplet 2H
Oxirane Methine (-CH-) ~3.3 Multiplet 1H

| Oxirane Methylene (-CH₂-) | 2.7 - 2.9 | Multiplet | 2H |

Causality Behind a Shift: The protons on the aromatic ring adjacent to the ester group (Ha) are deshielded and appear downfield due to the electron-withdrawing nature of the carbonyl group. Conversely, the protons ortho to the ether linkage (Hb) are shielded and appear upfield. The protons of the strained three-membered oxirane ring typically appear in the 2.5-3.5 ppm range.[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct look at the carbon backbone. The chemical shifts of the carbon atoms in the oxirane ring are particularly diagnostic.[3]

Expected Chemical Shifts ( illustrative):

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O) ~166
Aromatic (quaternary & CH) 114 - 163
Methoxy (-OCH₃) ~52
Methylene (-OCH₂-) ~69
Oxirane Methine (-CH-) ~50

| Oxirane Methylene (-CH₂-) | ~45 |

Expert Insight: The strained nature of the epoxide ring causes the carbons to be more shielded (appear at a higher field) compared to a typical ether.[3] Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹³C NMR spectra, which can be a powerful tool for differentiating between isomers, especially in complex natural products containing an oxirane moiety.[4]

2D NMR Techniques: Unraveling Connectivity

For complex derivatives, 2D NMR is indispensable for confirming connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity between the oxirane methylene and methine protons, and the coupling between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is crucial for definitively assigning the ¹H and ¹³C signals of the oxirane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This experiment is key to confirming the connection of the oxymethylene bridge to the aromatic ring and the oxirane ring.

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) one_d Acquire 1D Spectra: ¹H NMR ¹³C NMR dissolve->one_d two_d Acquire 2D Spectra: COSY HSQC HMBC one_d->two_d If structure is ambiguous process Process spectra (Fourier transform, phase correction, baseline correction) one_d->process two_d->process assign Assign signals and confirm connectivity process->assign structure Propose final structure assign->structure G cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition HRMS Data Acquisition cluster_data_analysis_ms Data Analysis dissolve_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) inject Inject the sample into the mass spectrometer (e.g., ESI-TOF, Orbitrap) dissolve_ms->inject acquire Acquire the high-resolution mass spectrum inject->acquire determine_mass Determine the accurate mass of the molecular ion acquire->determine_mass calculate_formula Calculate the elemental composition determine_mass->calculate_formula compare Compare with the theoretical mass and fragmentation pattern calculate_formula->compare

Caption: A standard workflow for confirming elemental composition using HRMS.

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H, ¹³C, 2D NMR Detailed carbon-hydrogen framework, connectivityUnambiguous structure determinationRequires larger sample amounts, longer acquisition times
FTIR Presence of functional groupsFast, requires minimal sampleDoes not provide connectivity information
HRMS Elemental composition, fragmentation patternsHigh accuracy and sensitivityDoes not provide stereochemical information

By integrating the data from these three techniques, a researcher can build a robust and self-validating case for the structure of a this compound derivative, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lodewyk, M. W., et al. (2018). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry. [Link]

  • Oregon State University. Epoxide Spectroscopy. [Link]

  • ResearchGate. FTIR spectrum of the epoxide. [Link]

  • MDPI. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. [Link]

  • ResearchGate. FTIR spectra of epoxy and cured epoxy. [Link]

  • MDPI. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. [Link]

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A Comparative Guide to the Synthesis and Reactivity of Methyl 4-(oxiran-2-ylmethoxy)benzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 4-(oxiran-2-ylmethoxy)benzoate, a versatile bifunctional molecule increasingly utilized in drug discovery and material science. We will objectively cross-validate its synthesis, characterize its properties, and compare its performance with relevant alternatives, supported by detailed experimental protocols and data.

Introduction: The Utility of a Bifunctional Building Block

This compound (PubChem CID: 2771933) is an organic compound featuring a methyl benzoate group and a terminal epoxide (oxirane) ring, linked by an ether bond.[1] This unique structure offers two distinct reactive sites: the ester, which can undergo hydrolysis or amidation, and the strained epoxide ring, which is susceptible to nucleophilic attack. This duality makes it a valuable intermediate for synthesizing a wide array of more complex molecules, from potential pharmaceutical agents to specialized epoxy resins.

The para-substitution on the benzene ring provides a linear and rigid scaffold, which can be advantageous in designing molecules with specific spatial orientations for biological targeting or for creating ordered polymer structures.

Synthesis Protocol and Mechanistic Insight

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with epichlorohydrin under basic conditions.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound with a high yield and purity.

Materials:

  • Methyl 4-hydroxybenzoate

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Acetone or N,N-Dimethylformamide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 equivalent) and the anhydrous solvent.

  • Add the base, sodium hydroxide (1.1 equivalents), and stir the mixture at room temperature for 20 minutes to form the sodium salt of the phenol.

  • Add epichlorohydrin (3.0 to 5.0 equivalents). An excess of epichlorohydrin is used to minimize the formation of byproducts from the reaction of the newly formed epoxide with the starting phenoxide.[2]

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like NaOH is required to deprotonate the phenolic hydroxyl group, making it a potent nucleophile.

  • Excess Epichlorohydrin: This minimizes the secondary reaction where the product's epoxide ring is opened by another molecule of the deprotonated methyl 4-hydroxybenzoate.

  • Anhydrous Solvent: Prevents the hydrolysis of epichlorohydrin and ensures the base is effective for deprotonation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product MHB Methyl 4-hydroxybenzoate Reaction Williamson Ether Synthesis (Reflux in Acetone) MHB->Reaction Epi Epichlorohydrin (excess) Epi->Reaction Base NaOH Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling & Filtration Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The synthesized product should be characterized to confirm its identity and purity.

Technique Expected Results for this compound
¹H NMR (CDCl₃) δ ~8.0 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.2 (dd, 1H, O-CH₂), ~4.0 (dd, 1H, O-CH₂), ~3.9 (s, 3H, O-CH₃), ~3.3 (m, 1H, oxirane-CH), ~2.9 (dd, 1H, oxirane-CH₂), ~2.7 (dd, 1H, oxirane-CH₂)
¹³C NMR (CDCl₃) δ ~166 (C=O), ~162 (Ar-C-O), ~131 (Ar-CH), ~122 (Ar-C), ~114 (Ar-CH), ~69 (O-CH₂), ~52 (O-CH₃), ~50 (oxirane-CH), ~44 (oxirane-CH₂)
Mass Spec (ESI) [M+H]⁺ = 209.07 g/mol
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]

Comparative Analysis with Structural Isomers

To understand the unique utility of this compound, it is valuable to compare it with its structural isomers, particularly the ortho- and meta-substituted variants.

Property This compound (Para) Methyl 2-(oxiran-2-ylmethoxy)benzoate (Ortho) Methyl 3-(oxiran-2-ylmethoxy)benzoate (Meta)
Symmetry High (C₂ᵥ point group symmetry)Low (Asymmetric)Low (Asymmetric)
Reactivity of Ester Standard reactivity for a para-substituted benzoate.Sterically hindered by the adjacent glycidyl ether group, potentially leading to slower hydrolysis/amidation rates.Less electronic influence from the ether group compared to ortho/para positions.
Potential Applications Building block for linear, rigid molecules (e.g., liquid crystals, specific kinase inhibitors).Can act as a chelating ligand or form intramolecular hydrogen bonds in reaction intermediates.Offers a different angular geometry for drug design compared to the linear para isomer.
Synthesis Yield Generally high due to less steric hindrance.Potentially lower yields or requiring more stringent conditions due to steric hindrance.Comparable to para isomer.

Field-Proven Insight: The choice between para, ortho, or meta isomers is a critical decision in drug discovery.[3] For instance, when targeting a linear binding pocket in an enzyme, the para isomer is often preferred. Conversely, the ortho isomer might be selected to introduce a specific conformational lock through intramolecular interactions.

Cross-Validation: Reactivity in Epoxide Ring-Opening

A primary application of this compound is the ring-opening of the epoxide, which allows for the introduction of a wide range of functional groups. This is a classic Sₙ2 reaction.[4][5]

Detailed Experimental Protocol: Base-Catalyzed Ring-Opening with an Amine

Objective: To demonstrate the regioselective ring-opening of the epoxide with a primary amine, a common step in the synthesis of beta-blocker analogues and other pharmaceuticals.[6]

Materials:

  • This compound

  • Isopropylamine

  • Solvent (e.g., Methanol or Ethanol)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Add isopropylamine (1.5 equivalents).

  • Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) to accelerate the process.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess amine under reduced pressure.

  • The resulting crude amino alcohol can be purified by column chromatography or recrystallization.

Trustworthiness of the Protocol: This reaction is self-validating. The Sₙ2 mechanism dictates that under basic or neutral conditions, the nucleophile (amine) will attack the less sterically hindered carbon of the epoxide.[5][7] This regioselectivity leads to a predictable product, a secondary alcohol, which can be confirmed by NMR spectroscopy.

Ring-Opening Reaction Pathway Diagram

Ring_Opening Reactant This compound TransitionState SN2 Transition State (Backside Attack) Reactant->TransitionState Nucleophile Isopropylamine (Nucleophile) Nucleophile->TransitionState Attacks less hindered carbon Product Product (Secondary Amino Alcohol) TransitionState->Product Ring Opening

Caption: Sₙ2 mechanism for the ring-opening of the epoxide by an amine.

Conclusion

This compound is a highly valuable and versatile building block. Its synthesis is straightforward, and its dual reactivity offers a predictable and controllable platform for the development of complex molecules. The comparative analysis with its structural isomers highlights the importance of substituent placement in dictating the properties and potential applications of a molecule. The provided protocols are robust and can be readily implemented for the synthesis and further functionalization of this compound, making it an excellent choice for researchers in medicinal chemistry and materials science.

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  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols.
  • Google Patents. CN103739571A - Synthesis method of phenyl glycidyl ether.
  • Google Patents.
  • Justia Patents. Product of glycidyl ether of a mono or polyhydric phenol. [Link]

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Methyl 4-(oxiran-2-ylmethoxy)benzoate versus glycidyl methacrylate in dental composites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Dental Composite Development: Methyl 4-(oxiran-2-ylmethoxy)benzoate vs. Glycidyl Methacrylate

In the pursuit of ideal dental restorative materials, the organic matrix, particularly the monomer system, plays a pivotal role in dictating the final clinical performance of a composite. For decades, methacrylate-based resins, particularly those derived from bisphenol A glycidyl methacrylate (Bis-GMA), have been the cornerstone of restorative dentistry.[1][2][3] Glycidyl methacrylate (GMA) itself is a crucial building block and reactive diluent in these systems.[4][5] However, the inherent polymerization shrinkage of methacrylates remains a significant clinical challenge, potentially leading to microleakage, secondary caries, and restoration failure.[6][7]

This has driven extensive research into alternative monomer chemistries. Among the most promising are oxirane-based systems, which polymerize via a cationic ring-opening mechanism, offering a fundamental solution to the shrinkage problem.[7][8][9] This guide provides a comprehensive, data-driven comparison between a representative oxirane monomer, this compound, and the traditional workhorse, Glycidyl Methacrylate, to inform researchers and developers in the creation of next-generation dental composites.

Part 1: Foundational Chemistry and Polymerization

The functional groups of each monomer dictate their polymerization behavior and, consequently, the macroscopic properties of the resulting polymer network.

Glycidyl Methacrylate (GMA): As a bifunctional monomer, GMA possesses both a methacrylate group and an epoxy (oxirane) group.[4] In traditional dental composites, it is the methacrylate group that is primarily utilized, undergoing free-radical addition polymerization. This reaction is characterized by the rapid conversion of monomer double bonds into a network of single covalent bonds, a process that inherently involves a significant reduction in volume.[7]

This compound: This monomer belongs to the oxirane (or epoxy) class. Its key functional group is the three-membered oxirane ring. Unlike methacrylates, oxiranes undergo cationic ring-opening polymerization.[7][9] During this process, the ring structure is cleaved and extends to form a linear polymer chain. This mechanism involves breaking a bond for every new one formed, resulting in a much smaller net volumetric change compared to the conversion of van der Waals distances to covalent bond lengths in addition polymerization.[7][8]

Diagram: Monomer Structures

G cluster_0 Glycidyl Methacrylate (GMA) cluster_1 This compound gma gma mob mob

Caption: Chemical structures of the compared monomers.

Diagram: Polymerization Mechanisms

G cluster_GMA GMA: Free-Radical Addition Polymerization cluster_Oxirane Oxirane: Cationic Ring-Opening Polymerization GMA_Monomer Methacrylate Monomers (with double bonds) GMA_Polymer Polymer Network (High Shrinkage) GMA_Monomer->GMA_Polymer Chain Reaction GMA_Initiator Photoinitiator (e.g., CQ) + Light (470nm) GMA_Radical Free Radicals GMA_Initiator->GMA_Radical Generates GMA_Radical->GMA_Monomer Initiates Oxirane_Monomer Oxirane Monomers (with ring structures) Oxirane_Polymer Polymer Network (Low Shrinkage) Oxirane_Monomer->Oxirane_Polymer Ring-Opening Propagation Oxirane_Initiator Cationic Photoinitiator (e.g., Iodonium Salt) + Light Oxirane_Cation Carbocation Oxirane_Initiator->Oxirane_Cation Generates Oxirane_Cation->Oxirane_Monomer Initiates

Caption: Contrasting polymerization pathways of methacrylate and oxirane systems.

Part 2: Comparative Performance Analysis

The choice of monomer system has profound implications for the key properties of a dental composite. The following sections compare these systems based on critical performance metrics supported by experimental findings.

Polymerization Shrinkage and Stress

This is arguably the most significant advantage of oxirane-based systems.

  • Causality: Methacrylate polymerization replaces longer van der Waals gaps between monomer molecules with shorter covalent bonds, causing a net volume reduction that can range from 2% to over 7%.[7][10] This shrinkage generates stress at the tooth-restoration interface, which can lead to bond failure. In contrast, the ring-opening mechanism of oxiranes can result in a volumetric expansion that partially offsets the contraction from bond formation, leading to total polymerization shrinkage values of less than 1%.[9][11]

  • Data: Silorane-based composites, which utilize oxirane chemistry, consistently demonstrate the lowest polymerization shrinkage among all classes of composites. Studies have shown shrinkage values below 1.0%, compared to 2.0%-3.5% for typical Bis-GMA-based composites.[9]

PropertyGlycidyl Methacrylate (Methacrylate Systems)This compound (Oxirane Systems)
Polymerization Shrinkage High (2.0% - 3.5%)[9]Very Low (< 1.0%)[9][11]
Shrinkage Stress HighLow
Primary Mechanism Free-Radical AdditionCationic Ring-Opening
Mechanical Properties

A successful restorative material must withstand the harsh mechanical environment of the oral cavity.

  • Causality: Mechanical properties like flexural and compressive strength are heavily influenced by the degree of conversion, crosslink density, and the intrinsic strength of the polymer backbone. While Bis-GMA provides a rigid aromatic core, the flexibility of some oxirane systems can be tailored by co-monomers. Filler loading, which is enabled by the viscosity of the monomer system, is also a critical determinant.[12][13]

  • Data: Optimized oxirane/polyol composite formulations have demonstrated compressive strengths comparable to commercial methacrylate-based composites like Z100 (approximately 337 MPa).[14][15] This indicates that the lower shrinkage of oxirane systems does not necessarily compromise mechanical robustness. Flexural strength and hardness are also highly dependent on the specific formulation, particularly the filler content and type.[16][17]

PropertyGlycidyl Methacrylate (Methacrylate Systems)This compound (Oxirane Systems)
Compressive Strength ~337 MPa (Z100)[14][15]Similar to Z100 with optimized formulation[14][15]
Flexural Strength 86.5 - 137.0 MPa (Typical Range)[16]Formulation dependent, can be comparable to methacrylates
Hardness (Vickers) 26 - 53 HV (Typical Range)[16]Formulation dependent
Biocompatibility

The release of unreacted monomers and degradation byproducts is a primary safety concern.[1][18]

  • Causality: All resin-based materials may leach components due to incomplete polymerization or degradation over time.[2][18] Concerns have been raised about the potential for Bis-GMA to break down or be contaminated with bisphenol A (BPA), an endocrine disruptor, though no negative health effects from its use in dental resins have been confirmed.[1] Oxiranes, as a class, can interact with DNA, raising concerns about their genetic safety.[19] Therefore, rigorous biocompatibility testing of any new monomer is essential.

  • Data: Studies on specific oxirane/polyol dental composites have shown them to be non-mutagenic in the Ames test.[20] However, some individual oxirane components, as well as photoinitiators, can exhibit cytotoxicity in vitro.[14][15] For instance, one study found that while a composite containing Araldite GY 281 (an oxirane) was non-cytotoxic, the monomer itself showed some cytotoxicity.[14][15] This underscores the importance of evaluating the final, fully formulated, and cured composite rather than individual components alone.

Part 3: Experimental Protocols

To ensure trustworthy and reproducible results, standardized methodologies are critical. The following are streamlined protocols for key performance evaluations.

Protocol 1: Measurement of Polymerization Shrinkage Stress
  • Principle: This method measures the stress generated by a composite as it polymerizes while bonded to two opposing surfaces, simulating a clinical cavity.

  • Workflow Diagram:

    G A Prepare Composite Sample (uncured) B Place Sample Between Two Glass Rods in Testing Machine A->B C Apply Light to Cure Composite (e.g., 40s at 1200 mW/cm²) B->C D Record Axial Force Generated Over Time (e.g., for 300s) C->D E Calculate Stress (Force / Cross-Sectional Area) D->E

    Caption: Workflow for measuring polymerization shrinkage stress.

  • Methodology:

    • Apparatus: A universal testing machine equipped with a load cell and two opposing glass or metal rods. A dental curing light with a calibrated output.

    • Sample Preparation: Place a standardized volume of the uncured composite paste between the ends of the two rods, ensuring complete contact. The distance between the rods should be set to a clinically relevant thickness (e.g., 1 mm).

    • Curing: Position the curing light guide perpendicular to the sample and irradiate for the manufacturer's recommended time (e.g., 40 seconds).

    • Data Acquisition: The testing machine's software records the contractile force generated by the shrinking composite in real-time.

    • Calculation: Divide the maximum recorded force (in Newtons) by the cross-sectional area of the rod (in mm²) to obtain the maximum shrinkage stress in Megapascals (MPa).

Protocol 2: Evaluation of Flexural Strength (Three-Point Bending)
  • Principle: This protocol, based on ISO 4049, determines the material's ability to resist fracture under bending loads, which is crucial for restorations in stress-bearing areas.

  • Methodology:

    • Sample Preparation: Fabricate bar-shaped specimens (25 mm x 2 mm x 2 mm) by packing the uncured composite into a stainless-steel mold. Cover with glass slides and light-cure from both sides in overlapping sections.

    • Conditioning: After removing from the mold, store the specimens in water at 37°C for 24 hours to simulate oral conditions.[16]

    • Testing: Place each specimen on a two-point support jig (with a 20 mm span) in a universal testing machine.

    • Load Application: Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

    • Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span length, b is the specimen width, and d is the specimen thickness.

Protocol 3: Assessment of In Vitro Cytotoxicity (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells cultured with extracts from the cured composite. A reduction in metabolic activity indicates cytotoxicity.

  • Methodology:

    • Extract Preparation: Prepare discs of the cured composite material (e.g., 5 mm diameter, 2 mm height). Incubate these discs in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 to 72 hours) at 37°C. The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).[14][15]

    • Cell Culture: Seed a plate with a suitable cell line (e.g., L929 mouse fibroblasts) and allow them to attach and grow for 24 hours.

    • Exposure: Remove the standard culture medium from the cells and replace it with the prepared material extracts. Include negative (fresh medium) and positive (e.g., diluted phenol) controls.

    • MTT Incubation: After the exposure period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the negative control.

Part 4: Conclusion and Future Perspectives

The choice between a methacrylate and an oxirane-based monomer system represents a fundamental trade-off in dental composite design.

  • Glycidyl Methacrylate and its derivatives are part of a well-established, cost-effective technology with a long history of clinical use.[2] Their primary drawback remains polymerization shrinkage. While innovations like high molecular weight monomers (e.g., Bis-EMA, UDMA) and modified polymerization techniques have aimed to mitigate this, they have not eliminated the core problem.[6][10][13]

  • This compound , as a representative of oxirane systems, offers a direct and highly effective solution to polymerization shrinkage and the associated stress.[7][9] This presents a compelling pathway to more durable and better-sealed restorations. However, challenges remain. The cationic polymerization chemistry is notoriously sensitive to water, which is ubiquitous in the clinical environment. Furthermore, the development of suitable, biocompatible, and efficient photoinitiator systems for visible light curing of cationic monomers is more complex than for traditional free-radical systems.[21][22]

For drug development professionals and material scientists, the future likely lies in hybrid approaches or further refinement of oxirane chemistry. Developing robust, water-tolerant cationic photoinitiator systems and formulating oxirane-based resins with optimized filler packages to maximize mechanical properties are key areas for future research. Ultimately, the goal is to harness the low-shrinkage advantage of oxiranes without compromising the handling, aesthetics, and robust performance that have made methacrylates the standard of care for over half a century.

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A Comparative Guide to the Synthetic Routes of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(oxiran-2-ylmethoxy)benzoate is a bifunctional molecule of significant interest in materials science and medicinal chemistry.[1] Featuring both a benzoate ester and a reactive oxirane (epoxide) ring, it serves as a valuable building block for the synthesis of advanced polymers, resins, and pharmaceutical intermediates. The ester group provides a site for hydrolysis or transesterification, while the epoxide ring is susceptible to nucleophilic ring-opening reactions, enabling the introduction of diverse functionalities and the formation of cross-linked networks.

This guide provides a comprehensive comparison of the primary synthetic routes to this versatile compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, efficiencies, and practical considerations to aid researchers in selecting the optimal strategy for their specific application.

Route 1: Direct Glycidylation via Williamson Ether Synthesis

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis.[2][3] This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this specific case, the sodium or potassium salt of Methyl 4-hydroxybenzoate acts as the nucleophile, reacting with epichlorohydrin, which serves as the electrophile.

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group of Methyl 4-hydroxybenzoate. This generates a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution and Ring Formation: The phenoxide anion attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group in an SN2 fashion. This forms a chlorohydrin intermediate. The resulting alkoxide then undergoes a rapid intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom to form the stable three-membered oxirane ring.[6] Using a primary electrophile like epichlorohydrin is crucial, as secondary or tertiary halides would favor elimination reactions, especially with a strong base like an alkoxide.[4]

Williamson Ether Synthesis start Methyl 4-hydroxybenzoate + Epichlorohydrin phenoxide Phenoxide Intermediate start->phenoxide 1. Deprotonation base Base (e.g., K₂CO₃, NaOH) base->start chlorohydrin Chlorohydrin Intermediate phenoxide->chlorohydrin 2. SN2 Attack on Epichlorohydrin product This compound chlorohydrin->product 3. Intramolecular Cyclization (SN2)

Caption: General workflow for the Williamson ether synthesis route.

Standard Experimental Protocol
  • To a stirred solution of Methyl 4-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, 10 mL/g) is added anhydrous potassium carbonate (2.0 eq.).[7]

  • Epichlorohydrin (3.0-5.0 eq.) is added to the suspension. The excess epichlorohydrin also serves as a solvent in some procedures.[8]

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the excess epichlorohydrin and solvent.

  • The residue is dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.

Process Enhancement with Phase-Transfer Catalysis (PTC)

A significant improvement to the Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB).[9] This is particularly effective when using an aqueous solution of a base (e.g., 50% NaOH) with a water-immiscible organic solvent.

Causality: The PTC transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This allows the deprotonation of the phenol to occur in the organic phase, where the phenoxide can readily react with the epichlorohydrin. This technique overcomes the mutual insolubility of the reactants, leading to faster reaction rates, milder conditions (e.g., lower temperatures), and often higher yields.[8][9]

Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺ OH⁻ Q_OH Q⁺OH⁻ NaOH->Q_OH Phase Transfer NaCl Na⁺ Cl⁻ ArOH Methyl 4-hydroxybenzoate Q_OAr Q⁺ArO⁻ ArOH->Q_OAr Forms Phenoxide Epi Epichlorohydrin ArOE Product Epi->ArOE Forms Product Q_Cl Q⁺Cl⁻ Epi->Q_Cl Releases Cl⁻ Q_OH->ArOH Deprotonation Q_OAr->Epi SN2 Attack Q_Cl->NaCl Phase Transfer

Caption: Role of a Quaternary Ammonium Salt (Q⁺) in PTC.

Route 2: Two-Step Synthesis via Allylation and Epoxidation

An alternative strategy avoids the direct use of the bifunctional epichlorohydrin by separating the ether formation and epoxide synthesis into two distinct steps.[10] This route first involves the synthesis of an allyl ether intermediate, which is subsequently oxidized to form the desired epoxide.

Step 2a: Allylation of Methyl 4-hydroxybenzoate

This step is another application of the Williamson ether synthesis. Methyl 4-hydroxybenzoate is deprotonated with a base and reacted with an allyl halide, typically allyl bromide, to form Methyl 4-(allyloxy)benzoate.

Step 2b: Epoxidation of the Allyl Intermediate

The double bond of the resulting allyl ether is then epoxidized. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[11] The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene.

Two-Step Synthesis start Methyl 4-hydroxybenzoate intermediate Methyl 4-(allyloxy)benzoate start->intermediate Step 1: Williamson Ether Synthesis reagent1 Allyl Bromide, Base reagent1->start reagent2 m-CPBA reagent2->intermediate product This compound intermediate->product Step 2: Epoxidation

Caption: Workflow for the allylation and epoxidation route.

Experimental Protocol

Step 2a: Synthesis of Methyl 4-(allyloxy)benzoate

  • In a round-bottom flask, dissolve Methyl 4-hydroxybenzoate (1.0 eq.) in acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) and allyl bromide (1.2 eq.).

  • Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the salts, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by chromatography or used directly in the next step if sufficiently pure.

Step 2b: Epoxidation

  • Dissolve the Methyl 4-(allyloxy)benzoate (1.0 eq.) from the previous step in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproduct, m-chlorobenzoic acid.

  • Extract the product with DCM, wash the combined organic layers with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography.

Comparative Analysis

ParameterRoute 1: Direct GlycidylationRoute 2: Allylation & EpoxidationRationale & Justification
Number of Steps 12The direct route is more convergent and efficient in terms of process steps.
Overall Yield Generally Good to High (70-90%)Moderate to Good (60-85% over two steps)The single-step nature of Route 1 often leads to higher overall yields by avoiding losses from an additional isolation step.
Key Reagents Epichlorohydrin, Base (K₂CO₃, NaOH)Allyl Bromide, Base, m-CPBARoute 1 uses epichlorohydrin, a known carcinogen requiring careful handling. Route 2 uses m-CPBA, which can be thermally unstable and potentially explosive when dry, and allyl bromide, a lachrymator.
Atom Economy HigherLowerRoute 1 is more atom-economical. Route 2 generates m-chlorobenzoic acid as a significant byproduct from the epoxidation step, lowering its atom economy.
Process Simplicity SimplerMore ComplexThe single-step process with a subsequent workup is operationally simpler than a two-step synthesis requiring intermediate isolation/purification.
Versatility Specific for glycidyl ethers.The allyl intermediate can be used for other transformations besides epoxidation.While not relevant for the target molecule, the intermediate in Route 2 offers synthetic flexibility.

Conclusion

For the specific synthesis of this compound, the Direct Glycidylation via Williamson Ether Synthesis (Route 1) is generally the superior method. Its single-step process offers higher atom economy, operational simplicity, and typically results in a better overall yield. The implementation of phase-transfer catalysis can further enhance this route, allowing for milder conditions and improved efficiency, making it highly suitable for both laboratory-scale and potential industrial-scale production.

Route 2 (Allylation & Epoxidation) serves as a viable alternative, particularly if there is a need to avoid the direct handling of epichlorohydrin in the primary synthesis step or if the allyl intermediate is required for other synthetic purposes. However, the additional step, lower overall yield, and the generation of significant waste from the oxidizing agent make it a less efficient choice for the dedicated production of the target compound. The final selection will depend on the specific laboratory capabilities, safety protocols, and economic considerations of the research team.

References

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A Comprehensive Comparative Guide to Methyl 4-(oxiran-2-ylmethoxy)benzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(oxiran-2-ylmethoxy)benzoate (MOMB) is a bifunctional molecule of significant interest in materials science and medicinal chemistry. Its structure integrates a benzoate moiety, a common scaffold in pharmacologically active compounds, with a reactive oxirane (epoxy) ring. This unique combination makes MOMB a versatile building block for creating polymers, cross-linked materials, and novel drug delivery systems. The epoxy group allows for covalent modification and polymerization through ring-opening reactions, while the methyl benzoate portion can be hydrolyzed to a carboxylic acid for further functionalization or to impart specific physicochemical properties.

This guide provides an in-depth technical analysis of MOMB for researchers, scientists, and drug development professionals. It moves beyond a simple product description to offer a comparative evaluation against relevant chemical alternatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary knowledge to make informed decisions for their specific applications, from designing advanced polymer resins to developing novel biocompatible materials.

Physicochemical Properties of this compound

A thorough understanding of a compound's fundamental properties is the bedrock of any successful experiment. The key physicochemical characteristics of MOMB are summarized below, providing a baseline for its handling, characterization, and application.

PropertyValueSource
CAS Number 5535-03-5[PubChem][1]
Molecular Formula C₁₁H₁₂O₄[PubChem][1]
Molecular Weight 208.21 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC2CO2[PubChem][1]

Synthesis and Characterization: A Validated Workflow

The reliable synthesis and rigorous characterization of starting materials are critical for reproducible research. This section outlines a standard, validated protocol for the preparation and quality control of MOMB.

Expert Rationale for Synthesis

The presented synthesis is a classic Williamson ether synthesis, a robust and high-yielding reaction. The choice of methyl 4-hydroxybenzoate as the starting material provides the core aromatic structure. Epichlorohydrin is an efficient and commercially available source for the epoxy-propane unit. The use of a base like potassium carbonate is crucial; it is strong enough to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide, but mild enough to minimize side reactions like the premature opening of the oxirane ring. Acetone is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for refluxing the reaction to completion.

Detailed Synthesis Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxybenzoate (1 equivalent), potassium carbonate (1.5 equivalents), and acetone (10 volumes).

  • Initiation: Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Epoxidation: Add epichlorohydrin (1.2 equivalents) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.

Characterization Workflow

Post-synthesis, a multi-step characterization process is essential to confirm the identity and purity of MOMB. This self-validating workflow ensures that the material meets the standards required for subsequent experiments.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Analytical Characterization synthesis Williamson Ether Synthesis filtration Filtration synthesis->filtration concentration Rotary Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography hplc Purity Assessment (HPLC) chromatography->hplc Purity >95%? gcms Structural Confirmation (GC-MS) hplc->gcms Yes nmr Definitive Structure (NMR) gcms->nmr Correct Mass? final_product Pure MOMB nmr->final_product Correct Structure?

Caption: Workflow for MOMB Synthesis and Characterization.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: HPLC is a precise method for quantifying the purity of MOMB.[2][3]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, corresponding to the absorbance of the benzoate chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation: GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of the synthesized compound.[2][4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate.

Comparative Analysis with Alternative Compounds

The selection of a chemical building block depends heavily on the desired outcome. Here, we compare MOMB to two relevant alternatives to highlight the functional importance of its structural features.

Feature / ParameterThis compound (MOMB) Alternative 1: Methyl 4-methoxybenzoate Alternative 2: Furfuryl Glycidyl Ether (FGE)
Structure Aromatic ester with a terminal epoxy group.Aromatic ester without a reactive epoxy group.Furan-based ether with a terminal epoxy group.
Reactivity Highly reactive at the epoxy ring towards nucleophiles (amines, alcohols, thiols) for cross-linking and functionalization.[5]Significantly less reactive; primarily undergoes ester hydrolysis or aromatic substitution under harsh conditions.[6]The epoxy ring provides similar reactivity to MOMB. The furan ring can participate in Diels-Alder reactions.[7]
Source Petroleum-based.Petroleum-based.Fully or partially bio-based (derived from furfuryl alcohol).[8]
Key Advantage Well-defined structure for predictable polymerization; benzoate core offers a scaffold for drug development.High chemical stability; useful as a non-reactive control or in applications where stability is paramount.A sustainable, bio-based alternative for creating "green" epoxy resins and materials.[7]
Key Disadvantage Potential for cytotoxicity due to the reactive epoxide, requiring careful biocompatibility assessment.[9][10]Lacks a reactive handle for polymerization or covalent attachment to substrates.Thermal stability may be lower than aromatic-based epoxies.
Typical Application Synthesis of functional polymers, dental resins, and drug delivery matrices.[11][12]Fragrance and flavoring agent, stable intermediate in organic synthesis.[6]Bio-based reactive diluent for epoxy thermosets to reduce viscosity and environmental impact.[8]

Application Focus: Biocompatibility and Cytotoxicity Assessment

For any material intended for biomedical applications, including drug delivery or medical devices, assessing its interaction with biological systems is non-negotiable. The reactive nature of the epoxy group in MOMB necessitates a thorough evaluation of its cytotoxicity.

The Rationale for Cytotoxicity Testing

Epoxides are electrophilic and can react with biological nucleophiles like DNA and proteins, which can lead to cellular damage and toxicity.[9] Therefore, before MOMB or any epoxy-containing derivative can be considered for a biological application, its cytotoxic potential must be quantified. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][13] A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic effect.

Experimental Workflow: Cytotoxicity Evaluation

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., L929 Fibroblasts) plate_cells 2. Seed Cells in 96-well plate cell_culture->plate_cells prepare_extracts 3. Prepare Serial Dilutions of MOMB & Controls treat_cells 4. Add Compounds to Cells prepare_extracts->treat_cells incubate 5. Incubate for 24h treat_cells->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate for 4h add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability 10. Calculate % Cell Viability read_absorbance->calc_viability plot_data 11. Plot Dose-Response Curve calc_viability->plot_data calc_ic50 12. Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Testing using MTT Assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for evaluating the cytotoxicity of epoxy-based materials.[10][12][13]

  • Cell Culture: Culture L929 mouse fibroblasts (or another relevant cell line) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of MOMB in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium. Ensure the final DMSO concentration in all wells is below 0.5% to avoid solvent-induced toxicity. Include a negative control (medium only) and a positive control (e.g., Triton X-100).

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of MOMB or controls.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Recommendations

This compound is a valuable and versatile chemical tool. Its dual functionality allows for its use as a cross-linker in polymer chemistry and as a modifiable scaffold in medicinal and pharmaceutical research.

Key Takeaways:

  • For Reactivity and Functionalization: MOMB is an excellent choice when a reactive handle for covalent bonding is required. Its performance is predictable, and its synthesis is straightforward.

  • For Inert Applications: When a reactive group is undesirable, an alternative like Methyl 4-methoxybenzoate should be used as a more stable counterpart or experimental control.

  • For Sustainable Chemistry: For applications where bio-sourcing is a priority, alternatives like Furfuryl Glycidyl Ether offer a greener approach to creating epoxy-based materials.

  • For Biomedical Applications: The potential cytotoxicity of the epoxy group is a critical consideration. Rigorous biocompatibility testing, such as the MTT assay detailed here, is mandatory before MOMB or its derivatives can be advanced in any drug development or medical device pipeline.

By carefully considering the comparative data and applying the robust experimental protocols outlined in this guide, researchers can effectively harness the potential of this compound and select the optimal compound for their specific scientific endeavors.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(oxiran-2-ylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-(oxiran-2-ylmethoxy)benzoate (CAS No. 5535-03-5).[1] As a compound featuring both a benzoate ester and a reactive epoxide (oxirane) ring, specific handling and disposal procedures are critical to ensure the safety of laboratory personnel and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazards: The Chemical Profile of this compound

Hazard Identification Summary

Hazard CategoryDescriptionRationale and Supporting Evidence
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[2][3]Based on Safety Data Sheets for the related compound, Methyl 4-methoxybenzoate.[2][3] Epoxide compounds are also known skin and eye irritants.
Respiratory Irritation May cause respiratory irritation.[3]Inhalation of vapors or aerosols should be avoided.[3] Work in a well-ventilated area is crucial.
Reactivity The epoxide ring is susceptible to ring-opening reactions with nucleophiles, acids, and bases. This can be exothermic.Epoxides as a class are known for their reactivity. Uncontrolled reactions can lead to heat and pressure buildup.
Environmental Hazards Discharge into the environment must be avoided.[4]While specific environmental data is limited, it is prudent to prevent entry into drains and waterways.[4][5]

Pre-Disposal Preparations: Ensuring a Safe Environment

Before beginning any disposal procedure, ensure the following personal protective equipment (PPE) and engineering controls are in place:

  • Ventilation: All handling and disposal activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[4]

    • Hand Protection: Use nitrile or neoprene gloves.[7] Always inspect gloves before use and use proper removal technique.[4]

    • Body Protection: A lab coat or chemical-resistant apron is required.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a reactive hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

For Small Quantities (<50 mL):
  • Absorption: Absorb the liquid onto an inert absorbent material such as vermiculite, sand, or cat litter.[8]

  • Containment: Carefully place the absorbent material into a designated, labeled hazardous waste container. The container should be made of a material compatible with the chemical and securely sealed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

For Larger Quantities (>50 mL) and Unused Product:
  • Original Container: If possible, keep the chemical in its original container. Ensure the container is in good condition and the label is intact.

  • Labeling: If not in the original container, use a new, appropriate container and label it as "Hazardous Waste: this compound". Include the approximate quantity and date.

  • Waste Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.[8][9] Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Labware and PPE:
  • Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the chemical waste stream.

Decontamination and Spill Management

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Containment: For small spills, contain the liquid with an inert absorbent material.

  • Neutralization (for advanced users under EHS guidance): Due to the reactive nature of the epoxide, quenching may be an option for trained personnel. However, this should only be performed following a specific, approved protocol from your institution's EHS department.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound for Disposal spill Is it a spill? start->spill quantity Determine Quantity start->quantity spill->quantity No spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes small_quant Small Quantity (<50mL)? quantity->small_quant large_quant Large Quantity (>50mL) or Unused Product small_quant->large_quant No absorb Absorb onto inert material small_quant->absorb Yes original_container Keep in original or suitable labeled container large_quant->original_container containerize_absorb Place in labeled hazardous waste container absorb->containerize_absorb waste_pickup Arrange for licensed waste contractor pickup containerize_absorb->waste_pickup original_container->waste_pickup spill_cleanup->waste_pickup end End of Process waste_pickup->end

Caption: Disposal decision workflow for this compound.

References

  • Dr. J Pharmachem. Safety Data Sheet: Methyl Benzoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2021, January 8). Phenyl Glycidyl Ether (PGE). Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • CPAchem Ltd. (2023, December 14). Safety data sheet: Methyl benzoate. Retrieved from [Link]

  • Sulzer. (2025, July 18). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. Retrieved from [Link]

  • Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, March 27). Allyl Glycidyl Ether (AGE). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2771933, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • FindLaw. Code of Federal Regulations Title 40. Protection of Environment 40 CFR § 721.11136. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Rust-Oleum Corp. (2010, August 10). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Disposal Guidance. Retrieved from [Link]

Sources

Navigating the Safe Handling of Methyl 4-(oxiran-2-ylmethoxy)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(oxiran-2-ylmethoxy)benzoate (CAS 5535-03-5), a compound that, while valuable in synthesis, requires meticulous handling due to its chemical structure. As a benzoate ester containing a reactive oxirane (epoxide) group, understanding its potential hazards is the first step toward safe and effective use.

The presence of the glycidyl ether functional group is a primary determinant of this compound's reactivity and toxicological profile. Glycidyl ethers, as a class, are known to be primary skin and eye irritants and potential skin sensitizers.[1] Some compounds in this family have also demonstrated mutagenic or carcinogenic properties.[1][2] Therefore, a cautious and well-informed approach is not just recommended; it is a necessity.

Immediate Safety and Hazard Assessment

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Skin Sensitization: Repeated exposure may lead to an allergic skin reaction (contact dermatitis).[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Potential for Systemic Effects: While data for this specific compound is limited, high doses of some glycidyl ethers can be absorbed through the skin and cause systemic toxicity.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a risk assessment of the specific procedure being performed.

Level of Risk Task Example Minimum Required PPE
Low Handling small quantities (<1g) in a well-ventilated fume hood for solution preparation.Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.
Moderate Reactions involving heating, agitation, or potential for splashing with quantities >1g.Chemical-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemically resistant lab coat or apron.
High Large-scale operations, handling outside of a fume hood (not recommended), or spill cleanup.Full-face respirator with an organic vapor cartridge, chemically resistant gloves, a chemically resistant suit, and boots.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Apron: Put on your protective outerwear first.

  • Gloves: Select the appropriate gloves and inspect them for any defects.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Respirator: If required, perform a fit check before entering the work area.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.

  • Respirator: Remove last, after leaving the contaminated area.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing PPE.

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond personal protection and encompasses the entire workflow, from initial preparation to final waste disposal.

Engineering Controls: Containing the Hazard
  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol:
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid or liquid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • If transferring a solution, use a syringe or pipette with care to avoid splashes.

  • Reaction Setup:

    • Set up your reaction apparatus securely within the fume hood.

    • If heating the reaction, use a controlled heating source such as a heating mantle and monitor the temperature closely.

  • Work-up and Purification:

    • Conduct all extraction, filtration, and chromatography steps within the fume hood.

    • Be mindful of potentially contaminated equipment.

Disposal Plan: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

    • The waste container should be clearly marked as "Hazardous Waste: Contains Glycidyl Ether."

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be placed in a separate, labeled solid waste container.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone) and then wash thoroughly with soap and water. The solvent rinse should be collected as hazardous waste.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate high-level PPE, including a respirator.

    • Absorb the spill with an inert material (e.g., vermiculite or sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the nature of the task.

PPE_Decision_Process PPE Selection for Handling this compound start Start: Assess Task small_scale Small Scale (<1g) in Fume Hood? start->small_scale heating_agitation Heating or Agitation? small_scale->heating_agitation Yes large_scale Large Scale or Outside Hood? small_scale->large_scale No low_risk_ppe Low Risk PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat heating_agitation->low_risk_ppe No moderate_risk_ppe Moderate Risk PPE: - Chemical Resistant Gloves - Goggles & Face Shield - Chemical Resistant Apron heating_agitation->moderate_risk_ppe Yes large_scale->low_risk_ppe No high_risk_ppe High Risk PPE: - Full-face Respirator - Chemical Resistant Suit - Boots large_scale->high_risk_ppe Yes

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.